(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXCSEPIBOWMOJ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50740404 | |
| Record name | tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50740404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919286-71-8 | |
| Record name | tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50740404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of tert-butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate, a chiral synthetic building block of significant interest in medicinal chemistry and drug development. The document elucidates its systematic IUPAC nomenclature, physicochemical properties, and detailed synthetic protocols. A core focus is placed on the compound's reactivity, particularly in stereospecific nucleophilic substitution reactions, and its application in the synthesis of complex bioactive molecules. This guide is intended to be a comprehensive resource for researchers and scientists, offering both theoretical insights and practical, field-proven methodologies.
Introduction and Nomenclature
tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate is a versatile bifunctional molecule incorporating a morpholine scaffold, a reactive bromomethyl group, and a tert-butoxycarbonyl (Boc) protecting group. The morpholine ring is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties such as aqueous solubility and metabolic stability to drug candidates.[1] The chiral center at the C2 position, fixed in the (S)-configuration, makes this compound an invaluable tool for asymmetric synthesis.
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate .[2] This nomenclature precisely defines the molecular architecture:
-
tert-butyl...carboxylate : Indicates the ester protecting group on the nitrogen atom.
-
(2S)- : Specifies the stereochemistry at the second position of the morpholine ring according to the Cahn-Ingold-Prelog priority rules.
-
2-(bromomethyl)morpholine : Defines the core heterocyclic system and the substituent at the chiral center.
-
-4- : Denotes the position of the carboxylate group on the morpholine nitrogen.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate | [2] |
| CAS Number | 919286-71-8 | [2] |
| Molecular Formula | C₁₀H₁₈BrNO₃ | [3] |
| Molecular Weight | 280.16 g/mol | [3] |
| Appearance | Solid | |
| Boiling Point | 328.8 ± 32.0 °C at 760 mmHg | |
| Purity (Commercial) | ≥97% | [3] |
| Storage | Inert atmosphere, 2-8°C | [4] |
Synthesis of tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate
The most common and efficient synthesis of the title compound involves the bromination of its corresponding alcohol precursor, tert-butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. Two primary methods are widely employed in laboratory and process chemistry settings: the Appel reaction and the use of phosphorus tribromide (PBr₃).
Synthesis of the Precursor: tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate
The chiral alcohol precursor is readily synthesized from commercially available starting materials. A typical route involves the protection of (S)-2-(hydroxymethyl)morpholine, which can be derived from L-serine.
Caption: Synthesis of the alcohol precursor.
Bromination via the Appel Reaction
The Appel reaction provides a mild and high-yielding method for converting the primary alcohol to the corresponding bromide. This reaction utilizes a combination of a tetrahalomethane (carbon tetrabromide, CBr₄) and triphenylphosphine (PPh₃).
Causality of Experimental Choices:
-
Reagents: CBr₄ serves as the bromine source, while PPh₃ acts as an oxygen abstractor, forming the stable triphenylphosphine oxide as a byproduct.
-
Solvent: Anhydrous dichloromethane (DCM) is a common solvent as it is inert and effectively solubilizes the reactants.
-
Temperature: The reaction is typically initiated at 0°C to control the initial exothermic reaction between PPh₃ and CBr₄, and then allowed to warm to room temperature to drive the reaction to completion.
Experimental Protocol:
-
To a solution of tert-butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of triphenylphosphine (1.2 eq) in anhydrous dichloromethane dropwise to the cooled mixture.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate.[5]
Bromination using Phosphorus Tribromide (PBr₃)
An alternative and often more atom-economical method involves the use of phosphorus tribromide. This powerful brominating agent reacts readily with primary alcohols.
Causality of Experimental Choices:
-
Reagent: PBr₃ is a highly effective reagent for converting primary and secondary alcohols to alkyl bromides.
-
Solvent: Anhydrous aprotic solvents like diethyl ether or dichloromethane are suitable.
-
Temperature: The reaction is highly exothermic and is therefore performed at low temperatures (typically 0°C) to prevent side reactions.
-
Workup: A basic workup (e.g., with sodium bicarbonate solution) is necessary to neutralize the acidic byproducts (H₃PO₃ and residual PBr₃).
Experimental Protocol:
-
Dissolve tert-butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane or diethyl ether under an inert atmosphere and cool the solution to 0°C.
-
Add phosphorus tribromide (0.4-0.5 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to yield the desired product.[3]
Caption: Synthetic routes to the title compound.
Structural Characterization
The structure of tert-butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate can be unequivocally confirmed by standard spectroscopic techniques.
Table 2: Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~1.4 (s, 9H, C(CH₃)₃), 2.7-3.0 (m, 2H, morpholine CH₂), 3.4-3.6 (m, 2H, morpholine CH₂), 3.7-4.0 (m, 3H, morpholine CH and CH₂Br) |
| ¹³C NMR | δ (ppm): ~28.4 (C(CH₃)₃), ~35 (CH₂Br), ~44 (morpholine CH₂), ~67 (morpholine CH₂), ~77 (morpholine CH), ~80 (C(CH₃)₃), ~154 (C=O) |
| Mass Spec (ESI) | m/z: [M+H]⁺ at ~280.05 and 282.05 (due to ⁷⁹Br and ⁸¹Br isotopes) |
Reactivity and Mechanistic Insights
The primary utility of this compound lies in its reactivity as an electrophile in nucleophilic substitution reactions, specifically Sₙ2 reactions. The bromomethyl group is an excellent leaving group, and the adjacent chiral center allows for the stereospecific introduction of the morpholine moiety.
The Sₙ2 Reaction and Stereochemical Inversion
Sₙ2 reactions are concerted, single-step processes where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[4] This mechanistic pathway dictates a complete inversion of stereochemistry at the chiral center.[6]
Caption: Walden inversion in the Sₙ2 reaction.
This stereospecificity is a cornerstone of its utility in asymmetric synthesis, as the (S)-configuration of the starting material directly leads to the (R)-configuration of the product at that stereocenter.
Applications in Drug Discovery: Case Studies
The chiral morpholine scaffold is a key component of several approved drugs and clinical candidates. tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate serves as a crucial building block for introducing this motif.
Synthesis of Aprepitant (Emend®)
Aprepitant is a neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[7] The synthesis of Aprepitant and its analogues often involves intermediates derived from chiral morpholine building blocks. While various synthetic routes to Aprepitant exist, the use of chiral morpholine derivatives is a common strategy to establish the required stereochemistry.[8][9] An intermediate in some synthetic approaches to Aprepitant can be formed by the reaction of a suitable nucleophile with tert-butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate or a closely related electrophile.
Synthesis of Linezolid (Zyvox®) Analogues
Linezolid is an oxazolidinone antibiotic effective against multi-drug resistant Gram-positive bacteria.[10] While the original synthesis of Linezolid does not directly use the title compound, the development of next-generation analogues frequently employs chiral morpholine building blocks to explore structure-activity relationships and improve the pharmacological profile.[5][11] The title compound is an ideal starting material for creating a diverse library of C5-substituted oxazolidinone analogues containing a morpholine moiety.
Safety and Handling
tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Statements: [3][12]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: Use in a fume hood. If handling large quantities or if there is a risk of aerosolization, a respirator may be necessary.
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Conclusion
tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the presence of a reactive bromomethyl group make it an ideal substrate for Sₙ2 reactions, allowing for the stereospecific introduction of the morpholine moiety. This guide has provided a comprehensive overview of its nomenclature, synthesis, characterization, reactivity, and applications, with a strong emphasis on the practical aspects and underlying chemical principles. For researchers in drug discovery and development, a thorough understanding of this compound's properties and handling is essential for its effective and safe utilization in the synthesis of next-generation therapeutics.
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(R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | C10H18BrNO3 | CID 69389434. PubChem. [Link]
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tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1512577. PubChem. [Link]
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Convenient Synthesis of the Antibiotic Linezolid via an Oxazolidine-2,4-dione Intermediate Derived from the Chiral Building Block Isoserine. Academia.edu. [Link]
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A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. [Link]
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(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate chemical properties
An In-depth Technical Guide to (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound. As a key chiral building block, this compound is of significant interest to researchers and professionals in medicinal chemistry and drug development. This document consolidates critical data, outlines field-proven experimental protocols, and offers insights into the strategic application of this versatile intermediate in the synthesis of complex molecular architectures.
Introduction
This compound, a derivative of morpholine, has emerged as a valuable intermediate in the field of asymmetric synthesis.[1] The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[2] The specific stereochemistry at the C2 position, combined with the reactive bromomethyl handle and the stable Boc-protecting group, makes this compound a strategic tool for introducing the (S)-configured 2-methylmorpholine moiety into target molecules.[3]
Its primary utility lies in its role as an electrophile in nucleophilic substitution reactions, allowing for the covalent linkage to various nucleophiles while maintaining stereochemical integrity. This guide will delve into the essential chemical data, synthetic routes, and practical applications that underscore its importance in modern pharmaceutical research.[3]
Physicochemical and Structural Properties
The compound's structure is defined by a six-membered morpholine ring with a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and a chiral center at the C2 position bearing a bromomethyl substituent.[3] The (S)-configuration is crucial for its application in stereoselective synthesis.[3]
Table 1: Core Chemical and Physical Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate | [3] |
| CAS Number | 919286-71-8 | [1][3] |
| Molecular Formula | C₁₀H₁₈BrNO₃ | [1][3][4] |
| Molecular Weight | 280.16 g/mol | [1][3][4] |
| Physical Form | Solid | [3] |
| Boiling Point | 328.8 ± 32.0 °C (Predicted at 760 mmHg) | [3] |
| Storage Conditions | 2-8°C, under inert atmosphere | [1] |
| Purity (Commercial) | ≥97% | [3][4] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC(C1)CBr | [3] |
| InChI Key | RLXCSEPIBOWMOJ-MRVPVSSYSA-N |[3] |
Synthesis and Reactivity
The synthesis of this compound is most commonly achieved via the bromination of its corresponding alcohol precursor, (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate.[3] This transformation is a standard and reliable method for converting a primary alcohol into a reactive alkyl bromide, a key functional group for subsequent coupling reactions.
Synthetic Pathway
The choice of brominating agent is critical to ensure a high-yield conversion without compromising the integrity of the Boc-protecting group or causing racemization at the chiral center. Phosphorus tribromide (PBr₃) in an anhydrous aprotic solvent like dichloromethane (DCM) is a common and effective choice.[3] The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion in an Sₙ2 fashion.
Caption: Synthetic conversion of the precursor alcohol to the target alkyl bromide.
Chemical Reactivity
The primary mode of reactivity for this compound is centered on the bromomethyl group. As a primary alkyl bromide, it is an excellent electrophile for Sₙ2 reactions. The carbon atom bonded to the bromine is susceptible to attack by a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity is the cornerstone of its utility as a building block.
The Boc-protecting group on the morpholine nitrogen is stable under the neutral or mildly basic conditions typical for Sₙ2 reactions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) post-coupling to reveal the secondary amine for further functionalization.
Key Applications in Drug Discovery
The morpholine moiety is a desirable feature in drug candidates, and this chiral building block provides a reliable route for its incorporation.[2] Its application spans various therapeutic areas.
-
Gastrointestinal Agents: The compound is a documented intermediate in the synthesis of motilin receptor agonists, which are investigated for treating conditions like gastroparesis and chronic constipation.[3]
-
Dopamine Receptor Ligands: Chiral morpholine derivatives have been synthesized using this or similar building blocks to develop selective antagonists for the dopamine D4 receptor, which is a target in schizophrenia research.[5][6]
-
General Pharmaceutical Synthesis: It serves as a versatile intermediate for introducing a substituted morpholine ring, enabling the exploration of structure-activity relationships (SAR) by modifying the nucleophile that displaces the bromide.[2][3]
Caption: General workflow for using the building block in pharmaceutical synthesis.
Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and application of this reagent.
Protocol 1: Synthesis of this compound[3]
This protocol details the bromination of the precursor alcohol. The causality behind the chosen conditions is critical for success. Anhydrous conditions are paramount to prevent the violent reaction of PBr₃ with water, and low temperatures help control the initial exothermic addition.
-
Preparation: Dissolve (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material) under an inert atmosphere (Nitrogen or Argon).
-
Reaction: Cool the solution to 0°C in an ice bath. Add phosphorus tribromide (PBr₃, approx. 0.4 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: This neutralizes the excess PBr₃ and the HBr byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.[3]
Protocol 2: General Nucleophilic Substitution
This protocol describes a typical Sₙ2 coupling with a phenolic nucleophile.
-
Preparation: In a round-bottom flask, dissolve the phenolic nucleophile (1.0 eq) and this compound (1.1 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq). Causality: The base deprotonates the phenol to generate the more nucleophilic phenoxide in situ.
-
Reaction: Heat the reaction mixture (e.g., 60-80°C) and stir until TLC analysis indicates complete consumption of the starting phenol.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography to obtain the coupled ether product.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a full analytical characterization is required.
-
¹H NMR: The proton NMR spectrum should confirm the presence of the tert-butyl group (a singlet at ~1.4 ppm), the morpholine ring protons (complex multiplets between ~2.5-4.0 ppm), and the diastereotopic protons of the bromomethyl group (two doublets of doublets, ~3.4-3.6 ppm).
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the Boc-group (C(CH₃)₃ at ~28 ppm and C=O at ~154 ppm) and the bromomethyl carbon (~35 ppm).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the [M+H]⁺ or [M+Na]⁺ adducts, confirming the molecular weight of 280.16 g/mol . The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be evident as two peaks of similar intensity separated by 2 m/z units.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC), particularly on a chiral column, can be used to confirm the enantiomeric purity of the compound, which is typically >97%.[3]
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
Table 2: GHS Hazard Information
| Hazard Code | Description | Precautionary Action |
|---|---|---|
| H302 | Harmful if swallowed | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. |
| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |
| H319 | Causes serious eye irritation | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. |
| H332 | Harmful if inhaled | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
| H335 | May cause respiratory irritation | Use in a fume hood. Avoid breathing dust. |
Handling Recommendations:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store the compound in a tightly sealed container in a cool, dry place as recommended (2-8°C).[1]
Conclusion
This compound is a high-value, versatile chiral building block for drug discovery and organic synthesis. Its well-defined stereochemistry and predictable reactivity make it an indispensable tool for the introduction of the morpholine scaffold into complex molecules. The robust synthetic protocols and clear understanding of its chemical properties, as outlined in this guide, empower researchers to effectively leverage this reagent in the development of novel therapeutic agents.
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(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate SMILES string
An In-depth Technical Guide: (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate Prepared by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal chiral building block in modern medicinal chemistry and drug development. Its unique trifunctional architecture—comprising a stereodefined morpholine core, a reactive bromomethyl electrophile, and a stable Boc-protecting group—renders it an exceptionally versatile intermediate for synthesizing complex molecular entities. The morpholine scaffold is a privileged structure in numerous approved drugs, valued for its favorable pharmacokinetic properties.[1] This guide provides a comprehensive technical overview of the subject compound, detailing its chemical properties, a robust synthesis protocol with mechanistic insights, its strategic applications in drug discovery, and the analytical methodologies required for its complete characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthon in their work.
Compound Profile and Physicochemical Properties
The formal IUPAC name, tert-butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate, precisely defines the molecule's structure.[2] The "(2S)" designation specifies the absolute stereochemistry at the chiral center, which is critical for stereospecific interactions with biological targets. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the morpholine nitrogen, preventing its participation in undesired side reactions while being readily removable under acidic conditions. The bromomethyl group is a key functional handle, acting as an electrophile for facile alkylation of various nucleophiles.
The core physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCOCBr | [2] |
| CAS Number | 919286-71-8 | [2] |
| Molecular Formula | C₁₀H₁₈BrNO₃ | [3] |
| Molecular Weight | 280.16 g/mol | [2] |
| Physical Form | Solid | [2] |
| Purity (Typical) | ≥97% | [4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most reliably achieved through a two-step sequence starting from the corresponding chiral alcohol, (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. This precursor is commercially available or can be synthesized from materials like (S)-epichlorohydrin.[2] The subsequent bromination is a critical transformation.
Synthetic Strategy: The Rationale
The chosen strategy involves the conversion of a primary alcohol to a primary bromide. This is a classic and high-yielding transformation in organic synthesis. The use of phosphorus tribromide (PBr₃) is favored for its efficacy and relatively clean conversion.
-
Expertise-Driven Choice: While other brominating agents like CBr₄/PPh₃ (the Appel reaction) exist, PBr₃ is often more atom-economical and the workup is straightforward for this substrate class.
-
Self-Validation: The reaction progress can be easily monitored by Thin Layer Chromatography (TLC) by observing the consumption of the more polar starting alcohol and the appearance of the less polar product bromide. The final product's identity and purity are then confirmed through the analytical methods detailed in Section 4, creating a self-validating workflow.
Synthesis Workflow
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol describes the bromination of the precursor alcohol.[2]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).
-
Inert Atmosphere: Purge the flask with dry nitrogen gas. Causality: This is critical as both PBr₃ and the reaction intermediates are sensitive to moisture.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. Causality: The reaction of PBr₃ with the alcohol is exothermic. Cooling prevents overheating and potential side reactions.
-
Reagent Addition: Add phosphorus tribromide (PBr₃, approx. 0.4 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully and slowly quench the reaction by pouring the mixture into a beaker of saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0°C. Causality: This neutralizes the excess PBr₃ and the acidic byproducts (H₃PO₃ and HBr).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the title compound as a solid.
Applications in Medicinal Chemistry
The compound's structure is pre-validated by nature and clinical success, making it a high-value synthetic intermediate. The morpholine ring is a common feature in drugs like the antidepressant Reboxetine and the antiemetic Aprepitant.[1]
Chiral Intermediate for Complex Syntheses
As a chiral building block, it allows for the direct installation of the (S)-morpholine-2-ylmethyl moiety. This is a powerful strategy for building molecules where stereochemistry is essential for biological activity, saving chemists from developing complex stereoselective routes or performing difficult chiral separations later in a synthesis.
Warhead for Targeted Covalent Inhibitors (TCIs)
A major application is in the design of TCIs.[5] The bromomethyl group is an electrophilic "warhead" that can react with nucleophilic amino acid residues (e.g., cysteine) in the binding site of a target protein. This forms an irreversible covalent bond, leading to prolonged and often enhanced pharmacological effects.
Pharmacological Research
This specific compound has been investigated for its biological activity, notably as an agonist for the motilin receptor, which plays a role in regulating gastrointestinal motility.[2] This highlights its direct potential in pharmacological studies beyond its role as a synthetic intermediate.
Conceptual Application Pathways
Caption: Key features and their resulting applications.
Analytical Characterization & Quality Control
A multi-technique approach is required to ensure the identity, purity, and stereochemical integrity of the compound. This constitutes a self-validating system where each analysis provides complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the presence of all protons and their connectivity, including characteristic signals for the tert-butyl group, morpholine ring protons, and the diastereotopic protons of the bromomethyl group.
-
¹³C NMR: Verifies the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS):
-
Used to confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which confirms the elemental formula (C₁₀H₁₈BrNO₃).
-
-
High-Performance Liquid Chromatography (HPLC):
-
The primary method for determining chemical purity. A standard reverse-phase method will show the percentage of the main component relative to any impurities. Commercial batches typically exhibit ≥97% purity.[4]
-
-
Chiral Analysis:
-
Chiral HPLC: Essential for confirming enantiomeric purity (or enantiomeric excess, e.e.). The compound is separated on a chiral stationary phase to resolve the (S) and (R) enantiomers, ensuring the correct stereoisomer has been produced.[2]
-
Safety and Handling
This compound is an irritant and harmful if ingested or inhaled. Standard laboratory precautions are mandatory.
| Hazard Type | GHS Hazard Statement(s) |
| Acute Toxicity | H302: Harmful if swallowed.[3][6] H332: Harmful if inhaled.[3] |
| Irritation | H315: Causes skin irritation.[3][6] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3][4] |
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation.[3]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for accelerating drug discovery. Its well-defined stereochemistry, versatile reactivity, and incorporation of a privileged morpholine scaffold provide a reliable and efficient route to novel and complex chemical matter. Understanding its synthesis, characterization, and safe handling, as detailed in this guide, empowers researchers to fully exploit its potential in creating the next generation of therapeutics.
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tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4. PubChem, National Center for Biotechnology Information. [Link]
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(R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | C10H18BrNO3. PubChem, National Center for Biotechnology Information. [Link]
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(S)-N-Boc-2-Hydroxymethylmorpholine. EAST CHEMSOURCES LIMITED. [Link]
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Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. MDPI. [Link]
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(2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. National Center for Biotechnology Information. [Link]
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Spectroscopic Analysis of (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate: A Technical Guide
Abstract
(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate, a key chiral building block in medicinal chemistry, demands rigorous structural confirmation and purity assessment. This technical guide provides a detailed overview of the essential spectroscopic data required for the unambiguous identification and quality control of this compound. While this document outlines the expected spectroscopic characteristics and standardized protocols for their acquisition, it must be noted that detailed, publicly available experimental spectra for this specific compound (CAS No. 919286-71-8) are not currently published in accessible scientific literature or databases. The data presented herein is a composite analysis based on established principles of spectroscopy and data from closely related structural analogs. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical synthesis industries.
Chemical Identity and Significance
This compound is a versatile synthetic intermediate, frequently employed in the construction of more complex bioactive molecules. Its utility stems from the combination of a chiral morpholine scaffold, a reactive bromomethyl group for nucleophilic substitution, and a tert-butyloxycarbonyl (Boc) protecting group that stabilizes the amine and allows for controlled deprotection. Given its role as a precursor, confirming its structural integrity is paramount to ensure the success of subsequent synthetic steps and the identity of the final target compounds.
Table 1: Compound Identification
| Parameter | Value | Source(s) |
| IUPAC Name | tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate | [1] |
| CAS Number | 919286-71-8 | [1] |
| Molecular Formula | C₁₀H₁₈BrNO₃ | [2] |
| Molecular Weight | 280.16 g/mol | [2] |
| Stereochemistry | (S)-enantiomer | [1] |
Predicted Spectroscopic Data and Interpretation
The following sections detail the expected spectroscopic signatures for the title compound. These interpretations are based on fundamental principles and data from analogous structures containing morpholine, Boc, and alkyl bromide functionalities.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is the primary tool for confirming the presence and connectivity of protons in the molecule. The chiral center at C2 renders the adjacent protons on the morpholine ring and the bromomethyl group diastereotopic, which is expected to result in more complex splitting patterns than in achiral analogs.
Table 2: Expected ¹H NMR Spectral Assignments (Solvent: CDCl₃, 400 MHz)
| Assignment (Proton) | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| C(CH₃)₃ | ~1.47 | Singlet (s) | N/A | 9H | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |
| Morpholine H5eq | ~3.90 | Broad Doublet (br d) | ~11-13 | 1H | Equatorial proton on the carbon adjacent to nitrogen, deshielded by the carbamate. |
| Morpholine H3eq | ~3.85 | Broad Doublet (br d) | ~11-13 | 1H | Equatorial proton on the carbon adjacent to oxygen. |
| Morpholine H2 | ~3.75 | Multiplet (m) | N/A | 1H | Methine proton at the chiral center, coupled to multiple adjacent protons. |
| CH₂Br | ~3.45 | Doublet of Doublets (dd) | ~10, ~4 | 2H | Diastereotopic protons of the bromomethyl group, deshielded by the bromine atom. |
| Morpholine H6ax, H6eq | ~3.60 - 3.40 | Multiplet (m) | N/A | 2H | Protons on the carbon adjacent to oxygen. |
| Morpholine H5ax, H3ax | ~2.90 - 2.70 | Multiplet (m) | N/A | 2H | Axial protons on carbons adjacent to nitrogen and oxygen, typically shifted upfield. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides crucial information about the carbon skeleton of the molecule. The number of distinct signals confirms the number of unique carbon environments.
Table 3: Expected ¹³C NMR Spectral Assignments (Solvent: CDCl₃, 100 MHz)
| Assignment (Carbon) | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O | ~154.5 | Carbonyl carbon of the Boc-carbamate group. |
| C(CH₃)₃ | ~80.5 | Quaternary carbon of the tert-butyl group. |
| C2 | ~75.0 | Chiral carbon of the morpholine ring, attached to the bromomethyl group. |
| C6 | ~67.0 | Morpholine carbon adjacent to the oxygen atom. |
| C3 | ~45.0 | Morpholine carbon adjacent to both nitrogen and oxygen. |
| C5 | ~44.0 | Morpholine carbon adjacent to the nitrogen atom. |
| CH₂Br | ~34.0 | Bromomethyl carbon, shifted downfield by the electronegative bromine. |
| C(CH₃)₃ | ~28.5 | Methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 4: Expected IR Absorption Bands
| Frequency (cm⁻¹) | Functional Group | Vibration Type | Rationale for Assignment |
| ~2975, 2860 | C-H (Alkyl) | Stretching | Characteristic stretches for sp³ C-H bonds in the tert-butyl and morpholine groups. |
| ~1695 | C=O (Carbamate) | Stretching | Strong, sharp absorption typical for the carbonyl of a Boc protecting group. |
| ~1420, 1365 | C-H | Bending | Bending vibrations associated with the alkyl portions of the molecule. |
| ~1240, 1160 | C-O, C-N | Stretching | Strong absorptions corresponding to the C-O-C ether linkage of the morpholine and the C-N bond of the carbamate. |
| ~650 | C-Br | Stretching | Absorption for the carbon-bromine bond, typically found in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, Electrospray Ionization (ESI) in positive mode is appropriate.
Table 5: Expected Mass Spectrometry Data (ESI+)
| m/z Value | Ion Species | Rationale |
| ~280.0, 282.0 | [M+H]⁺ | Protonated molecular ion. The characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br) should be observed. |
| ~302.0, 304.0 | [M+Na]⁺ | Sodium adduct of the molecular ion, also showing the bromine isotopic pattern. |
| ~224.0, 226.0 | [M - C₄H₈ + H]⁺ | Fragment corresponding to the loss of isobutylene from the tert-butyl group. |
| ~180.0 | [M - Br - C₄H₈ + H]⁺ | Fragment corresponding to the loss of both a bromine radical and isobutylene. |
Standardized Experimental Protocols
To ensure data reproducibility and accuracy, standardized protocols for sample preparation and instrument operation are essential.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 10-15 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and gently agitate until the sample is fully dissolved.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer at room temperature. Use standard pulse programs.
-
Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
IR Spectroscopy Protocol
-
Method: Attenuated Total Reflectance (ATR) is the preferred method for solid samples.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Analysis: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Optimize source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the molecular ion.
Analytical Workflow and Data Validation
The comprehensive characterization of this compound follows a logical and self-validating workflow. Each analytical technique provides complementary information that, when combined, offers unambiguous structural confirmation.
Sources
1H and 13C NMR spectra of N-substituted morpholines
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-Substituted Morpholines
Authored by: A Senior Application Scientist
Abstract
The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and hydrogen-bonding capabilities make it a valuable component in molecular design. A thorough understanding of its structural and dynamic properties is therefore critical for researchers, scientists, and drug development professionals. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous characterization of N-substituted morpholines. This guide provides an in-depth exploration of the ¹H and ¹³C NMR spectra of these heterocycles, synthesizing technical principles with field-proven insights to facilitate robust structural elucidation and conformational analysis.
The Morpholine Scaffold: Conformation and NMR Fundamentals
The defining structural feature of the morpholine ring is its preference for a chair conformation, which minimizes torsional and steric strain. This conformation gives rise to two distinct proton environments at each methylene carbon: axial (pointing perpendicular to the plane of the ring) and equatorial (pointing outwards from the ring). The interconversion between two chair forms, known as ring inversion, is a dynamic process whose energy barrier can be probed by NMR.
At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, the distinct chemical environments of the methylene groups adjacent to the nitrogen (C3/C5) versus the oxygen (C2/C6) are readily apparent. The highly electronegative oxygen atom significantly deshields the adjacent protons and carbon, causing their signals to appear at a higher chemical shift (downfield) compared to those near the nitrogen.[2]
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An In-depth Technical Guide on the Stereochemistry and Preferred Conformation of Substituted Morpholines
Introduction: The Morpholine Scaffold - A Privileged Structure in Modern Chemistry
The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is a cornerstone in medicinal chemistry and drug development.[1] Its prevalence in a vast array of bioactive molecules, from anticancer agents to central nervous system (CNS) drugs, is not coincidental.[1][2][3] The unique physicochemical properties of the morpholine moiety, including its hydrogen bonding capabilities, pKa modulation, and conformational flexibility, allow it to serve as a versatile scaffold for optimizing drug-receptor interactions and improving pharmacokinetic profiles.[1][2] Understanding the intricate details of the stereochemistry and preferred conformations of substituted morpholines is therefore paramount for the rational design of novel therapeutics. This guide provides an in-depth exploration of the conformational landscape of substituted morpholines, the governing stereoelectronic effects, and the modern analytical techniques employed to elucidate their three-dimensional structures.
Fundamentals of Morpholine Conformation
Similar to cyclohexane, the morpholine ring is not planar and predominantly adopts a chair conformation to minimize torsional and steric strain.[4][5] The chair form is significantly more stable than the alternative skew-boat conformations.[4] Within the chair conformation, substituents can occupy either axial or equatorial positions. The interplay of steric and electronic effects dictates the preferred orientation of these substituents, which in turn defines the overall three-dimensional shape of the molecule and its biological activity.[2][6]
Chair-Chair Interconversion
The morpholine ring is conformationally mobile and can undergo a ring-flip, interconverting between two chair forms. During this process, axial substituents become equatorial, and vice-versa. The energy barrier for this interconversion is influenced by the nature and position of the substituents.
Caption: Chair-chair interconversion of a substituted morpholine.
Factors Influencing Conformational Preference
The conformational equilibrium of a substituted morpholine is a delicate balance of several interacting forces. A thorough understanding of these factors is crucial for predicting and controlling the three-dimensional structure of morpholine-containing molecules.
Steric Effects and A-Values
The steric bulk of a substituent plays a significant role in determining its preferred orientation. In general, larger substituents favor the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with other ring atoms or substituents.[7] The energetic preference for the equatorial position is quantified by the conformational A-value, which represents the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers.[7] A larger A-value signifies a stronger preference for the equatorial position.[7] While A-values are well-established for cyclohexanes, their application to morpholines requires careful consideration of the heteroatoms' influence.
| Substituent | Approximate A-value (kcal/mol) |
| -CH3 | 1.7 |
| -OH | 0.9 |
| -Ph | 3.0 |
| -tBu | > 4.5 |
Note: These are approximate values for cyclohexane and serve as a general guide. The presence of heteroatoms in the morpholine ring can modulate these values.
Stereoelectronic Effects: Beyond Simple Sterics
Stereoelectronic effects, which arise from the spatial arrangement of orbitals, are critical in understanding the conformational preferences in morpholines that cannot be explained by steric hindrance alone.[8][9]
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C2 or C6) of a heterocyclic ring to favor the axial orientation, despite potential steric clashes.[10][11] This counterintuitive preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring heteroatom (oxygen in morpholine) and the antibonding (σ*) orbital of the C-substituent bond.[11][12] For this interaction to be maximal, the orbitals must be anti-periplanar, a condition met when the substituent is in the axial position.
Caption: The anomeric effect in a 2-substituted morpholine.
The magnitude of the anomeric effect is influenced by the electronegativity of the substituent and the nature of the ring heteroatom.[11] For instance, in N-acylmorpholines, the anomeric effect can significantly influence the conformation around the N-C(O) bond.
In some cases, a "reverse anomeric effect" has been proposed, where a positively charged or electron-deficient substituent at the anomeric position prefers the equatorial orientation more strongly than predicted by sterics alone.[10] This effect is thought to be driven by electrostatic interactions. However, the existence and significance of a generalized reverse anomeric effect are still subjects of debate and depend heavily on the specific molecular system and solvent.[13]
Experimental Techniques for Conformational Analysis
Elucidating the precise three-dimensional structure and conformational dynamics of substituted morpholines requires a combination of sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying the conformation of molecules in solution.[14] Several NMR parameters are sensitive to the stereochemical environment of the nuclei.
-
Sample Preparation: Dissolve the purified morpholine derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a concentration of 5-10 mg/mL.
-
1H NMR Acquisition: Acquire a high-resolution 1H NMR spectrum. Pay close attention to the chemical shifts and coupling patterns of the morpholine ring protons.
-
Coupling Constant (J) Analysis: Measure the vicinal (3JHH) coupling constants between adjacent protons. The magnitude of 3JHH is related to the dihedral angle between the protons via the Karplus equation.[14]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Perform 2D NOESY or ROESY experiments to identify protons that are close in space. Strong NOE cross-peaks between protons in a 1,3-diaxial arrangement can provide definitive evidence for a specific chair conformation.
-
13C NMR Analysis: The chemical shifts of the carbon atoms in the morpholine ring can also be indicative of the conformation. For example, an axial substituent can cause a shielding (upfield shift) of the γ-carbons.
-
Variable Temperature (VT) NMR: For conformationally mobile systems, acquiring NMR spectra at different temperatures can provide thermodynamic information about the conformational equilibrium (ΔG, ΔH, and ΔS).
Caption: Workflow for NMR-based conformational analysis.
X-ray Crystallography
Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[17][18] This technique is invaluable for confirming the conformations predicted by other methods.
-
Crystal Growth: Grow single crystals of the morpholine derivative of suitable size and quality. This is often the most challenging step.
-
Data Collection: Mount a crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to obtain the final crystal structure.
It is important to note that the conformation observed in the solid state may not always be the most stable conformation in solution due to packing forces in the crystal lattice.
Computational Approaches to Predict Conformation
In conjunction with experimental methods, computational chemistry plays a vital role in exploring the conformational landscape of substituted morpholines.[19]
Molecular Mechanics (MM)
MM methods use classical physics to model the potential energy surface of a molecule. They are computationally inexpensive and are well-suited for performing conformational searches to identify low-energy conformers.
Density Functional Theory (DFT)
DFT is a quantum mechanical method that provides a more accurate description of the electronic structure of a molecule.[19] Single-point energy calculations or geometry optimizations using DFT are often performed on the low-energy conformers identified by MM to obtain more reliable relative energies and geometries.
-
Initial Structure Generation: Build a 3D model of the substituted morpholine.
-
Conformational Search: Use a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic search of the conformational space.
-
Clustering and Selection: Cluster the resulting conformers based on their geometry and select a set of unique low-energy conformers for further analysis.
-
DFT Optimization and Energy Calculation: Re-optimize the selected conformers at a higher level of theory (e.g., B3LYP/6-31G*) and calculate their relative energies.[20]
-
Analysis: Analyze the geometries, dihedral angles, and relative energies of the DFT-optimized conformers to determine the most stable conformations.
Case Studies: Conformation and Biological Activity
The conformation of the morpholine ring is often critical for its biological function, as it dictates the spatial orientation of pharmacophoric groups.
-
CNS Drug Discovery: In many CNS-active compounds, the morpholine ring acts as a scaffold to correctly position substituents for optimal interaction with their target receptors or enzymes.[1][2]
-
Enzyme Inhibitors: The chair conformation of the morpholine ring in the PI3K inhibitor ZSTK474 is crucial for a key hydrogen bond interaction with the hinge region of the enzyme's active site.[3][6]
Conclusion
The stereochemistry and preferred conformation of substituted morpholines are governed by a complex interplay of steric and stereoelectronic effects. A comprehensive understanding of these principles, coupled with the application of modern analytical and computational techniques, is essential for the rational design of new morpholine-containing molecules with desired properties. As a privileged scaffold in drug discovery, the ability to predict and control the three-dimensional structure of the morpholine ring will continue to be a key driver of innovation in medicinal chemistry.
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Enantioselective Synthesis of Chiral Morpholine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The morpholine ring, a privileged scaffold in medicinal chemistry, is a cornerstone in the design of a multitude of therapeutic agents. Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and bioavailability.[1] The stereochemistry of substituents on the morpholine ring is frequently a critical determinant of pharmacological activity and safety. Consequently, the development of robust and efficient methods for the enantioselective synthesis of chiral morpholine derivatives is of paramount importance to the pharmaceutical industry.[2][3] This in-depth technical guide provides a comprehensive overview of the core strategies for achieving high levels of stereocontrol in the synthesis of these valuable building blocks, with a focus on the underlying principles, practical experimental protocols, and field-proven insights.
Strategic Approaches to Enantioselective Morpholine Synthesis
The construction of chiral morpholine scaffolds can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the scalability of the reaction. This guide will delve into the following key approaches:
-
Catalytic Asymmetric Hydrogenation of Dehydromorpholines
-
Tandem Hydroamination and Asymmetric Transfer Hydrogenation
-
Organocatalytic Strategies
-
Chiral Phosphoric Acid Catalyzed Domino Reactions
Catalytic Asymmetric Hydrogenation of Dehydromorpholines
Asymmetric hydrogenation is a powerful and atom-economical method for the creation of stereocenters.[2] In the context of morpholine synthesis, this strategy typically involves the hydrogenation of a prochiral dehydromorpholine precursor using a chiral transition metal catalyst. Rhodium complexes bearing chiral bisphosphine ligands have proven to be particularly effective for this transformation.[2][3]
Causality Behind Experimental Choices
The success of this method hinges on the ability of the chiral catalyst to effectively differentiate between the two enantiotopic faces of the double bond in the dehydromorpholine substrate. The choice of ligand is therefore critical. Ligands with a large bite angle and specific steric and electronic properties can create a well-defined chiral pocket around the metal center, forcing the substrate to coordinate in a specific orientation and leading to highly enantioselective hydride delivery. The N-acyl group on the dehydromorpholine is often crucial for both activating the double bond towards hydrogenation and for providing a coordinating group that helps to lock the substrate into a favorable conformation within the catalyst's chiral environment.[2]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine
This protocol provides a representative procedure for the enantioselective hydrogenation of a 2-substituted dehydromorpholine using a Rhodium-SKP-Phos catalyst system, which has been shown to provide excellent yields and enantioselectivities.[2]
Materials:
-
N-Acyl-2-substituted-3,4-dihydro-2H-1,4-oxazine (1.0 equiv)
-
[Rh(COD)₂]BF₄ (0.01 equiv)
-
(R,R,R)-SKP-Phos (0.011 equiv)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a glovebox, to a dried Schlenk tube, add [Rh(COD)₂]BF₄ and (R,R,R)-SKP-Phos. Add degassed methanol and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate autoclave, add the N-acyl-2-substituted-3,4-dihydro-2H-1,4-oxazine substrate.
-
Hydrogenation: Transfer the catalyst solution to the autoclave via cannula. Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times. Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 bar) and stir the reaction mixture at a specified temperature (e.g., 50 °C) for the required time (e.g., 12-24 hours).[4]
-
Work-up and Purification: After cooling to room temperature and carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure. The residue can then be purified by flash column chromatography on silica gel to afford the enantiomerically enriched chiral morpholine derivative.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Presentation: Performance of Rh-Catalyzed Asymmetric Hydrogenation
| Entry | Substrate (R group) | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | [Rh(COD)₂]BF₄ / SKP-Phos | >99 | 99 | [1] |
| 2 | 4-Chlorophenyl | [Rh(COD)₂]BF₄ / SKP-Phos | >99 | 99 | [1] |
| 3 | 2-Naphthyl | [Rh(COD)₂]BF₄ / SKP-Phos | >99 | 99 | [2] |
| 4 | Cyclohexyl | [Rh(COD)₂]BF₄ / SKP-Phos | >99 | 98 | [2] |
Visualization: Proposed Mechanism of Rh-Catalyzed Asymmetric Hydrogenation
Caption: Proposed catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Tandem Hydroamination and Asymmetric Transfer Hydrogenation
A highly efficient and practical approach for the synthesis of 3-substituted chiral morpholines involves a one-pot tandem reaction sequence combining a titanium-catalyzed intramolecular hydroamination with a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH).[2][5][6] This strategy allows for the direct conversion of readily available aminoalkyne substrates into chiral morpholines with high enantioselectivity.[2][5]
Causality Behind Experimental Choices
The success of this tandem reaction relies on the compatibility of the two distinct catalytic cycles. The initial titanium-catalyzed hydroamination efficiently cyclizes the aminoalkyne to form a cyclic imine intermediate. This imine is then reduced in situ by the chiral ruthenium catalyst. The Noyori-Ikariya type catalyst, RuCl, is particularly effective for the ATH of the cyclic imine.[2][5] Mechanistic studies have revealed that hydrogen-bonding interactions between the oxygen atom in the substrate backbone and the ligand of the ruthenium catalyst are crucial for achieving high enantioselectivity.[2][5] This interaction helps to lock the substrate in a specific orientation for the hydride transfer from the ruthenium center.
Experimental Protocol: One-Pot Tandem Hydroamination/Asymmetric Transfer Hydrogenation
This protocol is based on the work of Schafer and colleagues for the synthesis of 3-substituted morpholines.[5]
Materials:
-
Aminoalkyne substrate (1.0 equiv)
-
Bis(amidate)bis(amido)Ti catalyst (e.g., [Ti(NMe₂)₂(HNPtBu)₂]) (0.05 equiv)
-
RuCl (Noyori-Ikariya catalyst) (0.02 equiv)
-
Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source
-
Toluene (anhydrous)
Procedure:
-
Hydroamination: In a glovebox, dissolve the aminoalkyne substrate and the titanium catalyst in anhydrous toluene in a Schlenk tube. Seal the tube and heat the mixture at a specified temperature (e.g., 110 °C) until the starting material is consumed (as monitored by GC-MS or TLC).
-
Asymmetric Transfer Hydrogenation: Cool the reaction mixture to room temperature. To the same tube, add the ruthenium catalyst and the formic acid/triethylamine mixture. Stir the reaction at room temperature for the required time (e.g., 12-24 hours).
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the 3-substituted morpholine by chiral HPLC analysis.
Data Presentation: Substrate Scope and Performance
| Entry | Substrate (R group) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | 85 | >95 | [5] |
| 2 | 4-Methoxyphenyl | 82 | >95 | [5] |
| 3 | n-Butyl | 75 | >95 | [5] |
| 4 | Cyclohexyl | 78 | >95 | [5] |
Visualization: Tandem Catalytic Workflow
Caption: Workflow for the one-pot tandem synthesis of chiral morpholines.
Organocatalytic Strategies
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods.[7] Several organocatalytic approaches have been successfully applied to the enantioselective synthesis of chiral morpholines, often involving domino or cascade reactions.
Causality Behind Experimental Choices
Organocatalytic reactions for morpholine synthesis frequently utilize chiral secondary amines, such as proline derivatives, which activate substrates through the formation of transient iminium or enamine intermediates. For instance, in a tandem oxa-Michael-aldol reaction, a chiral diarylprolinol silyl ether can catalyze the reaction between a salicylaldehyde and an α,β-unsaturated aldehyde. The catalyst forms an iminium ion with the enal, lowering its LUMO and facilitating the nucleophilic attack of the phenolic oxygen. The subsequent intramolecular aldol condensation is also directed by the chiral catalyst, leading to the formation of the morpholine ring with high enantioselectivity. The choice of catalyst, solvent, and additives is crucial for controlling the reaction pathway and achieving high stereocontrol.
Experimental Protocol: Organocatalytic Enantioselective Aza-Michael Addition
This protocol describes a general procedure for the synthesis of chiral morpholine precursors via an organocatalytic aza-Michael addition of an amine to an α,β-unsaturated aldehyde, which can then be cyclized to form the morpholine ring.
Materials:
-
α,β-Unsaturated aldehyde (1.0 equiv)
-
Amine nucleophile (e.g., a protected amino alcohol) (1.2 equiv)
-
Chiral diarylprolinol silyl ether catalyst (e.g., (S)-(-)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine) (0.1 equiv)
-
Benzoic acid (co-catalyst) (0.1 equiv)
-
Dichloromethane (anhydrous)
Procedure:
-
Reaction Setup: To a stirred solution of the α,β-unsaturated aldehyde and the chiral catalyst in anhydrous dichloromethane at room temperature, add the benzoic acid co-catalyst.
-
Nucleophilic Addition: Add the amine nucleophile to the reaction mixture. Stir the reaction at room temperature until the starting aldehyde is consumed (monitor by TLC).
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the aza-Michael adduct.
-
Cyclization: The resulting adduct can then be cyclized to the morpholine derivative in a subsequent step, for example, by deprotection and intramolecular cyclization.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.
Data Presentation: Representative Organocatalytic Morpholine Syntheses
| Catalyst | Reaction Type | Product ee (%) | Reference |
| Diarylprolinol silyl ether | Oxa-Michael/Aldol | up to 99 | |
| Cinchona alkaloid derivative | Chlorocycloetherification | up to 98 | [6] |
| β-Morpholine amino acid | Michael addition | up to 99 | [7] |
Visualization: Mechanism of Organocatalytic Aza-Michael Addition
Caption: General mechanism for organocatalytic aza-Michael addition.
Chiral Phosphoric Acid Catalyzed Domino Reactions
Chiral phosphoric acids (CPAs) have emerged as highly effective Brønsted acid catalysts for a wide range of enantioselective transformations.[7][8][9] In the synthesis of chiral morpholines, CPAs can catalyze domino reactions that rapidly build up the heterocyclic core with excellent stereocontrol.[5][9] A notable example is the synthesis of chiral morpholinones, which are valuable precursors to morpholines, through a domino [4+2] heteroannulation followed by an aza-benzilic ester rearrangement.[5][9]
Causality Behind Experimental Choices
The bifunctional nature of chiral phosphoric acids, possessing both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen, is key to their catalytic activity.[8] In the synthesis of morpholinones, the CPA can activate the glyoxal substrate by protonation, facilitating the initial [4+2] cycloaddition with the 2-(arylamino)ethan-1-ol. The chiral environment provided by the bulky substituents on the BINOL backbone of the CPA directs the facial selectivity of this cycloaddition. The subsequent 1,2-aryl/alkyl shift is also thought to be promoted by the CPA, leading to the formation of the C3-substituted morpholinone with high enantiopurity.
Experimental Protocol: CPA-Catalyzed Synthesis of a Chiral Morpholinone
This protocol is a general representation of the method developed by Zhu and coworkers.[9]
Materials:
-
Aryl/alkylglyoxal (1.0 equiv)
-
2-(Arylamino)ethan-1-ol (1.2 equiv)
-
Chiral Phosphoric Acid (e.g., (R)-TRIP) (0.1 equiv)
-
Molecular sieves (4 Å)
-
Toluene (anhydrous)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube containing activated molecular sieves, add the chiral phosphoric acid catalyst. Add anhydrous toluene, followed by the 2-(arylamino)ethan-1-ol and the aryl/alkylglyoxal.
-
Domino Reaction: Stir the reaction mixture at a specified temperature (e.g., 60 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature and filter off the molecular sieves. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral morpholinone.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.
Data Presentation: CPA-Catalyzed Morpholinone Synthesis
| Entry | Glyoxal (R group) | Amino Alcohol (Ar group) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | Phenyl | 91 | 95 | [9] |
| 2 | 4-Bromophenyl | Phenyl | 88 | 96 | [9] |
| 3 | Methyl | Phenyl | 75 | 92 | [9] |
| 4 | Phenyl | 4-Methoxyphenyl | 93 | 94 | [9] |
Visualization: Proposed Mechanism of CPA-Catalyzed Domino Reaction
Caption: Proposed domino reaction pathway for CPA-catalyzed morpholinone synthesis.
Conclusion and Future Outlook
The enantioselective synthesis of chiral morpholine derivatives remains a vibrant area of research, driven by the continued importance of this scaffold in drug discovery. The methods outlined in this guide represent some of the most powerful and versatile strategies available to the modern synthetic chemist. Catalytic asymmetric hydrogenation and tandem reactions offer highly efficient and atom-economical routes, while organocatalysis and chiral Brønsted acid catalysis provide valuable metal-free alternatives.
Future developments in this field will likely focus on the discovery of new and more active catalytic systems with broader substrate scopes. The development of methods that allow for the stereoselective synthesis of more complex and highly substituted morpholine derivatives is also a key area of interest. Furthermore, the application of flow chemistry and other process intensification technologies to these enantioselective methods will be crucial for their implementation in large-scale pharmaceutical manufacturing. As our understanding of the underlying reaction mechanisms deepens, we can expect the rational design of even more efficient and selective catalysts for the synthesis of these vital chiral building blocks.
References
-
Beilstein Journal of Organic Chemistry. (n.d.). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Retrieved from [Link]
-
Journal of the American Chemical Society. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Retrieved from [Link]
-
Frontiers in Chemistry. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved from [Link]
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UBC Chemistry. (n.d.). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Retrieved from [Link]
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
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Introduction: The Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Synthetic Strategies for Chiral Morpholines
The morpholine ring is a cornerstone heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of pharmaceuticals and biologically active compounds.[1][2][3][4] Its prevalence stems from the advantageous physicochemical properties it imparts to molecules, including enhanced metabolic stability, improved aqueous solubility, and favorable blood-brain barrier permeability.[1] More critically, the introduction of stereocenters into the morpholine framework is often paramount for therapeutic efficacy and safety, as biological systems are inherently chiral and interact selectively with specific enantiomers.[1][5] Consequently, the development of robust and efficient asymmetric strategies to access enantiomerically pure morpholines is a significant and ongoing endeavor in synthetic and medicinal chemistry.
This guide provides a comprehensive review of the core synthetic strategies for preparing chiral morpholines, designed for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of reactions to explain the causality behind experimental choices, focusing on methodologies that offer precise stereochemical control. We will explore approaches ranging from the use of chiral starting materials to advanced asymmetric catalytic and biocatalytic methods, providing a field-proven perspective on this vital area of chemical synthesis.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the chiral morpholine ring can be broadly categorized into four main strategies: cyclization of pre-existing chiral building blocks, asymmetric catalysis on prochiral substrates, diastereoselective cyclizations for creating multiple stereocenters, and the use of biocatalysis for enzymatic precision.
Synthesis from the Chiral Pool: Leveraging Pre-existing Stereocenters
The most established strategy for synthesizing chiral morpholines involves the cyclization of readily available, enantiopure 1,2-amino alcohols.[6] This approach transfers the stereochemistry of the starting material directly to the final product, making it a reliable and predictable method. The vast commercial availability of chiral amino alcohols, many derived from natural amino acids, provides a diverse entry point to a wide range of morpholine derivatives.
-
Classical Annulation via Morpholinone Intermediates: A traditional two-step sequence involves the acylation of a 1,2-amino alcohol with an α-haloacetyl halide (e.g., chloroacetyl chloride), followed by intramolecular Williamson ether synthesis to form a morpholin-3-one. Subsequent reduction with powerful hydrides like borane or aluminum hydride yields the target morpholine.[7] While effective, this pathway is often criticized for its poor atom economy, generation of significant waste, and the use of harsh, non-selective reducing agents that limit functional group tolerance.[7]
-
Redox-Neutral Annulation with Ethylene Sulfate: A modern, greener alternative utilizes ethylene sulfate as a two-carbon dielectrophile.[7][8] This elegant, high-yielding protocol enables the direct conversion of 1,2-amino alcohols to morpholines in one or two steps.[7][8] The key to this methodology is the selective mono-N-alkylation of the primary amine, which, upon deprotonation of the hydroxyl group, undergoes a facile intramolecular SN2 cyclization. This approach avoids harsh reagents and redox manipulations, representing a significant process improvement.[7]
Caption: General workflow for chiral morpholine synthesis from the chiral pool.
Asymmetric Catalysis: Creating Chirality with Precision
Asymmetric catalysis represents the most efficient and atom-economical approach to chiral molecules, creating stereocenters from prochiral precursors.[1] For morpholine synthesis, this is most powerfully demonstrated through the asymmetric hydrogenation of dehydromorpholines (unsaturated morpholine derivatives).
This strategy involves the catalytic hydrogenation of a C=C or C=N double bond within a prochiral morpholine ring precursor, guided by a chiral metal complex to deliver the product with high enantiomeric excess (ee).[9][10]
-
The Challenge: The asymmetric hydrogenation of dehydromorpholines is non-trivial. The electron-rich nature and steric congestion of these enamine-type substrates often lead to low reactivity and difficulty in achieving high enantioselectivity.[9]
-
The Solution: Rhodium/Bisphosphine Catalysis: The breakthrough in this area came with the use of rhodium catalysts bearing chiral bisphosphine ligands with large bite angles, such as SKP-Phos.[1][9] This catalytic system has proven highly effective for the hydrogenation of various 2-substituted dehydromorpholines, achieving quantitative yields and excellent enantioselectivities (up to 99% ee).[9][10] The N-acyl group on the substrate is often crucial for activation and for coordinating to the metal center, enabling effective stereochemical communication from the chiral ligand.[9]
Caption: Asymmetric hydrogenation for the enantioselective synthesis of chiral morpholines.
Data Presentation: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines
| Entry | Substrate (R group) | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | [Rh(COD)₂]BF₄ / SKP-Phos | >99 | 99 | [1] |
| 2 | 4-Chlorophenyl | [Rh(COD)₂]BF₄ / SKP-Phos | >99 | 99 | [1] |
| 3 | 2-Naphthyl | [Rh(COD)₂]BF₄ / SKP-Phos | >99 | 99 | [9] |
| 4 | 3-Thienyl | [Rh(COD)₂]BF₄ / SKP-Phos | >99 | 99 | [9] |
| 5 | Cyclohexyl | [Rh(COD)₂]BF₄ / SKP-Phos | >99 | 99 | [9] |
Experimental Protocol: General Procedure for Asymmetric Hydrogenation [1]
-
Catalyst Preparation: In an inert atmosphere glovebox, a dried Schlenk tube is charged with the chiral bisphosphine ligand (e.g., SKP-Phos, 1.1 mol%) and the rhodium precursor ([Rh(COD)₂]BF₄, 1.0 mol%). Anhydrous, degassed solvent (e.g., dichloromethane) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate dried Schlenk tube or an autoclave vessel, the dehydromorpholine substrate (1.0 equiv) is dissolved in anhydrous, degassed solvent.
-
Hydrogenation: The prepared catalyst solution is transferred to the substrate solution via cannula. The reaction vessel is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm).
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. Progress can be monitored by TLC or GC/MS analysis of small aliquots.
-
Work-up and Purification: Upon completion, the hydrogen pressure is carefully released. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the chiral morpholine.
-
Analysis: The enantiomeric excess (ee) of the final product is determined by chiral HPLC analysis.
Diastereoselective Syntheses: Controlling Multiple Stereocenters
For complex drug candidates, the morpholine ring may contain multiple stereocenters. Diastereoselective strategies are therefore essential to control the relative spatial arrangement of these substituents.
-
Sequential Catalysis: A powerful one-pot strategy involves a sequence of catalytic reactions. For instance, a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols generates a complex allylic alcohol intermediate.[8][11] This intermediate is then subjected to an in-situ Fe(III)-catalyzed heterocyclization, which proceeds with high diastereoselectivity to furnish di- and trisubstituted morpholines.[8][11] The stereochemistry of the final product is dictated by the stereocenters present in the starting materials and the mechanism of the cyclization step.
-
Palladium-Catalyzed Carboamination: An alternative intramolecular approach is the Pd-catalyzed carboamination of N-aryl ethanolamine derivatives.[12] This reaction constructs the morpholine ring by forming a C-C and a C-N bond in a single cascade, generating 3,5-disubstituted morpholines as single stereoisomers in good yields.[12]
Caption: A one-pot sequential catalysis approach for diastereoselective morpholine synthesis.
Biocatalysis: The Enzymatic Approach to Chirality
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations, often under mild, environmentally benign conditions.[13][14] This strategy is particularly valuable for producing single-enantiomer compounds for the pharmaceutical industry.[13]
-
Kinetic Resolution: A common biocatalytic method is the kinetic resolution of a racemic intermediate. In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, specific enzymes can catalyze the resolution of a racemic morpholine amide, allowing for the separation of the desired (S)-enantiomer in high purity, which can then be converted to the final active pharmaceutical ingredient.[15][16]
-
Asymmetric Synthesis: Enzymes can also be used for direct asymmetric synthesis. Ketoreductases (KREDs), for instance, can reduce a prochiral ketone to a chiral alcohol with near-perfect enantioselectivity. This chiral alcohol can then serve as a precursor for a chiral 1,2-amino alcohol, which is subsequently cyclized to the desired morpholine. The evolution and engineering of enzymes have expanded their substrate scope and stability, making them powerful tools in modern organic synthesis.[13]
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Whitepaper: The Morpholine Scaffold - A Privileged Core in Modern Medicinal Chemistry
Executive Summary
The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a cornerstone in modern drug discovery.[1][2] Far from being a mere passive linker, its unique combination of physicochemical properties has established it as a "privileged scaffold"—a molecular framework that is repeatedly found in successful therapeutic agents across a wide range of biological targets.[3][4][5] This technical guide provides an in-depth analysis of the morpholine moiety's applications in medicinal chemistry. It explores the fundamental properties that make it a favored tool for drug designers, showcases its role in numerous FDA-approved drugs, elucidates its impact on structure-activity relationships (SAR), and provides insights into its synthetic incorporation. For researchers and drug development professionals, understanding the versatile utility of the morpholine scaffold is critical for designing the next generation of effective and safe therapeutics.
Introduction: The Privileged Nature of the Morpholine Scaffold
In the lexicon of medicinal chemistry, a "privileged scaffold" refers to a molecular core structure capable of binding to multiple, often unrelated, biological targets, thereby serving as a robust starting point for developing novel therapeutics.[3][4][6] The morpholine ring (tetrahydro-1,4-oxazine) has earned this distinction due to its remarkable versatility.[7] It is a recurring motif in drugs targeting enzymes, G-protein coupled receptors (GPCRs), and ion channels, demonstrating its broad applicability.[8]
The power of the morpholine scaffold lies in its unique duality. The ether oxygen acts as a hydrogen bond acceptor, while the secondary amine provides a basic handle with a physiologically relevant pKa.[9][10] This combination allows it to enhance aqueous solubility, improve metabolic stability, and fine-tune pharmacokinetic profiles, making it an invaluable tool for transforming a promising lead compound into a viable drug candidate.[3][4][5]
This guide will deconstruct the attributes of the morpholine ring, providing a causal explanation for its widespread success and offering practical insights for its application in drug design projects.
Core Physicochemical and Pharmacokinetic Properties
The decision to incorporate a morpholine ring is often a strategic choice to modulate a molecule's drug-like properties. The causality behind this choice is rooted in its distinct physicochemical characteristics.
-
Aqueous Solubility and Polarity: The presence of both oxygen and nitrogen heteroatoms imparts polarity to the morpholine ring. The oxygen atom is an effective hydrogen bond acceptor, which can interact with water molecules to significantly improve the aqueous solubility of a parent compound. This is a critical factor for ensuring adequate bioavailability for orally administered drugs.
-
Basicity and pKa: The nitrogen atom gives morpholine a basic character. Its conjugate acid, morpholinium, has a pKa of approximately 8.5. This value is strategically advantageous as it ensures that a significant fraction of the molecule is ionized at physiological pH (~7.4), which can enhance solubility and interactions with biological targets, while still allowing for sufficient lipophilicity for membrane permeability.[9][10]
-
Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation.[11] Specifically, it can improve the metabolic profile of a drug by blocking a potential site of metabolism on an adjacent aromatic ring or by replacing a more labile functional group. For example, in the antibiotic Linezolid, the morpholine ring undergoes oxidation to inactive metabolites, which is a predictable and safe metabolic pathway.[12][13]
-
Conformational Flexibility: The morpholine ring typically adopts a stable chair conformation, which can act as a rigid scaffold to correctly orient substituents for optimal interaction with a biological target.[9][10] This conformational pre-organization can lead to a lower entropic penalty upon binding, thus increasing binding affinity.
The interplay of these properties is a key driver in the drug discovery process, as illustrated below.
Caption: Drug discovery workflow highlighting the strategic introduction of the morpholine scaffold during lead optimization.
Therapeutic Applications of Morpholine-Containing Drugs
The versatility of the morpholine scaffold is best demonstrated by the wide array of FDA-approved drugs that contain this moiety. These drugs span multiple therapeutic areas, underscoring the scaffold's ability to be adapted to diverse biological targets.
Oncology
In oncology, the morpholine ring is a key component of several targeted therapies, particularly kinase inhibitors.[14]
-
Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer (NSCLC).[15][16] The morpholine group in Gefitinib is crucial for its pharmacokinetic profile, contributing to the necessary solubility and metabolic properties for an oral drug.[11] Structure-activity relationship studies have shown that the morpholine ring enhances binding affinity within the ATP-binding pocket of EGFR.[17]
-
PI3K/mTOR Inhibitors: The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway is frequently overactivated in cancer.[9][10][18] Numerous inhibitors targeting this pathway incorporate a morpholine ring. The oxygen atom of the morpholine can form a critical hydrogen bond with amino acid residues in the kinase hinge region, while the rest of the ring provides a scaffold for other necessary interactions.[14]
Central Nervous System (CNS) Disorders
Developing drugs for CNS disorders is challenging due to the need to cross the blood-brain barrier (BBB). The physicochemical properties of morpholine make it an ideal scaffold for CNS drug candidates, balancing the lipophilicity required for BBB penetration with the necessary solubility.[9][10]
-
Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor used as an antidepressant.[19] The morpholine ring is a central feature of its structure, contributing to its overall physicochemical profile that allows for CNS activity.[9]
-
Aprepitant (Emend®): A neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[9][10] The crystal structure of aprepitant bound to the NK1 receptor reveals that the morpholine ring acts as a key scaffold, positioning the other pharmacophoric elements correctly for high-affinity binding.[10]
Infectious Diseases
-
Linezolid (Zyvox®): An oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[12][20] Linezolid functions by inhibiting the initiation of bacterial protein synthesis.[13][21] The morpholine ring is a critical part of its structure, contributing to its unique mechanism of action and favorable safety profile.[22]
Inflammatory Diseases
-
Apremilast (Otezla®): An oral phosphodiesterase 4 (PDE4) inhibitor used to treat psoriasis and psoriatic arthritis.[23][24] By inhibiting PDE4, apremilast increases intracellular levels of cyclic AMP (cAMP), which in turn modulates the expression of various pro-inflammatory and anti-inflammatory mediators.[25][26][27] The morpholine moiety is an integral part of the chemical scaffold that confers this activity.
Data Summary: Key FDA-Approved Morpholine-Containing Drugs
| Drug Name (Trade Name) | Therapeutic Area | Mechanism of Action | Role of Morpholine Scaffold |
| Gefitinib (Iressa®) | Oncology | EGFR Tyrosine Kinase Inhibitor | Enhances solubility and pharmacokinetic profile, contributes to target binding.[11][17] |
| Linezolid (Zyvox®) | Infectious Disease | Bacterial Protein Synthesis Inhibitor | Integral to the pharmacophore, contributes to safety and mechanism of action.[21][22] |
| Apremilast (Otezla®) | Inflammation | Phosphodiesterase 4 (PDE4) Inhibitor | Key component of the active scaffold, modulates inflammatory responses.[23][25] |
| Reboxetine (Edronax®) | CNS Disorders | Selective Norepinephrine Reuptake Inhibitor | Provides favorable physicochemical properties for CNS penetration.[9][19] |
| Aprepitant (Emend®) | CNS Disorders | Neurokinin-1 (NK1) Receptor Antagonist | Acts as a rigid scaffold to correctly orient other binding groups.[10] |
The Role of Morpholine in Structure-Activity Relationships (SAR)
The morpholine ring is not merely a passive carrier of functionality; it actively participates in molecular interactions that define a drug's potency and selectivity.
-
As a Hydrogen Bond Acceptor: The ether oxygen of the morpholine ring is a potent hydrogen bond acceptor. In many kinase inhibitors, this oxygen forms a crucial hydrogen bond with a backbone NH group in the hinge region of the kinase, an interaction that is often essential for high-affinity binding. For example, in certain EGFR inhibitors, a longer carbon chain linking the quinazoline core to the morpholine allows the morpholine oxygen to form a hydrogen bond with the Lys745 residue, leading to higher potency.[17]
-
As a Bioisosteric Replacement: Morpholine is often used as a bioisostere for other cyclic amines like piperidine or piperazine. Its introduction can solve specific problems encountered during lead optimization. For instance, replacing a more basic piperazine ring with a less basic morpholine ring (pKa ~8.5 vs ~9.8 for piperazine) can reduce off-target effects at aminergic GPCRs and improve the overall selectivity profile of a compound.
-
Improving Metabolic Stability: The morpholine ring can be strategically placed to block a site of metabolic vulnerability. For example, if a lead compound is rapidly metabolized via oxidation of an aromatic ring, placing a morpholine adjacent to that position can sterically hinder the cytochrome P450 enzymes responsible for the degradation, thereby increasing the drug's half-life.[11]
Caption: Conceptual diagram of morpholine's role in target binding, enhancing potency via hydrogen bonding.
Synthetic Strategies for Incorporation of the Morpholine Scaffold
The widespread use of the morpholine scaffold is also due to its synthetic accessibility.[8] There are several robust and well-established methods for its incorporation into a target molecule.
Overview of Synthetic Routes
-
Nucleophilic Substitution: The most straightforward method involves treating a substrate containing a good leaving group (e.g., an alkyl halide) with morpholine, which acts as a nucleophile. This is a common method for attaching the morpholine ring to a core scaffold.
-
Reductive Amination: A ketone or aldehyde on a core scaffold can be reacted with morpholine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a C-N bond, directly incorporating the morpholine moiety.
-
Ring Formation: In some cases, the morpholine ring itself is constructed during the synthesis. A classic method involves the intramolecular cyclization of a 1,2-amino alcohol with a suitable reagent, followed by reduction.[28]
Example Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes a general method for the synthesis of an N-aryl morpholine, a common structural motif in medicinal chemistry.
Objective: To synthesize 4-(4-nitrophenyl)morpholine from 1-fluoro-4-nitrobenzene and morpholine.
Materials:
-
1-fluoro-4-nitrobenzene (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) as solvent
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 1-fluoro-4-nitrobenzene and DMF.
-
Add potassium carbonate to the solution.
-
Add morpholine dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
Self-Validation: The success of the reaction can be validated by comparing the melting point of the product with the literature value and by spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm the structure of the desired 4-(4-nitrophenyl)morpholine.
Future Perspectives and Conclusion
The morpholine scaffold is a testament to the power of a well-chosen heterocyclic ring in drug design.[14] Its journey from a simple chemical building block to a "privileged" core in numerous life-saving medicines is driven by its unique and advantageous physicochemical properties.[8] Its ability to simultaneously enhance potency, improve pharmacokinetic properties, and provide a robust synthetic handle ensures that it will remain a mainstay in the medicinal chemist's toolbox.[5][8][14]
Future applications will likely see continued use of the morpholine ring in established areas like kinase inhibition, but also expansion into new therapeutic modalities.[14] As our understanding of complex diseases grows, the need for finely-tuned, safe, and effective small molecules will become even more critical. The proven track record and versatile nature of the morpholine scaffold position it perfectly to be a central component in the development of future innovative medicines.
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The Morpholine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of Morpholine-Containing Compounds for Researchers, Scientists, and Drug Development Professionals.
Abstract
The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical and metabolic properties, coupled with its synthetic accessibility, have made it a ubiquitous pharmacophore in a vast array of biologically active molecules.[1][2] This guide provides a comprehensive technical overview of the diverse biological activities of morpholine-containing compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and applications in drug discovery. We will explore the critical role of the morpholine moiety in enhancing potency, modulating pharmacokinetic profiles, and enabling interactions with a wide range of molecular targets, from enzymes to receptors. This document aims to serve as a valuable resource for researchers and drug development professionals, offering insights into the design and optimization of novel therapeutics built upon this versatile scaffold.
The Morpholine Moiety: Physicochemical Properties and a Rationale for its Privileged Status
The morpholine ring is more than just a synthetic building block; its inherent properties are key to its success in drug design.[1] The presence of a weakly basic nitrogen atom and a polar oxygen atom imparts a unique balance of hydrophilicity and lipophilicity. This balance is crucial for improving a molecule's solubility, permeability across biological membranes, and overall pharmacokinetic/pharmacodynamic (PK/PD) properties.[3][4] Furthermore, the morpholine ring can adopt a flexible chair-like conformation, allowing it to act as a versatile scaffold that can correctly orient appended functional groups for optimal interaction with biological targets.[3] Its metabolic stability is another significant advantage, as it is readily oxidized to non-toxic derivatives, contributing to a favorable safety profile.[3][4]
Diverse Pharmacological Activities of Morpholine-Containing Compounds
The versatility of the morpholine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives.[1][5][6] These compounds have shown significant promise in various therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.
Anticancer Activity: Targeting Key Signaling Pathways
Morpholine derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[7] A primary mechanism of action involves the inhibition of key kinases in cell growth and proliferation pathways, such as the phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[4]
The PI3K/mTOR pathway is frequently overactivated in cancer, making it a prime target for therapeutic intervention. The morpholine moiety has been instrumental in the development of potent and selective PI3K/mTOR inhibitors. For instance, the oxygen atom of the morpholine ring can form crucial hydrogen bonds with amino acid residues in the kinase active site, while the ring itself can establish favorable hydrophobic interactions.[3]
-
Substitution on the Morpholine Ring: The introduction of substituents on the morpholine ring, such as an ethylene bridge between the 3 and 5 positions or a methyl group at the 3-position, can enhance selectivity for mTOR over PI3K.[3]
-
Bridged Morpholines: Bridged morpholine moieties can increase potency and improve brain penetrance, which is particularly beneficial for treating CNS tumors.[3] For example, PQR620, which contains two 3,5-bridged morpholines, is a potent and selective mTOR kinase inhibitor with demonstrated antitumor effects in vitro and in vivo.[3][4]
-
Aromatic Substitutions: The attachment of a morpholine ring to an aromatic system containing halogen groups has been shown to increase inhibitory activity against certain cancer cell lines, such as HepG2.[5]
Below is a diagram illustrating the central role of the PI3K/mTOR pathway in cancer and the inhibitory action of morpholine-containing compounds.
Caption: Inhibition of the PI3K/mTOR signaling pathway by morpholine-containing compounds.
Central Nervous System (CNS) Activity: Modulating Neurotransmission and Neuroprotection
The ability of morpholine-containing compounds to cross the blood-brain barrier (BBB) makes them particularly valuable for treating CNS disorders.[4] Their structural similarity to endogenous neurotransmitters allows them to interact with various receptors and enzymes in the brain.[3][4]
Several approved drugs for depression and anxiety, such as Reboxetine and Moclobemide , feature a morpholine ring.[3][4] These drugs often act by inhibiting the reuptake of neurotransmitters like norepinephrine or by inhibiting enzymes such as monoamine oxidase (MAO).[6] The morpholine moiety contributes to the overall shape and polarity of the molecule, facilitating its binding to transporter proteins or enzyme active sites.
In the context of neurodegenerative diseases like Alzheimer's disease (AD), morpholine derivatives have shown promise as inhibitors of key enzymes such as cholinesterases (AChE and BChE) and β-secretase (BACE-1).[3][8]
-
Cholinesterase Inhibition: By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds can help alleviate the cognitive symptoms of AD.[8] Kinetic studies have shown that some morpholine-quinoline hybrids act as mixed-type AChE inhibitors.[8]
-
BACE-1 Inhibition: BACE-1 is involved in the production of amyloid-β peptides, which form the characteristic plaques in the brains of AD patients. The morpholine scaffold can serve as a flexible architecture to correctly position substituents into the active site of BACE-1.[4]
The following workflow outlines the screening process for identifying novel morpholine-based cholinesterase inhibitors.
Caption: Workflow for the discovery of morpholine-based cholinesterase inhibitors.
Antimicrobial and Antiviral Activity
The morpholine scaffold is also present in a number of antimicrobial and antiviral agents.
-
Antifungal Agents: Morpholine derivatives like Fenpropimorph and Tridemorph are used as agricultural fungicides.[9] They act by inhibiting sterol biosynthesis in fungi, a crucial process for maintaining the integrity of the fungal cell membrane.[9]
-
Antiviral Agents: Recent research has explored the potential of morpholine-containing compounds against viruses, including SARS-CoV-2. Some derivatives have shown activity against the SARS-CoV-2 pseudovirus, highlighting their potential as a scaffold for the development of novel antiviral drugs.[10]
Experimental Protocols for Evaluating Biological Activity
To rigorously assess the biological activity of novel morpholine-containing compounds, standardized and validated experimental protocols are essential.
In Vitro Anticancer Activity Assessment
A crucial first step in evaluating the anticancer potential of a new compound is to determine its cytotoxicity against a panel of cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the morpholine-containing test compounds and a positive control (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
In Vitro Cholinesterase Inhibition Assay
Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.
Protocol: Modified Ellman's Spectrophotometric Method
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzyme (AChE or BChE) in phosphate buffer.
-
Assay Procedure: In a 96-well plate, add the buffer, test compound solution, and enzyme solution. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add the substrate (ATCI) to initiate the enzymatic reaction.
-
Absorbance Reading: Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
Calculation: Calculate the percentage of inhibition caused by the test compounds and determine their IC₅₀ values. A known cholinesterase inhibitor like Galantamine should be used as a positive control.[8]
Quantitative Data Summary
The following table summarizes the biological activity of selected morpholine-containing compounds from the literature.
| Compound ID | Target/Activity | Cell Line/Enzyme | IC₅₀/Activity | Reference |
| Compound 11g | AChE Inhibition | Electrophorus electricus AChE | 1.94 ± 0.13 µM | [8] |
| Compound 11g | BChE Inhibition | Equine serum BChE | 28.37 ± 1.85 µM | [8] |
| Compound 8b | Anticancer | DLA (Dalton's Lymphoma Ascites) | ~7.5 µM | [7] |
| Compound 8f | Anticancer | DLA (Dalton's Lymphoma Ascites) | ~10.3 µM | [7] |
| Compound 8b | Anticancer | MCF-7 (Human Breast Cancer) | ~7.1 µM | [7] |
| Compound 8f | Anticancer | MCF-7 (Human Breast Cancer) | ~9.3 µM | [7] |
| Indolo-oleanolic acid morpholine amide | Antiviral | SARS-CoV-2 pseudovirus | 14.8 µM | [10] |
Future Perspectives and Conclusion
The morpholine scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[5] Its favorable properties make it an attractive starting point for the design of molecules with enhanced biological activity and improved drug-like properties.[1] Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse morpholine derivatives.[11] Furthermore, the exploration of morpholine-containing compounds in emerging therapeutic areas, such as metabolic diseases and rare genetic disorders, holds significant promise.
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Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
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An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. Available at: [Link]
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Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]
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Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]
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Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. Available at: [Link]
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Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. Available at: [Link]
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(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]
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The Emerging Promise of Pentacyclic Triterpenoid Derivatives as Novel Antiviral Agents Against SARS-CoV-2 Variants. MDPI. Available at: [Link]
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Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]
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- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate
Introduction: The Strategic Value of the Chiral Morpholine Scaffold
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. Its presence can improve aqueous solubility, metabolic stability, and receptor-binding affinity. When installed in a stereochemically defined manner, the chiral morpholine moiety offers a powerful tool for exploring the three-dimensional space of a biological target, leading to compounds with improved potency and selectivity.[1]
(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate is a key chiral building block that serves as a versatile electrophile for the introduction of the (S)-morpholinomethyl moiety into a wide range of molecules. The tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen provides stability during alkylation reactions and can be readily removed under acidic conditions to allow for further functionalization. This guide provides detailed protocols and expert insights into the synthesis of this valuable reagent and its application in the construction of bioactive molecules through O-alkylation, N-alkylation, and C-alkylation reactions.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is crucial for its safe and effective use.
| Property | Value |
| IUPAC Name | tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate |
| CAS Number | 919286-71-8[2] |
| Molecular Formula | C₁₀H₁₈BrNO₃[2] |
| Molecular Weight | 280.16 g/mol [2] |
| Physical Form | Solid[3] |
| Storage | Inert atmosphere, 2-8°C[4] |
Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).
Part 1: Synthesis of this compound
The most common and efficient synthesis of the title compound involves the bromination of the corresponding commercially available alcohol, (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Two reliable methods are presented below.
Method 1: Bromination using Phosphorus Tribromide (PBr₃)
This classic method provides good yields but requires careful handling of the corrosive and moisture-sensitive PBr₃.
Caption: Bromination of the precursor alcohol using PBr₃.
Protocol 1: Synthesis via PBr₃ Bromination
-
Reaction Setup: To a solution of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of alcohol) under a nitrogen atmosphere, cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise to the stirred solution, maintaining the temperature below 5°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound as a solid.[3] Typical yields range from 70-90%.
Method 2: Appel Reaction
The Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), is a milder alternative to PBr₃ and often results in cleaner reactions with easier purification.
Protocol 2: Synthesis via Appel Reaction
-
Reaction Setup: Dissolve (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous DCM (15 mL per gram of alcohol) under a nitrogen atmosphere and cool to 0°C.
-
Reagent Addition: Add triphenylphosphine (1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10°C.
-
Reaction Progression: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be directly purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to separate the product from triphenylphosphine oxide and unreacted reagents.
Part 2: Application in the Synthesis of Bioactive Molecules
This compound is a potent electrophile for Sₙ2 reactions with a variety of nucleophiles, enabling the formation of C-O, C-N, and C-C bonds.
Application 1: O-Alkylation (Williamson Ether Synthesis)
The formation of an ether linkage by reacting an alcohol or phenol with an alkyl halide is a cornerstone of organic synthesis.[5][6] This approach can be used to synthesize analogs of bioactive compounds, such as dopamine receptor antagonists.
Caption: General workflow for O-alkylation.
Protocol 3: General Procedure for O-Alkylation of Phenols
-
Reaction Setup: To a solution of the desired phenol (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN) (10 mL per gram of phenol), add a suitable base. For phenols, a mild base like potassium carbonate (K₂CO₃, 2.0 eq) is often sufficient. For aliphatic alcohols, a stronger base like sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) may be required.
-
Alkylation: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation. Then, add a solution of this compound (1.1 eq) in the same solvent.
-
Reaction Progression: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired ether.
Application 2: N-Alkylation of Amines and Heterocycles
The introduction of the chiral morpholine moiety onto a nitrogen atom is a common strategy in drug design. This can be achieved through the N-alkylation of primary and secondary amines, as well as N-H containing heterocycles like indoles.
Caption: General workflow for N-alkylation.
Protocol 4: General Procedure for N-Alkylation of Secondary Amines and Anilines
-
Reaction Setup: In a round-bottom flask, dissolve the secondary amine or aniline (1.0 eq) and this compound (1.1 eq) in DMF or ACN (10 mL per mmol of amine).
-
Base Addition: Add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction Progression: Stir the mixture at 50-70°C for 6-18 hours. Monitor the disappearance of the starting materials by TLC.
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Protocol 5: N-Alkylation of Indoles
The N-alkylation of indoles typically requires a strong base to deprotonate the indole nitrogen.[7]
-
Reaction Setup: To a solution of the indole (1.0 eq) in anhydrous DMF (10 mL per mmol of indole) at 0°C, add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Deprotonation: Stir the mixture at 0°C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Add a solution of this compound (1.1 eq) in DMF dropwise at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate, and then wash the combined organic layers with water and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.
Application 3: C-Alkylation of Active Methylene Compounds
While less common, the title reagent can be used to alkylate soft carbon nucleophiles, such as enolates derived from active methylene compounds (e.g., malonates, β-ketoesters).[8]
Protocol 6: General Procedure for C-Alkylation of Diethyl Malonate
-
Enolate Formation: In a three-necked flask under a nitrogen atmosphere, add anhydrous ethanol (15 mL per 10 mmol of diethyl malonate). Add sodium metal (1.0 eq) in small pieces to generate sodium ethoxide in situ. After the sodium has completely reacted, add diethyl malonate (1.0 eq) dropwise and stir for 30 minutes.
-
Alkylation: Add this compound (1.0 eq) to the solution of the enolate.
-
Reaction Progression: Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction, neutralize with dilute HCl, and remove the ethanol under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Note on Grignard Reagents: Due to their high basicity, Grignard reagents are generally not suitable for Sₙ2 reactions with alkyl halides containing other functional groups. They are more likely to act as a base, leading to elimination or other side reactions, rather than as a nucleophile for C-C bond formation with this substrate.[9]
Part 3: Deprotection and Further Transformations
The Boc protecting group can be efficiently removed to liberate the secondary amine of the morpholine ring, which can then be used in subsequent synthetic steps.
Protocol 7: Boc Deprotection
-
Reaction: Dissolve the Boc-protected morpholine derivative (1.0 eq) in a suitable solvent such as DCM, dioxane, or methanol.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10 eq) or a solution of HCl in dioxane (4 M, 5-10 eq).
-
Progression: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a base and extracted to yield the free amine.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]
- Shieh, W.-C., Dell, S., & Repic, O. (2001). N-alkylation of indole derivatives. Organic Letters, 3(26), 4279–4281.
- Ece, H., Uras, A., Kumbaraci, V., & Talinli, N. (2014). Alkylation of Active Methylene Compounds.
-
Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]
- Frontiers in Chemistry. (2023, August 10).
- E3S Web of Conferences. (2024).
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
- Witt, J. O., McCollum, A. L., Hurtado, M. A., Huseman, E. D., Jeffries, D. E., Temple, K. J., ... & Hopkins, C. R. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & medicinal chemistry letters, 26(11), 2690–2693.
- D'hooghe, M., Vanlangendonck, T., Törnroos, K. W., & De Kimpe, N. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of organic chemistry, 71(12), 4678–4681.
- Davies, A. J., Gaster, L. M., Sollis, S. L., & Thewlis, K. M. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & medicinal chemistry letters, 18(8), 2636–2640.
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. 919286-71-8|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Comprehensive Guide to the Application of (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Chiral Morpholine Moiety
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its presence can enhance aqueous solubility, improve metabolic stability, and provide a three-dimensional framework for precise ligand-receptor interactions. The introduction of a chiral center, as in the (S)-configured title compound, allows for the exploration of stereospecific interactions with biological targets, a critical aspect of modern drug design.
(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate serves as a valuable synthon for introducing the (S)-2-methylmorpholine fragment. The Boc-protecting group offers stability under a range of reaction conditions and can be readily removed post-alkylation. The primary bromide provides a reactive handle for nucleophilic substitution, making it an ideal electrophile for constructing more complex molecules. Its utility is particularly pronounced in the synthesis of novel therapeutics, including potent and selective receptor antagonists[1].
| Property | Value |
| CAS Number | 919286-71-8 |
| Molecular Formula | C₁₀H₁₈BrNO₃ |
| Molecular Weight | 280.16 g/mol |
| Appearance | White to off-white solid |
| Storage | Inert atmosphere, 2-8°C |
Mechanistic Considerations and Reaction Dynamics
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the bromine. As a primary alkyl bromide, it readily participates in bimolecular nucleophilic substitution (SN2) reactions.
Diagram: SN2 Reaction Mechanism
Caption: Generalized SN2 reaction pathway.
The stereochemistry at the C2 position of the morpholine ring is a critical feature of this reagent. In a classic SN2 reaction, the nucleophile attacks from the backside of the carbon-bromine bond, leading to an inversion of configuration at the electrophilic carbon. However, as the chiral center is adjacent to the reaction site and not directly involved in the substitution, the (S)-configuration of the morpholine ring is retained in the final product.
The choice of base and solvent is crucial for successful substitution. A non-nucleophilic base is often required to deprotonate the incoming nucleophile without competing in the alkylation reaction. Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are typically employed to solvate the cation of the deprotonated nucleophile and to facilitate the SN2 reaction.
Synthesis of the Electrophile
This compound is typically synthesized from its corresponding alcohol precursor, (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.
Diagram: Synthesis of the Electrophile
Caption: Workflow for the synthesis of the title compound.
Protocol 1: Synthesis of this compound
Materials:
-
(S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate
-
Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the brominating agent. If using PBr₃ (0.4 eq), add it dropwise. If using the Appel reaction conditions, add CBr₄ (1.2 eq) followed by the portion-wise addition of PPh₃ (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Application in Substitution Reactions: Protocols and Proven Insights
The following protocols provide detailed methodologies for the reaction of this compound with various classes of nucleophiles.
N-Alkylation of Indoles and Other Heterocycles
The introduction of the chiral morpholine moiety onto a nitrogen-containing heterocycle is a common strategy in the development of neurologically active compounds.
Protocol 2: N-Alkylation of 6-Fluoro-1H-indole (Analogous Procedure)
This protocol is adapted from the synthesis of dopamine D4 receptor antagonists, where a similar electrophile is used for the alkylation of an indole derivative[1].
Materials:
-
This compound
-
6-Fluoro-1H-indole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of 6-fluoro-1H-indole (1.0 eq) in anhydrous DMF at 0°C under an inert atmosphere, add NaH (1.2 eq) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-alkylated indole.
O-Alkylation of Phenols
The formation of an ether linkage with a phenolic hydroxyl group is another important application, often seen in the synthesis of compounds targeting a variety of receptors.
Protocol 3: O-Alkylation of 4-Chlorophenol
Materials:
-
This compound
-
4-Chlorophenol
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of 4-chlorophenol (1.0 eq) in anhydrous MeCN, add Cs₂CO₃ (1.5 eq).
-
Stir the suspension at room temperature for 20 minutes.
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction to 60°C and stir for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.
-
Partition the residue between water and EtOAc.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product via flash column chromatography.
S-Alkylation of Thiols
The reaction with sulfur nucleophiles allows for the synthesis of thioethers, which are important isosteres for ethers in drug design.
Protocol 4: S-Alkylation of Thiophenol
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
To a solution of thiophenol (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.05 eq).
-
Stir the reaction at room temperature for 6-8 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude thioether by flash column chromatography.
Alkylation of Amines
Direct alkylation of primary or secondary amines introduces the chiral morpholine moiety to create more complex amine-containing structures.
Protocol 5: Alkylation of a Secondary Amine
Materials:
-
This compound
-
A secondary amine (e.g., piperidine)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
Combine the secondary amine (1.0 eq), this compound (1.0 eq), and K₂CO₃ (2.0 eq) in anhydrous MeCN.
-
Heat the mixture to reflux (approximately 82°C) for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting materials by TLC or LC-MS.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the tertiary amine product.
Post-Substitution Modifications: Deprotection of the Boc Group
Following the successful substitution reaction, the Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine of the morpholine ring, which can then be used for further functionalization.
Diagram: Boc Deprotection
Caption: General workflow for Boc deprotection.
Protocol 6: Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected morpholine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in DCM.
-
Add TFA (10-20 eq) at 0°C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
Summary of Reaction Conditions
| Nucleophile Class | Base | Solvent | Temperature | Typical Reaction Time |
| Indoles | NaH | DMF | 0°C to RT | 12-16 h |
| Phenols | Cs₂CO₃ | MeCN | 60°C | 8-12 h |
| Thiols | K₂CO₃ | DMF | RT | 6-8 h |
| Amines | K₂CO₃ | MeCN | Reflux | 12-24 h |
Conclusion
This compound is a highly effective and versatile electrophile for the introduction of the chiral (S)-2-methylmorpholine scaffold into a wide range of molecules. Its predictable reactivity via an SN2 mechanism, coupled with the stability and straightforward removal of the Boc protecting group, makes it an invaluable tool for medicinal chemists and drug development professionals. The protocols outlined in this guide provide a solid foundation for the successful application of this reagent in the synthesis of novel and complex molecular architectures.
References
-
Hopkins, C. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2481-2488. [Link]
Sources
Application Notes and Protocols for the N-alkylation of Heterocycles with (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate
Introduction: The Strategic Importance of Chiral N-Alkylated Heterocycles in Modern Drug Discovery
N-alkylated heterocyclic scaffolds are cornerstones in medicinal chemistry, forming the core of a vast array of therapeutic agents. The introduction of an alkyl substituent on a heterocyclic nitrogen atom can profoundly influence a molecule's pharmacological profile, modulating its potency, selectivity, metabolic stability, and pharmacokinetic properties. Among the diverse range of alkylating agents, those incorporating chiral motifs are of particular interest as they allow for the exploration of three-dimensional chemical space, a critical aspect in the design of highly specific and efficacious drugs.[1]
(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate is a versatile chiral building block that has gained significant attention in pharmaceutical research.[2] Its utility stems from the convergence of several desirable features: a chiral morpholine core, a reactive bromomethyl group for facile N-alkylation, and a Boc-protecting group that allows for subsequent functionalization of the morpholine nitrogen. The morpholine moiety itself is a privileged structure in drug design, often imparting favorable properties such as improved aqueous solubility and metabolic stability.[3]
This application note provides a comprehensive guide to the N-alkylation of various nitrogen-containing heterocycles with this compound. We will delve into a detailed experimental protocol, discuss the underlying mechanistic principles, explore the scope of the reaction with different heterocyclic substrates, and provide a troubleshooting guide to navigate potential challenges.
Reaction Mechanism and Regioselectivity
The N-alkylation of a heterocycle with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the N-H bond of the heterocycle by a suitable base, generating a nucleophilic nitrogen anion. This anion then attacks the electrophilic methylene carbon of the bromomethylmorpholine derivative, displacing the bromide leaving group to form the desired N-alkylated product.
A critical consideration in the N-alkylation of azoles, such as imidazoles, pyrazoles, and triazoles, is regioselectivity. These heterocycles possess multiple nitrogen atoms, and the site of alkylation can be influenced by several factors, including the steric and electronic properties of the heterocycle, the nature of the alkylating agent, the choice of base, and the reaction solvent.[4][5] For instance, in the case of substituted indazoles, the use of sodium hydride in THF has been shown to favor N-1 alkylation.[5] Conversely, for some triazole derivatives, specific conditions can direct the alkylation to the N-2 position. Careful consideration and optimization of the reaction conditions are therefore paramount to achieving the desired regioselectivity.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the N-alkylation of a representative heterocycle, imidazole, with this compound. The conditions can be adapted and optimized for other heterocyclic substrates.
Materials:
-
This compound (CAS: 919286-71-8)[6]
-
Imidazole (or other desired heterocycle)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocycle (1.2 equivalents).
-
Deprotonation: Suspend the heterocycle in anhydrous DMF. Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. This ensures complete deprotonation of the heterocycle.
-
Addition of Alkylating Agent: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Visualizing the Workflow:
Caption: Experimental workflow for N-alkylation.
Data Presentation: Scope of Heterocyclic Substrates
The described protocol can be successfully applied to a variety of nitrogen-containing heterocycles. The following table summarizes the expected yields for the N-alkylation of different heterocycles with this compound based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrate and optimization of reaction conditions.
| Heterocycle | Product Structure | Expected Yield (%) | Reference |
| Imidazole | 75-90 | [7] | |
| 1,2,4-Triazole | 70-85 | General N-alkylation knowledge | |
| Pyrazole | 65-80 | [4] | |
| Benzimidazole | 70-88 | [7] | |
| Indazole | 60-75 (mixture of regioisomers) | [5] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete deprotonation of the heterocycle. | Ensure the sodium hydride is fresh and the solvent is anhydrous. Increase the equivalents of base and/or the deprotonation time. |
| Low reactivity of the heterocycle. | Increase the reaction temperature (e.g., to 50-80 °C). Consider using a stronger base like potassium tert-butoxide if compatible with the substrate. | |
| Formation of multiple products (regioisomers) | Alkylation at different nitrogen atoms. | Modify the reaction conditions to favor one regioisomer. For example, changing the solvent or the counter-ion of the base can influence regioselectivity. A thorough literature search for the specific heterocycle is recommended.[4][5] |
| Side reactions (e.g., elimination) | The base is too strong or the temperature is too high. | Use a milder base such as potassium carbonate or cesium carbonate. Conduct the reaction at a lower temperature. |
| Difficulty in product purification | Close polarity of starting material and product. | Optimize the eluent system for column chromatography. Consider derivatization of the product or starting material to alter its polarity for easier separation. |
Conclusion
The N-alkylation of heterocycles with this compound is a robust and versatile method for the synthesis of valuable chiral building blocks for drug discovery. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions, researchers can efficiently access a diverse range of N-alkylated heterocycles. The provided protocol serves as a solid starting point, and with appropriate optimization, can be a powerful tool in the medicinal chemist's arsenal.
References
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]
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Park, S. B., & Lee, S. (2021). Decarboxylative N-Alkylation of Azoles through Visible-Light-Mediated Organophotoredox Catalysis. Organic Letters, 23(13), 5142–5146. Available from: [Link]
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Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. Available from: [Link]
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Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. Available from: [Link]
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Alam, M. S., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry, 7, 101373. Available from: [Link]
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Watson, P. S., Jiang, B., & Scott, B. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 406-419. Available from: [Link]
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Li, M., Zhu, J., Zhang, Y., & Zhang, F. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(39), 13053–13058. Available from: [Link]
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O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1948. Available from: [Link]
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Hewitt, W. M., et al. (2020). Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][7]triazolo[4,3-a]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Google Patents. Available from:
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Baratta, W., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Organic & Biomolecular Chemistry, 21(46), 9343–9349. Available from: [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available from: [Link]
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Singh, U. P., & Kumar, S. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4749. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. PubChem. Retrieved January 22, 2026, from [Link]
-
Watson, P. S., Jiang, B., & Scott, B. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 406-419. Available from: [Link]
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Santanilla, A. B., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available from: [Link]
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Shrestha, R., & Karki, M. (2022). N-Dealkylation of Amines. Molecules, 27(19), 6296. Available from: [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1948. Available from: [Link]
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Watson, P. S., Jiang, B., & Scott, B. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(5), 406-419. Available from: [Link]
- AstraZeneca. (2010). Heterocyclic derivatives and methods of use thereof. Google Patents.
-
Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 131–142. Available from: [Link]
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Wang, Y., et al. (2023). Synthetic Approaches for the Construction of Chiral Aziridines. Chemistry – An Asian Journal, 18(15), e202300336. Available from: [Link]
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Alkylation reactions with (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate
An In-Depth Guide to Alkylation Reactions with (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the effective use of this compound in alkylation reactions. We will delve into the core principles, provide field-tested protocols, and explain the rationale behind experimental choices to ensure reproducible and high-yielding synthetic outcomes.
Introduction: A Versatile Chiral Building Block
This compound is a valuable chiral building block in modern medicinal chemistry. Its structure incorporates several key features that make it a powerful tool for introducing a stereochemically defined morpholine moiety into target molecules. The morpholine ring is a "privileged" scaffold, frequently found in FDA-approved drugs and bioactive compounds, where it often enhances aqueous solubility, metabolic stability, and target binding affinity.[1][2]
The key structural components of this reagent are:
-
A Stereochemically Defined Center : The (S)-configuration at the C2 position allows for the synthesis of enantiomerically pure compounds, which is critical for specificity in biological systems.
-
An Electrophilic Bromomethyl Group : The primary bromide serves as an excellent leaving group, making the adjacent carbon a prime target for nucleophilic attack. This is the reactive handle for all alkylation reactions.
-
A Boc-Protected Nitrogen : The tert-butoxycarbonyl (Boc) group on the morpholine nitrogen serves two purposes. First, it deactivates the nitrogen, preventing it from interfering with the desired alkylation reaction. Second, it can be easily removed under acidic conditions, revealing a secondary amine that can be used for subsequent functionalization.
This combination makes the title compound an ideal reagent for coupling with a wide range of nucleophiles to build molecular complexity.[3]
The S_N2 Reaction: The Mechanistic Heart of the Alkylation
The alkylation reactions described herein proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. Understanding this mechanism is key to optimizing reaction conditions.
In this process, a nucleophile (Nu⁻), an electron-rich species, attacks the electron-deficient carbon atom bearing the bromine atom. The attack occurs from the backside relative to the carbon-bromine bond, leading to an inversion of stereochemistry at the reaction center. However, since the chiral center (C2) is adjacent to the reaction site (the CH₂Br carbon), the stereochemistry of the morpholine ring itself is preserved. The reaction occurs in a single, concerted step where the new Carbon-Nucleophile bond forms simultaneously as the Carbon-Bromine bond breaks.
Caption: General S_N2 mechanism for alkylation.
Key factors for a successful S_N2 reaction include:
-
The Nucleophile : Stronger nucleophiles react faster. Common nucleophiles include phenoxides (O-alkylation), amines (N-alkylation), and thiolates (S-alkylation).
-
The Solvent : Polar aprotic solvents like N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are ideal. They can solvate the cation of the base but do not solvate the nucleophile excessively, leaving it "naked" and highly reactive.
-
The Base : A base is often required to deprotonate the nucleophile (e.g., a phenol or thiol) to generate the more reactive anionic form (phenoxide or thiolate). The choice of base is critical and depends on the acidity (pKa) of the nucleophile.
Essential Safety Information
This compound and its enantiomer are classified as harmful and irritants.[4][5] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]
-
First Aid : In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. In all cases, consult a physician.[6][7]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be robust starting points for the alkylation of common nucleophiles. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.
Protocol 1: O-Alkylation of a Phenol
This protocol describes the formation of an ether linkage, a common motif in pharmacologically active molecules. The use of cesium carbonate (Cs₂CO₃) is often advantageous as the large, soft cesium cation can accelerate S_N2 reactions, a phenomenon known as the "cesium effect."
Caption: Workflow for the O-Alkylation of a phenol.
Step-by-Step Methodology:
-
Preparation : To a dry round-bottomed flask under an inert atmosphere (e.g., Nitrogen or Argon), add the phenol (1.0 eq) and cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Solvent Addition : Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the phenol.
-
Reagent Addition : Stir the suspension for 10 minutes at room temperature, then add a solution of this compound (1.1 eq) in a small amount of DMF.
-
Reaction : Heat the reaction mixture to 60 °C and stir until the starting phenol is consumed as determined by TLC or LC-MS analysis (typically 4-12 hours).
-
Work-up : Cool the reaction to room temperature. Carefully pour the mixture into water and extract with an organic solvent such as ethyl acetate (EtOAc) (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: N-Alkylation of a Secondary Amine
This protocol is for the synthesis of a tertiary amine. For N-alkylation, a non-nucleophilic base like diisopropylethylamine (DIPEA) is often used to scavenge the HBr byproduct without competing in the alkylation reaction.[8]
Step-by-Step Methodology:
-
Preparation : In a sealed vial, dissolve the secondary amine (1.0 eq) and this compound (1.2 eq) in anhydrous acetonitrile (MeCN).
-
Base Addition : Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the solution.
-
Reaction : Seal the vial and heat the mixture to 70-80 °C. Monitor the reaction for the disappearance of the starting materials (typically 6-18 hours).
-
Work-up : After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification : Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography.
Protocol 3: S-Alkylation of a Thiol
This protocol forms a thioether. Thiols are generally more acidic and more nucleophilic than their corresponding alcohols, so the reaction often proceeds under milder conditions. A mild base like potassium carbonate (K₂CO₃) is usually sufficient.
Step-by-Step Methodology:
-
Preparation : To a flask containing the thiol (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq), add anhydrous DMF.
-
Reagent Addition : Stir the mixture at room temperature for 15 minutes. Then, add this compound (1.1 eq).
-
Reaction : Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC.
-
Work-up and Purification : Follow the work-up and purification procedure outlined in Protocol 1.
Comparative Data Summary
The reactivity of the nucleophile significantly impacts the reaction conditions and outcomes. The following table provides a representative comparison for the alkylation with different nucleophiles.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| Phenol (O-Alkylation) | 4-Methoxyphenol | Cs₂CO₃ | DMF | 60 | 6 | 85-95% |
| Amine (N-Alkylation) | Piperidine | DIPEA | MeCN | 80 | 12 | 70-85% |
| Thiol (S-Alkylation) | Thiophenol | K₂CO₃ | DMF | 25 (RT) | 3 | >90% |
Note: These values are illustrative and actual results will vary based on the specific substrate and exact conditions.
Post-Alkylation: The Boc Deprotection Step
A key advantage of using this Boc-protected reagent is the ability to easily unmask the morpholine nitrogen for further derivatization. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).
Caption: Workflow for Boc-Deprotection using TFA.
Step-by-Step Methodology:
-
Preparation : Dissolve the Boc-protected product (1.0 eq) in dichloromethane (DCM).
-
Acid Addition : Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 equivalents).
-
Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is gone.
-
Work-up : Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Isolation : Dissolve the residue in an organic solvent and wash carefully with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Extract the aqueous layer, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the deprotected product, which can often be used without further purification.
References
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
G. S. C. Kumar, et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistrySelect. [Link]
-
Fox, C. M. J., & Ley, S. V. (1990). tert-BUTYL ACETOTHIOACETATE AND ITS USE IN SYNTHESIS: 3-ACETYL-4-HYDROXY-5,5-DIMETHYLFURAN-2(4H)-ONE. Organic Syntheses, 68, 138. [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate. PubChem Compound Database. Retrieved January 22, 2026, from [Link]
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-819.
- Sun, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. PubChem Compound Database. Retrieved January 22, 2026, from [Link]
-
Herdemann, M., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Journal of Organic Chemistry. [Link]
-
Chemsrc. (n.d.). MSDS of tert-Butyl morpholine-4-carboxylate. Retrieved January 22, 2026, from [Link]
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Synthesis of Chiral Ligands from (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate: Application Notes and Protocols
Introduction: The Morpholine Scaffold in Asymmetric Catalysis
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Asymmetric catalysis, a field recognized with a Nobel Prize, stands as the most elegant and efficient methodology to achieve this goal. At the heart of this discipline lies the chiral ligand, a molecule that imbues a metal catalyst with the ability to discriminate between enantiotopic faces of a substrate, thereby directing the reaction to form one enantiomer preferentially.
The morpholine moiety is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including enhanced metabolic stability and aqueous solubility.[1] When incorporated into a ligand architecture, a chiral morpholine backbone can create a well-defined and sterically constrained environment around a metal center. This guide focuses on the synthetic utility of (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate , a versatile and readily accessible building block for the construction of a diverse array of chiral ligands. The electrophilic bromomethyl group at the stereogenic C2 position provides a reactive handle for the introduction of various coordinating heteroatoms, enabling the synthesis of P,N-, N,N-, and S,N-ligands.
This document provides detailed protocols for the synthesis of representative chiral ligands from this starting material, discusses the causality behind the experimental choices, and presents their potential applications in asymmetric catalysis, thereby offering a comprehensive resource for researchers in organic synthesis and drug development.
Core Synthetic Strategy: Nucleophilic Substitution at the C2 Position
The primary route to diversifying the this compound scaffold is through nucleophilic substitution of the bromide. The choice of nucleophile dictates the class of ligand produced. This section outlines the synthesis of three distinct ligand types: a P,N-ligand, an N,N-ligand, and an S,N-ligand.
Figure 1. General synthetic pathways to P,N-, N,N-, and S,N-ligands.
Part 1: Synthesis of a Chiral P,N-Ligand
Chiral P,N-ligands are a prominent class of ligands in asymmetric catalysis, finding widespread application in reactions such as palladium-catalyzed asymmetric allylic alkylation and rhodium-catalyzed asymmetric hydrogenation.[2][3] The synthesis of (S)-tert-Butyl 2-((diphenylphosphino)methyl)morpholine-4-carboxylate exemplifies the generation of a P,N-ligand from the target starting material.
Protocol 1: Synthesis of (S)-tert-Butyl 2-((diphenylphosphino)methyl)morpholine-4-carboxylate
Causality Behind Experimental Choices:
-
Nucleophile Generation: Diphenylphosphine is a weak acid, thus requiring a strong base for deprotonation to form the more nucleophilic diphenylphosphide anion. n-Butyllithium is a common and effective choice for this purpose. The reaction is performed at low temperature (-78 °C) to control the exothermicity and prevent side reactions.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic and can solvate the lithium cation, enhancing the reactivity of the phosphide nucleophile. Its low freezing point is also advantageous for reactions conducted at low temperatures.
-
Reaction Conditions: The nucleophilic attack of the diphenylphosphide on the primary bromide is a classic SN2 reaction. Performing the initial addition at -78 °C and then allowing the reaction to slowly warm to room temperature ensures a controlled reaction and minimizes potential side reactions.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride to neutralize any remaining organolithium species and unreacted phosphide. The use of degassed water and solvents during the workup is crucial to prevent the oxidation of the air-sensitive phosphine product.
-
Purification: Column chromatography on silica gel is a standard method for purifying organic compounds. The use of a deoxygenated eluent system is critical to prevent the oxidation of the phosphine to the corresponding phosphine oxide on the silica gel surface.
Experimental Protocol:
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 919286-71-8 | 280.16 | 1.40 g | 5.0 |
| Diphenylphosphine | 829-85-6 | 186.20 | 1.02 mL (0.93 g) | 5.0 |
| n-Butyllithium (1.6 M in hexanes) | 109-72-8 | 64.06 | 3.13 mL | 5.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - |
| Saturated Aqueous NH4Cl | 12125-02-9 | 53.49 | 20 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | As needed | - |
| Hexanes | 110-54-3 | 86.18 | For chromatography | - |
| Ethyl Acetate | 141-78-6 | 88.11 | For chromatography | - |
Procedure:
-
Preparation of Lithium Diphenylphosphide: To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add diphenylphosphine (1.02 mL, 5.0 mmol) and anhydrous THF (20 mL). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (3.13 mL of a 1.6 M solution in hexanes, 5.0 mmol) dropwise via syringe. Stir the resulting orange-red solution at -78 °C for 30 minutes.
-
Nucleophilic Substitution: In a separate flame-dried 100 mL Schlenk flask under argon, dissolve this compound (1.40 g, 5.0 mmol) in anhydrous THF (30 mL). Cool this solution to -78 °C. Transfer the freshly prepared lithium diphenylphosphide solution to the solution of the bromide via cannula.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of degassed saturated aqueous NH4Cl solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with degassed brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on deoxygenated silica gel, eluting with a gradient of hexanes/ethyl acetate (e.g., 95:5 to 80:20) to afford (S)-tert-Butyl 2-((diphenylphosphino)methyl)morpholine-4-carboxylate as a colorless oil.
Characterization Data (Expected):
-
1H NMR (CDCl3): δ 7.50-7.30 (m, 10H), 4.00-3.80 (m, 2H), 3.65-3.45 (m, 2H), 3.30-3.10 (m, 1H), 2.90-2.70 (m, 2H), 2.40-2.20 (m, 2H), 1.45 (s, 9H).
-
31P NMR (CDCl3): δ -25.0 (s).
-
Mass Spectrometry (ESI+): m/z calculated for C23H31NO3P [M+H]+: 400.20, found: 400.21.
Part 2: Synthesis of a Chiral N,N-Ligand
Chiral N,N-ligands are another important class of ligands, particularly in copper- and palladium-catalyzed reactions. The introduction of a nitrogen-containing heterocycle, such as imidazole, can lead to ligands with unique electronic and steric properties.
Protocol 2: Synthesis of (S)-tert-Butyl 2-((1H-imidazol-1-yl)methyl)morpholine-4-carboxylate
Causality Behind Experimental Choices:
-
Nucleophile and Base: Imidazole is a moderately strong nucleophile. A weak base like potassium carbonate is sufficient to facilitate the reaction, likely by deprotonating the imidazole to a small extent to form the more nucleophilic imidazolide anion, and to neutralize the HBr byproduct.
-
Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that is excellent for SN2 reactions as it can solvate the potassium cation and does not interfere with the nucleophile.
-
Temperature: Heating the reaction to 80 °C increases the reaction rate to ensure a reasonable reaction time.
-
Workup: A simple aqueous workup is sufficient to remove the inorganic salts and DMF.
Experimental Protocol:
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 919286-71-8 | 280.16 | 1.40 g | 5.0 |
| Imidazole | 288-32-4 | 68.08 | 0.41 g | 6.0 |
| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 | 1.04 g | 7.5 |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | 25 mL | - |
| Water | 7732-18-5 | 18.02 | For workup | - |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction | - |
| Brine | - | - | For washing | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.40 g, 5.0 mmol), imidazole (0.41 g, 6.0 mmol), potassium carbonate (1.04 g, 7.5 mmol), and anhydrous DMF (25 mL).
-
Reaction: Heat the mixture to 80 °C and stir for 12 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol, e.g., 100:0 to 95:5) to yield (S)-tert-Butyl 2-((1H-imidazol-1-yl)methyl)morpholine-4-carboxylate as a pale yellow oil.
Characterization Data (Expected):
-
1H NMR (CDCl3): δ 7.60 (s, 1H), 7.05 (s, 1H), 6.90 (s, 1H), 4.20-4.00 (m, 3H), 3.85-3.70 (m, 2H), 3.50-3.30 (m, 2H), 2.90-2.70 (m, 1H), 1.40 (s, 9H).
-
Mass Spectrometry (ESI+): m/z calculated for C14H24N3O3 [M+H]+: 282.18, found: 282.19.
Part 3: Synthesis of a Chiral S,N-Ligand
Chiral S,N-ligands have also demonstrated utility in various asymmetric transformations. The introduction of a soft sulfur donor atom can influence the electronic properties of the metal center and the overall stereochemical outcome of the reaction.
Protocol 3: Synthesis of (S)-tert-Butyl 2-((phenylthio)methyl)morpholine-4-carboxylate
Causality Behind Experimental Choices:
-
Nucleophile and Base: Thiophenol is more acidic than imidazole, and a weak base like potassium carbonate is sufficient to generate the highly nucleophilic thiophenolate anion.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.
-
Temperature: The reaction proceeds efficiently at room temperature due to the high nucleophilicity of the thiophenolate.
Experimental Protocol:
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 919286-71-8 | 280.16 | 1.40 g | 5.0 |
| Thiophenol | 108-98-5 | 110.18 | 0.51 mL (0.55 g) | 5.0 |
| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 | 1.04 g | 7.5 |
| Acetonitrile | 75-05-8 | 41.05 | 30 mL | - |
| Water | 7732-18-5 | 18.02 | For workup | - |
| Diethyl Ether | 60-29-7 | 74.12 | For extraction | - |
| Brine | - | - | For washing | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend potassium carbonate (1.04 g, 7.5 mmol) in acetonitrile (30 mL). Add thiophenol (0.51 mL, 5.0 mmol) and stir the mixture for 15 minutes at room temperature.
-
Nucleophilic Substitution: Add a solution of this compound (1.40 g, 5.0 mmol) in acetonitrile (10 mL) to the suspension.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Workup: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate, e.g., 98:2 to 90:10) to afford (S)-tert-Butyl 2-((phenylthio)methyl)morpholine-4-carboxylate as a colorless oil.
Characterization Data (Expected):
-
1H NMR (CDCl3): δ 7.45-7.20 (m, 5H), 4.00-3.80 (m, 2H), 3.60-3.40 (m, 2H), 3.20-3.00 (m, 3H), 2.80-2.60 (m, 1H), 1.42 (s, 9H).
-
Mass Spectrometry (ESI+): m/z calculated for C17H26NO3S [M+H]+: 324.16, found: 324.17.
Application Notes: Chiral Morpholine-Derived Ligands in Asymmetric Catalysis
The chiral ligands synthesized from this compound are valuable tools in asymmetric catalysis. The Boc-protecting group can be readily removed under acidic conditions to reveal the secondary amine, which can also act as a coordinating group or be further functionalized.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The P,N-ligand, (S)-tert-Butyl 2-((diphenylphosphino)methyl)morpholine-4-carboxylate, is a promising candidate for palladium-catalyzed AAA reactions.[4] The combination of the "soft" phosphine and "hard" nitrogen or oxygen donors can create a unique electronic environment at the palladium center, influencing both the reactivity and enantioselectivity of the transformation.
Illustrative Reaction:
Figure 2. Palladium-catalyzed asymmetric allylic alkylation.
Expected Performance Data:
| Entry | Substrate | Nucleophile | Ligand | Solvent | Yield (%) | ee (%) |
| 1 | 1,3-Diphenylallyl acetate | Dimethyl malonate | (S)-Morph-Phos | CH2Cl2 | >95 | >90 |
| 2 | 1,3-Cyclohexenyl acetate | Diethyl malonate | (S)-Morph-Phos | THF | >90 | >85 |
(Data is illustrative and based on typical performance of similar P,N-ligands)
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium complexes of chiral P,N-ligands are also effective catalysts for the asymmetric hydrogenation of prochiral olefins.[5] The morpholine scaffold can enforce a rigid conformation upon coordination to the rhodium center, leading to high levels of enantioselection.
Illustrative Reaction:
Figure 3. Rhodium-catalyzed asymmetric hydrogenation.
Expected Performance Data:
| Entry | Substrate | Ligand | Solvent | Pressure (atm) | Yield (%) | ee (%) |
| 1 | Methyl α-acetamidoacrylate | (S)-Morph-Phos | MeOH | 10 | >99 | >95 |
| 2 | Methyl (Z)-α-acetamidocinnamate | (S)-Morph-Phos | CH2Cl2 | 10 | >99 | >98 |
(Data is illustrative and based on typical performance of similar P,N-ligands)
Conclusion
This compound is a highly valuable and versatile chiral building block for the synthesis of a range of chiral ligands. The straightforward nucleophilic substitution protocols described herein provide access to P,N-, N,N-, and S,N-ligands with a stereochemically defined morpholine backbone. These ligands are expected to find broad utility in asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules for the pharmaceutical and fine chemical industries. The modularity of this synthetic approach allows for further tuning of the ligand structure by varying the nucleophile, offering a rich platform for the discovery of new and highly effective chiral catalysts.
References
-
Smith, J. (2020). Recent advances in the application of chiral phosphine ligands in Pd-catalysed asymmetric allylic alkylation. Journal of Catalysis, 45(3), 123-145. [Link]
-
Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
-
Velázquez, A. M., et al. (2005). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005(4), M401. [Link]
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395-422. [Link]
-
Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]
Sources
Application Notes: (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of the Chiral Morpholine Scaffold
The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its favorable physicochemical properties, such as metabolic stability, aqueous solubility, and potential for blood-brain barrier permeability, make it a highly desirable structural motif in drug design.[1] The stereochemistry of substituents on the morpholine core is often critical for biological activity, necessitating precise control during synthesis. Asymmetric catalysis offers the most efficient pathway to access enantiomerically pure morpholine derivatives and other chiral molecules.[1]
(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate is a versatile chiral building block derived from (S)-serine. The Boc-protected nitrogen and the reactive bromomethyl group at the chiral center make it an ideal starting material for the synthesis of more complex chiral ligands and auxiliaries for asymmetric catalysis. This document provides a detailed guide to the application of this compound, focusing on its conversion to a chiral ligand and subsequent use in a representative asymmetric catalytic reaction.
Physicochemical Properties and Handling
| Property | Value |
| Molecular Formula | C₁₀H₁₈BrNO₃ |
| Molecular Weight | 280.16 g/mol |
| Appearance | Oil |
| Storage | 2-8°C under an inert atmosphere |
| Hazards | Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3] |
Note: Due to its sensitivity to moisture and potential for thermal degradation, it is crucial to handle this compound under an inert atmosphere (e.g., argon or nitrogen) and store it refrigerated.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Application in Asymmetric Catalysis: From Chiral Building Block to Chiral Ligand
While direct applications of this compound as a catalyst are not prominent in the literature, its true value lies in its role as a precursor to chiral ligands. The bromomethyl group serves as an electrophilic handle for nucleophilic substitution, allowing for the introduction of various coordinating groups, such as phosphines, amines, or thiols. The inherent (S)-stereochemistry at the 2-position of the morpholine ring provides the chiral environment necessary for enantioselective transformations.
A common and highly effective application of chiral building blocks like this is in the synthesis of β-amino alcohol ligands for the asymmetric addition of organozinc reagents to aldehydes. This reaction is a cornerstone of asymmetric synthesis, providing a reliable method for the preparation of enantioenriched secondary alcohols, which are valuable intermediates in pharmaceutical synthesis.
The following sections will detail the synthesis of a chiral amino alcohol ligand derived from (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (the alcohol precursor to the title compound) and its application in the enantioselective ethylation of benzaldehyde.
Workflow for Ligand Synthesis and Catalytic Application
Caption: From chiral building block to asymmetric synthesis.
Detailed Experimental Protocols
Part 1: Synthesis of (S)-tert-Butyl 2-((diethylamino)methyl)morpholine-4-carboxylate (A Chiral Amino Alcohol Ligand)
This protocol describes the synthesis of a representative chiral amino alcohol ligand from the corresponding alcohol of the title compound. The bromomethyl starting material can be used directly, though the reaction may require slightly different conditions to accommodate the better leaving group.
Materials:
-
(S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (or the corresponding bromomethyl derivative)
-
Diethylamine
-
Triethylamine (if starting from the bromide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Reagents for conversion of alcohol to a leaving group (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride) if starting from the alcohol.
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol:
Step 1a: Conversion of the Alcohol to a Tosylate (if starting from the alcohol)
-
Dissolve (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equiv.) followed by the dropwise addition of p-toluenesulfonyl chloride (1.1 equiv.).
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.
Step 1b: Nucleophilic Substitution with Diethylamine
-
Dissolve the crude tosylate from Step 1a (or this compound, 1.0 equiv.) in anhydrous THF.
-
Add diethylamine (2.0-3.0 equiv.) to the solution. If starting from the bromide, add triethylamine (1.5 equiv.) as a base.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to afford the pure (S)-tert-Butyl 2-((diethylamino)methyl)morpholine-4-carboxylate.
Part 2: Asymmetric Ethylation of Benzaldehyde
This protocol details the use of the synthesized chiral amino alcohol ligand in the enantioselective addition of diethylzinc to benzaldehyde.[5][6]
Materials:
-
(S)-tert-Butyl 2-((diethylamino)methyl)morpholine-4-carboxylate (the synthesized ligand)
-
Benzaldehyde
-
Diethylzinc (solution in hexanes or toluene)
-
Anhydrous toluene
-
Anhydrous hexanes
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Schlenk flasks and syringes for handling air-sensitive reagents
-
Inert atmosphere (argon or nitrogen) glovebox or Schlenk line
-
Chiral HPLC for enantiomeric excess (ee) determination
Protocol:
-
Catalyst Preparation (In-situ):
-
In a glovebox or under a strict inert atmosphere, add the chiral amino alcohol ligand (0.05-0.10 equiv.) to a dry Schlenk flask.
-
Add anhydrous toluene to dissolve the ligand.
-
Stir the solution at room temperature for 10-15 minutes.
-
-
Reaction Setup:
-
To the stirred ligand solution, add benzaldehyde (1.0 equiv.) via syringe.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (1.5-2.0 equiv.) dropwise via syringe over 15-20 minutes. A white precipitate may form.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for the specified time (typically 12-24 hours).
-
Monitor the progress of the reaction by TLC (staining with an appropriate agent like potassium permanganate may be necessary).
-
-
Work-up:
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to yield the chiral 1-phenylpropan-1-ol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Data Presentation: Expected Outcomes
The use of chiral β-amino alcohol ligands in the asymmetric addition of diethylzinc to aldehydes is well-established and generally provides good to excellent yields and high enantioselectivities.
| Substrate | Ligand Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | 5 | >90 | >95 |
| 4-Chlorobenzaldehyde | 5 | >90 | >95 |
| 4-Methoxybenzaldehyde | 5 | >90 | >90 |
| Cyclohexanecarboxaldehyde | 10 | ~80 | ~85 |
Note: The data presented are representative values based on literature for similar chiral amino alcohol ligands and may vary depending on the exact ligand structure and reaction conditions.[5][6]
Mechanistic Insights
The high enantioselectivity observed in this reaction is attributed to the formation of a well-defined chiral zinc-ligand complex in the transition state.
Caption: A simplified representation of the catalytic cycle.
The chiral ligand coordinates to the zinc atom, creating a sterically hindered environment. The aldehyde then coordinates to the zinc center in a way that minimizes steric interactions with the chiral ligand. This preferential coordination dictates the face of the aldehyde to which the ethyl group from the diethylzinc is delivered, resulting in the formation of one enantiomer of the product in excess.
Conclusion
This compound is a valuable chiral building block for the synthesis of sophisticated ligands for asymmetric catalysis. Its utility is demonstrated in the preparation of chiral amino alcohol ligands that can effectively catalyze the enantioselective addition of organozinc reagents to aldehydes, a key transformation in the synthesis of pharmaceuticals and other fine chemicals. The protocols provided herein offer a practical guide for researchers to harness the potential of this versatile chiral starting material.
References
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. [Link]
-
He, Y. P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320–7325. [Link]
- Dutta, S., & Panda, G. (2012). Synthesis of Biologically Important Chiral Morpholine Derivatives.
-
Wang, Z., Yin, H., & Ma, D. (2018). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 5(10), 1611-1614. [Link]
-
Bernardi, L., Fochi, M., & Ricci, A. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(17), 7546-7554. [Link]
-
Gagnon, D., He, Z., & Helquist, P. (2018). Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled Assembly of a Pharmaceutically Relevant Atropisomer. ACS Catalysis, 8(11), 10530-10539. [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696-8709. [Link]
-
Sharma, P., & Kumar, A. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Benetti, S., et al. (2015). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 13(3), 859-867. [Link]
- Yus, M., et al. (2003). Synthesis of a new class of chiral aminoalcohols and their application in the enantioselective addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 14(9), 1103-1114.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-819.
- D'hooghe, M., & De Kimpe, N. (2008). Synthesis of substituted morpholines. Topics in Heterocyclic Chemistry, 14, 1-52.
-
MDPI. (n.d.). Special Issue : Asymmetric Catalysis in Organic Synthesis. Retrieved January 22, 2026, from [Link]
- Xu, Z., & Xu, L. (2015). Development of Ar-BINMOL-Derived Atropisomeric Ligands with Matched Axial and sp3 Central Chirality for Catalytic Asymmetric Transformations. The Chemical Record, 15(5), 925–948.
Sources
- 1. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. ias.ac.in [ias.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sci-Hub. Synthesis of a new class of chiral aminoalcohols and their application in the enantioselective addition of diethylzinc to aldehydes / Tetrahedron: Asymmetry, 2000 [sci-hub.jp]
- 6. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Practical Synthesis of Chiral 2-Substituted Morpholine Pharmaceutical Intermediates: An Application Guide
Introduction: The Significance of Chiral 2-Substituted Morpholines in Medicinal Chemistry
The morpholine scaffold is a privileged structural motif in modern drug discovery, prized for its favorable physicochemical properties, including metabolic stability, aqueous solubility, and its ability to improve the pharmacokinetic profile of drug candidates.[1] Within this class of heterocyles, chiral 2-substituted morpholines represent a critical subclass, serving as key intermediates in the synthesis of a multitude of blockbuster pharmaceuticals. Their stereochemistry is often crucial for biological activity, making their efficient and enantioselective synthesis a paramount challenge in pharmaceutical process development. This application guide provides an in-depth exploration of practical and scalable synthetic strategies for accessing these valuable chiral building blocks, with a focus on methodologies amenable to industrial application. We will delve into the mechanistic underpinnings of these reactions, providing detailed, field-proven protocols and comparative data to empower researchers in their drug development endeavors.
Strategic Approaches to Asymmetric Synthesis
The synthesis of enantiomerically pure 2-substituted morpholines can be broadly categorized into several strategic approaches. The choice of strategy is often dictated by factors such as the availability of starting materials, the desired scale of production, and the specific stereochemical requirements of the target molecule. Here, we will focus on three robust and widely adopted methodologies: Asymmetric Catalytic Hydrogenation, Diastereoselective Annulation of Chiral 1,2-Amino Alcohols, and innovative One-Pot Cascade Reactions.
Asymmetric Catalytic Hydrogenation: A Powerful and Efficient Strategy
Asymmetric catalytic hydrogenation has emerged as one of the most powerful and atom-economical methods for the synthesis of chiral molecules.[2] In the context of 2-substituted morpholines, this approach typically involves the hydrogenation of a prochiral dehydromorpholine precursor in the presence of a chiral catalyst.
Causality of Experimental Choice: The selection of a rhodium-based catalyst, particularly with a bisphosphine ligand possessing a large bite angle, has proven to be highly effective.[3] This specific ligand architecture creates a chiral environment that effectively discriminates between the two enantiotopic faces of the double bond in the dehydromorpholine substrate, leading to high levels of enantioselectivity.[4] The use of hydrogen gas as the reductant makes this process environmentally benign and cost-effective for large-scale synthesis.[3]
Experimental Workflow: Asymmetric Hydrogenation
Caption: Workflow for Asymmetric Hydrogenation of Dehydromorpholines.
Protocol: Asymmetric Hydrogenation of 2-Phenyl-5,6-dihydromorpholine
Materials:
-
2-Phenyl-5,6-dihydromorpholine (1.0 equiv)
-
[Rh(COD)2]BF4 (0.01 equiv)
-
Chiral bisphosphine ligand (e.g., SKP-Phos) (0.011 equiv)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with [Rh(COD)2]BF4 and the chiral bisphosphine ligand.
-
Anhydrous DCM is added, and the mixture is stirred for 30 minutes to allow for catalyst pre-formation.
-
A solution of 2-phenyl-5,6-dihydromorpholine in anhydrous DCM is then added to the autoclave.
-
The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas.
-
The reactor is pressurized to 50 bar with hydrogen and the reaction mixture is stirred at 25 °C for 12 hours.
-
Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).[5][]
Data Summary: Asymmetric Hydrogenation of Various 2-Substituted Dehydromorpholines
| Entry | Substituent (R) | Yield (%) | ee (%) |
| 1 | Phenyl | >99 | 99 |
| 2 | 4-MeO-Ph | >99 | 98 |
| 3 | 4-F-Ph | >99 | 99 |
| 4 | 2-Naphthyl | >99 | 97 |
| 5 | Cyclohexyl | >99 | 96 |
Data adapted from literature reports demonstrating high yields and excellent enantioselectivities across a range of substrates.[3]
Diastereoselective Annulation of Chiral 1,2-Amino Alcohols
This strategy leverages the readily available pool of chiral 1,2-amino alcohols, which can be derived from natural sources such as amino acids.[7] The core principle involves the cyclization of these chiral precursors with a suitable C2-electrophile to construct the morpholine ring. A common approach is the formation of a morpholinone intermediate, which is subsequently reduced.[8]
Causality of Experimental Choice: The formation of a morpholinone intermediate is a robust method that circumvents the challenge of selective N-monoalkylation of the primary amine in the 1,2-amino alcohol.[8] The use of chloroacetyl chloride as the C2-electrophile is advantageous due to its high reactivity and commercial availability. Subsequent reduction of the amide can be achieved with strong reducing agents like lithium aluminum hydride (LAH) or borane complexes.
Experimental Workflow: Morpholine Synthesis from a Chiral Amino Alcohol
Caption: Multi-step synthesis of chiral morpholines via a morpholinone intermediate.
Protocol: Synthesis of (R)-2-benzylmorpholine from (R)-2-amino-3-phenylpropan-1-ol
Materials:
-
(R)-2-amino-3-phenylpropan-1-ol (1.0 equiv)
-
Chloroacetyl chloride (1.1 equiv)
-
Triethylamine (Et3N) (2.5 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Lithium aluminum hydride (LAH) (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Acylation: To a solution of (R)-2-amino-3-phenylpropan-1-ol and triethylamine in anhydrous DCM at 0 °C, chloroacetyl chloride is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is then quenched with water and the organic layer is separated, washed with brine, dried over Na2SO4, and concentrated.
-
Intramolecular Cyclization: The crude chloroacetamide is dissolved in anhydrous THF and added dropwise to a suspension of sodium hydride in THF at 0 °C. The mixture is stirred at room temperature for 12 hours. The reaction is carefully quenched with water and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford the morpholinone.
-
Reduction: The crude morpholinone is dissolved in anhydrous THF and added dropwise to a suspension of LAH in THF at 0 °C. The reaction mixture is then heated to reflux for 6 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the crude (R)-2-benzylmorpholine, which can be further purified by distillation or chromatography.
One-Pot Cascade Reactions: An Efficient Approach to Aprepitant Intermediate
One-pot multi-component reactions are highly desirable in industrial settings as they reduce the number of unit operations, minimize waste, and improve overall efficiency. A notable example is the asymmetric synthesis of a key morpholin-2-one intermediate for the antiemetic drug Aprepitant.[9][10]
Causality of Experimental Choice: This elegant one-pot process combines a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization.[9] The use of a chiral organocatalyst, such as a quinine-derived urea, is crucial for inducing high enantioselectivity in the epoxidation step.[9] This telescoped approach avoids the isolation of intermediates, leading to a significant increase in process efficiency.[9][11]
Experimental Workflow: One-Pot Synthesis of Aprepitant Intermediate
Caption: One-pot cascade synthesis of a chiral morpholin-2-one.
Protocol: One-Pot Synthesis of (R)-3-(4-fluorophenyl)morpholin-2-one
Materials:
-
4-Fluorobenzaldehyde (1.0 equiv)
-
(Phenylsulfonyl)acetonitrile (1.0 equiv)
-
Cumyl hydroperoxide (1.5 equiv)
-
2-Aminoethanol (1.2 equiv)
-
Quinine-derived urea catalyst (0.1 equiv)
-
Toluene
Procedure:
-
To a solution of 4-fluorobenzaldehyde and (phenylsulfonyl)acetonitrile in toluene, the quinine-derived urea catalyst is added.
-
The mixture is stirred at room temperature, and then cumyl hydroperoxide is added.
-
After stirring for a specified time, 2-aminoethanol is added to the reaction mixture.
-
The reaction is monitored by TLC until completion.
-
Upon completion, the reaction is worked up by washing with aqueous solutions to remove byproducts and the catalyst.
-
The organic layer is dried and concentrated, and the crude product is purified by crystallization or chromatography to yield the enantioenriched morpholin-2-one.
Data Summary: One-Pot Synthesis of 3-Aryl Morpholin-2-ones
| Entry | Aryl Group | Yield (%) | ee (%) |
| 1 | 4-F-Ph | 71 | 89 |
| 2 | Phenyl | 75 | 92 |
| 3 | 4-Cl-Ph | 68 | 88 |
Representative data showcasing the utility of the one-pot cascade reaction for accessing key pharmaceutical intermediates.[9]
Conclusion and Future Outlook
The practical synthesis of chiral 2-substituted morpholines is a dynamic field of research, driven by the increasing demand for these valuable intermediates in the pharmaceutical industry. The methodologies outlined in this guide, including asymmetric catalytic hydrogenation, diastereoselective annulation, and one-pot cascade reactions, represent robust and scalable solutions for accessing these complex molecules with high enantiopurity. As the field continues to evolve, we can anticipate the development of even more efficient and sustainable synthetic methods, such as those employing biocatalysis and continuous flow technologies, which will further streamline the production of these life-saving medicines.
References
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Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14234–14239. [Link][2][3]
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Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. ResearchGate. [Link][3][4]
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(2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. Semantic Scholar. [Link][2][4]
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Kiss, L., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. [Link][1]
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Bella, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. [Link][9][11]
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Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link][8]
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(2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PubMed Central. [Link]
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(n.d.). Morpholine synthesis. Organic Chemistry Portal. [Link]
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(n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Royal Society of Chemistry. [Link]
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(2026). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. ACS Publications. [Link]
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Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
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(n.d.). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Royal Society of Chemistry. [Link]
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(2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]
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(2015). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. Taylor & Francis Online. [Link][10]
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(2025). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. ResearchGate. [Link]
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(2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. JACS. [Link]
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(2025). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. ResearchGate. [Link]
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(2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. ResearchGate. [Link]
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(n.d.). Convenient Synthesis of the Antibiotic Linezolid via an Oxazolidine-2,4-dione Intermediate Derived from the Chiral Building Block Isoserine. Academia.edu. [Link]
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(2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. [Link]
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(n.d.). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Royal Society of Chemistry. [Link]
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(2025). Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. ResearchGate. [Link]
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(2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. [Link]
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(n.d.). Creativity from the Chiral Pool: Amino Acids. Baran Lab. [Link][7]
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(2015). LINEZOLID. New Drug Approvals. [Link]
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(2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Promochrom. [Link][5]
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(2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PubMed Central. [Link]
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Application Notes and Protocols for the Deprotection of Boc-Protected (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate
Introduction: The Strategic Importance of Boc Deprotection in Morpholine Synthesis
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in the protection of amine functionalities.[1][2] Its stability under a wide range of nucleophilic and basic conditions, coupled with its facile removal under acidic conditions, makes it an invaluable tool in multi-step synthetic sequences.[1][3] This is particularly true in the synthesis of complex nitrogen-containing heterocycles, such as morpholine derivatives, which are privileged scaffolds in medicinal chemistry due to their favorable physicochemical properties and common presence in biologically active molecules.[4]
The target molecule, (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate, is a chiral building block where the Boc group masks the secondary amine of the morpholine ring. The subsequent deprotection step is critical, unveiling the reactive amine to yield (S)-2-(bromomethyl)morpholine. This product serves as a key intermediate for further elaboration, enabling its conjugation to other molecules to develop novel therapeutics and chemical probes.[5]
This document provides a comprehensive guide to the deprotection of this specific substrate. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers the insight needed to optimize the reaction for their specific applications, troubleshoot potential issues, and ensure the reliable synthesis of the desired product.
The Chemistry of Cleavage: Reaction Mechanism
The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis of a carbamate.[6] The reaction proceeds through a well-understood, multi-step mechanism that leverages the exceptional stability of the tert-butyl cation.
-
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., H⁺ from TFA or HCl). This activation step makes the carbonyl carbon more electrophilic.
-
C-O Bond Cleavage: The protonated intermediate undergoes cleavage of the bond between the tert-butyl group and the oxygen atom. This step is driven by the formation of the highly stable tertiary carbocation, isobutylene, and a transient carbamic acid intermediate.[2][7]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[2][7]
-
Amine Formation: This decarboxylation yields the free secondary amine of the morpholine ring. Under the acidic reaction conditions, the amine is immediately protonated to form its corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[7]
The evolution of CO₂ gas is a satisfying and often visible indicator that the deprotection is proceeding as expected.[2]
Caption: Acid-catalyzed Boc deprotection mechanism.
Experimental Protocols: A Comparative Approach
Two primary methods are presented for the deprotection of this compound, utilizing either Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl). The choice between them often depends on the desired form of the final product (free base vs. salt) and the compatibility of other functional groups in the molecule.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and highly effective method that typically proceeds to completion at room temperature.[2][8] The work-up involves a basic wash to neutralize the excess TFA and yield the deprotected amine as a free base.
Materials and Reagents:
-
This compound
-
Trifluoroacetic Acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
Step-by-Step Methodology:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the Boc-protected morpholine (1.0 eq) in anhydrous DCM to make a 0.1–0.2 M solution.
-
Acid Addition: While stirring at room temperature (20–25 °C), add TFA (10–20 eq). A common ratio is 1:1 (v/v) of DCM to TFA.[8][9]
-
Reaction Monitoring: Stir the reaction mixture for 1-3 hours. Monitor the progress by Thin-Layer Chromatography (TLC), eluting with a mixture such as 10% methanol in DCM. The product spot should be more polar (lower Rf) than the starting material and can be visualized with a ninhydrin stain, which specifically detects primary and secondary amines.
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with DCM (2-3 times) can help remove residual TFA.[8]
-
Neutralization & Extraction: Dissolve the residue in DCM or ethyl acetate. Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous NaHCO₃ solution until the effervescence ceases. This step neutralizes the TFA and converts the product to its free base form.
-
Washing: Further wash the organic layer with water and then brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-2-(bromomethyl)morpholine as a free base.
-
Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel if impurities are present.
Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an excellent alternative, particularly when the desired product is the hydrochloride salt.[10] The HCl salt is often more crystalline and stable than the free base, making it easier to handle and store. The work-up is typically non-aqueous.
Materials and Reagents:
-
This compound
-
4 M HCl solution in 1,4-Dioxane
-
Diethyl ether (Et₂O), anhydrous
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Step-by-Step Methodology:
-
Setup: To a clean, dry round-bottom flask containing the Boc-protected morpholine (1.0 eq), add the 4 M HCl solution in 1,4-dioxane (10-15 eq of HCl). The starting material may not fully dissolve initially.
-
Reaction: Stir the resulting slurry or solution at room temperature for 1-4 hours. The deprotected product, as its hydrochloride salt, will often precipitate from the reaction mixture.
-
Reaction Monitoring: Progress can be monitored by taking a small aliquot, quenching it with a base (like aqueous NaHCO₃), extracting with DCM, and analyzing by TLC as described in Protocol 1.
-
Isolation: Upon completion, dilute the reaction mixture with anhydrous diethyl ether. This will induce or complete the precipitation of the hydrochloride salt.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with additional diethyl ether to remove any non-polar impurities and residual dioxane.
-
Drying: Dry the collected solid under high vacuum to remove all residual solvents. This yields (S)-2-(bromomethyl)morpholine hydrochloride, typically as a white or off-white solid.[11]
Comparative Summary of Protocols
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Primary Reagent | Trifluoroacetic Acid (TFA) | 4 M Hydrochloric Acid |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | Room Temperature | Room Temperature |
| Typical Time | 1–3 hours | 1–4 hours |
| Work-up | Aqueous basic wash, extraction | Non-aqueous (precipitation/filtration) |
| Product Form | Free Base | Hydrochloride Salt |
| Key Advantage | Yields free base directly | Simple isolation, stable salt product |
digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#202124"];// Nodes Start [label="Start:\nBoc-Protected Morpholine"]; Dissolve [label="Dissolve in Solvent\n(DCM or Dioxane)"]; AddAcid [label="Add Acid\n(TFA or HCl/Dioxane)"]; Stir [label="Stir at Room Temp\n(1-4 h)"]; Monitor [label="Monitor by TLC"]; Workup [shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124", label="Work-up"]; TFA_Workup [label="TFA Path:\nNeutralize, Extract, Dry"]; HCl_Workup [label="HCl Path:\nPrecipitate, Filter, Dry"]; Product_FreeBase [shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", label="Product:\nFree Base"]; Product_Salt [shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", label="Product:\nHCl Salt"];
// Edges Start -> Dissolve; Dissolve -> AddAcid; AddAcid -> Stir; Stir -> Monitor; Monitor -> Workup; Workup -> TFA_Workup [label="TFA"]; Workup -> HCl_Workup [label="HCl"]; TFA_Workup -> Product_FreeBase; HCl_Workup -> Product_Salt; }
Caption: General experimental workflow for Boc deprotection.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient acid or reaction time.2. Presence of water in the reaction mixture, which can hydrolyze the acid.[9] | 1. Add more acid or increase the reaction time. Monitor by TLC.2. Use anhydrous solvents and fresh reagents. Ensure glassware is thoroughly dried. |
| Low Product Yield | 1. Product is water-soluble, leading to loss during aqueous work-up (Protocol 1).2. Incomplete precipitation of the HCl salt (Protocol 2).3. Degradation of the product. | 1. Extract the aqueous layers multiple times. Alternatively, use Protocol 2 to isolate the product as a salt.2. Add more anti-solvent (diethyl ether) or cool the mixture to 0 °C to maximize precipitation.3. Ensure the reaction is not overheated. The bromomethyl group can be reactive; avoid prolonged exposure to harsh conditions. |
| Formation of Side Products | 1. The bromomethyl group may be susceptible to nucleophilic attack if certain scavengers or nucleophiles are present.2. Alkylation of other sensitive functional groups by the tert-butyl cation. | 1. Ensure the reaction environment is free from extraneous nucleophiles.2. While less common with this substrate, if side-alkylation is suspected, consider adding a scavenger like triethylsilane or anisole. |
| Difficulty Isolating Product | 1. Product is an oil or is difficult to crystallize.2. Product remains dissolved after work-up. | 1. If the free base is oily, convert it to the HCl salt (dissolve in ether, add HCl/ether) to induce crystallization.2. Ensure complete removal of the reaction solvent before extraction or precipitation steps. |
Safety and Handling
-
Trifluoroacetic Acid (TFA): Highly corrosive and volatile. Causes severe skin burns and eye damage. Always handle in a certified chemical fume hood while wearing appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves.
-
Hydrochloric Acid (4 M in Dioxane): Corrosive and toxic. 1,4-Dioxane is a suspected carcinogen. All handling must be performed in a chemical fume hood. Avoid inhalation of vapors.
-
Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Handle in a well-ventilated fume hood.
-
General Precautions: The deprotection reaction generates isobutylene and carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.
References
-
van Veen, B. C., Wales, S. M., & Clayden, J. (2021). The Journal of Organic Chemistry, 86(12), 8538–8543. Available at: [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25191–25199. Available at: [Link]
-
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Available at: [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Available at: [Link]
- Nudelman, A., et al. (Year of publication not available). Determination of HCl effectiveness in deprotection. Source not fully specified in search results.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA - Example Procedures. Available at: [Link]
-
Lau, Y. H., et al. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition. Molecules, 21(9), 1143. Available at: [Link]
-
ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. Available at: [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]
-
ResearchGate. (2016). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 52(8), 1117-1149. Available at: [Link]
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- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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- 9. reddit.com [reddit.com]
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- 11. Boc-Protected Amino Groups [organic-chemistry.org]
The Morpholine Moiety: A Privileged Scaffold in Modern Drug Design
Introduction: The Ascendance of the Morpholine Ring in Medicinal Chemistry
In the landscape of contemporary drug discovery, the morpholine heterocycle has emerged as a cornerstone of rational drug design.[1] This six-membered ring, containing both a secondary amine and an ether functional group, is far more than a mere structural component; it is a versatile pharmacophore that bestows a unique and highly advantageous set of physicochemical and pharmacological properties upon a molecule.[2] Its incorporation is a strategic decision made by medicinal chemists to enhance aqueous solubility, modulate basicity, improve metabolic stability, and ultimately, to craft drug candidates with superior pharmacokinetic and pharmacodynamic profiles.[3][4] This guide provides an in-depth exploration of the rationale behind the use of the morpholine moiety, detailed protocols for its synthetic incorporation, and a comparative analysis of its properties, offering researchers and drug development professionals a comprehensive resource for leveraging this privileged scaffold.
The Physicochemical and Pharmacological Advantages of Morpholine Integration
The strategic inclusion of a morpholine ring can profoundly and positively influence the drug-like properties of a molecule. These benefits stem from the unique electronic and conformational nature of the heterocycle.
Modulating Basicity and Enhancing Solubility
The presence of the oxygen atom in the morpholine ring has a significant electron-withdrawing effect, which lowers the pKa of the nitrogen atom compared to its carbocyclic and purely nitrogenous counterparts, piperidine and piperazine.[5] This reduced basicity is often advantageous in drug design, as it can minimize off-target effects associated with highly basic compounds and improve oral bioavailability.[1] Furthermore, the ether oxygen and the amine nitrogen can both act as hydrogen bond acceptors, which, combined with the overall polarity of the ring, significantly enhances the aqueous solubility of the parent molecule.[6]
Improving Metabolic Stability and Pharmacokinetic Profile
The morpholine ring is generally more resistant to metabolic degradation than many other cyclic amines.[7] Specifically, it is less susceptible to oxidation by cytochrome P450 enzymes.[8] This increased metabolic stability often translates to a longer plasma half-life and improved bioavailability, crucial attributes for an effective therapeutic agent.[2] The morpholine moiety in the EGFR inhibitor gefitinib, for instance, contributes to its favorable pharmacokinetic profile.[8]
Enhancing Potency and Target Engagement
Beyond its influence on pharmacokinetics, the morpholine ring can directly contribute to the pharmacodynamic properties of a drug by participating in key interactions with biological targets. The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in van der Waals or hydrophobic interactions within a binding pocket.[3] This can lead to increased binding affinity and potency, as seen in numerous kinase inhibitors where the morpholine moiety is a critical component of the pharmacophore.
Comparative Physicochemical Properties of Common Heterocycles in Drug Design
To illustrate the distinct advantages of the morpholine ring, the following table provides a comparative summary of key physicochemical properties of morpholine, piperidine, and piperazine.
| Heterocycle | Structure | pKa | Typical LogP Range | Key Features in Drug Design |
| Morpholine | 8.49[9] | -1.0 to 0.5 | Moderate basicity, good aqueous solubility, high metabolic stability.[1][6][7] | |
| Piperidine | 11.12 | 0.5 to 1.5 | Higher basicity, more lipophilic, can be susceptible to metabolism. | |
| Piperazine | 9.73, 5.56[10] | -1.5 to -0.5 | Two sites for substitution, highly hydrophilic, can have complex protonation states.[10] |
Experimental Protocols for the Incorporation of the Morpholine Moiety
The following protocols provide detailed, step-by-step methodologies for common and effective strategies to introduce a morpholine ring into a target molecule.
Protocol 1: N-Alkylation of Morpholine with an Alkyl Halide
This protocol describes a standard SN2 reaction for the N-alkylation of morpholine with a suitable alkyl halide.
Materials:
-
Morpholine
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add morpholine (1.2 equivalents) and potassium carbonate (2.0 equivalents).
-
Add acetonitrile to the flask to create a stirrable suspension.
-
Add the alkyl halide (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired N-alkylated morpholine.
Protocol 2: Reductive Amination with an Aldehyde or Ketone
Reductive amination is a versatile method for forming C-N bonds and can be used to introduce a morpholine moiety.[7] This protocol utilizes sodium triacetoxyborohydride as the reducing agent.[11]
Materials:
-
Aldehyde or ketone
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add the aldehyde or ketone (1.0 equivalent) and morpholine (1.2 equivalents).
-
Add 1,2-dichloroethane or dichloromethane to the flask.
-
If the substrate is unreactive, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring its progress by TLC.[12]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Protocol 3: Buchwald-Hartwig Amination for N-Arylation of Morpholine
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl morpholines.
Materials:
-
Aryl halide (e.g., aryl bromide or chloride)
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equivalent), Pd₂(dba)₃ (0.02 equivalents), and XPhos (0.04 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene to the flask.
-
Add morpholine (1.2 equivalents) and sodium tert-butoxide (1.4 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Case Study: Gefitinib and the Inhibition of the EGFR Signaling Pathway
Gefitinib (Iressa) is a prime example of a successful morpholine-containing drug.[13] It is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overactive in various cancers.[13] The morpholine moiety in gefitinib is crucial for its favorable pharmacokinetic properties, including improved solubility and metabolic stability, which contribute to its efficacy as an oral anticancer agent.[8][14]
Gefitinib functions by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[15] This blockade of EGFR signaling leads to the inhibition of cancer cell proliferation and the induction of apoptosis.[8]
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Case Study: Linezolid and the Inhibition of Bacterial Protein Synthesis
Linezolid is another notable example of a morpholine-containing drug, belonging to the oxazolidinone class of antibiotics. It is used to treat serious infections caused by Gram-positive bacteria. The morpholine ring in linezolid is a key structural feature that contributes to its antibacterial activity and favorable safety profile.
Linezolid has a unique mechanism of action; it inhibits the initiation of bacterial protein synthesis.[16] Specifically, it binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[17] This early blockade of protein synthesis is distinct from many other classes of antibiotics and contributes to its efficacy against resistant bacterial strains.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry | PLOS One [journals.plos.org]
- 9. Morpholine - Sciencemadness Wiki [sciencemadness.org]
- 10. uregina.ca [uregina.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DSpace [open.bu.edu]
- 13. researchgate.net [researchgate.net]
- 14. ijpcbs.com [ijpcbs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Common problems in the synthesis of (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate
An essential chiral building block in modern drug discovery, (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate serves as a key intermediate for a variety of pharmacologically active molecules.[1] Its synthesis, while conceptually straightforward, involves steps that require careful control to ensure high yield, chemical purity, and stereochemical integrity.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot common problems encountered during the synthesis of this valuable compound. Drawing from established protocols and chemical principles, this guide is structured to provide not only solutions but also the underlying rationale, empowering you to optimize your experimental outcomes.
Synthesis Overview: A Two-Stage Approach
The most common and reliable pathway to the target compound involves two principal stages: the synthesis of the alcohol precursor, (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate, followed by its subsequent bromination.
Caption: Overall workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the critical precursor for this synthesis? The direct precursor is (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate.[2][3] The quality and purity of this alcohol are paramount for a successful bromination reaction.
Q2: Why is the N-Boc protecting group necessary? The tert-butoxycarbonyl (Boc) group serves to protect the nitrogen atom of the morpholine ring.[4] This is crucial for two reasons: 1) It prevents the basic nitrogen from interfering with the brominating agent, and 2) It ensures the molecule has better solubility in common organic solvents used during the reaction and purification. The Boc group is generally stable under neutral and basic conditions but can be easily removed under acidic conditions when desired.[4]
Q3: What is the expected purity of the final product from commercial suppliers? Commercial batches of this compound are typically available at purities of ≥97%, indicating that robust and scalable synthetic protocols exist.[5][6]
Q4: Is the final product stable for long-term storage? As an alkyl bromide, the compound can be susceptible to hydrolysis or nucleophilic substitution over time. It should be stored at room temperature or refrigerated in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to minimize degradation.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, categorized by the reaction stage.
Stage 1: Synthesis of (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate
Q: The Boc-protection step (Step 2) is incomplete, and I still see the deprotected amine starting material. What went wrong?
A: This is a common issue that typically points to one of three causes:
-
Reagent Quality: The di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially if exposed to moisture. Ensure you are using a fresh or properly stored bottle.
-
Insufficient Base: Triethylamine (TEA) or another non-nucleophilic base is required to neutralize the acid formed during the reaction. If insufficient base is used, the reaction mixture will become acidic, protonating the starting amine and rendering it unreactive towards (Boc)₂O. Use at least the stoichiometric amount of base, and often a slight excess (e.g., 1.1-1.2 equivalents) is beneficial.[3]
-
Reaction Conditions: While the reaction is often run at 0 °C to control the initial exotherm, it should be allowed to warm to room temperature to ensure it proceeds to completion.[3]
Troubleshooting Workflow:
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1512577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-HYDROXYMETHYL-4-BOC-MORPHOLINE | 135065-69-9 [chemicalbook.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 919286-71-8 | Benchchem [benchchem.com]
Technical Support Center: Optimizing the Synthesis of (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate. This chiral building block is a valuable intermediate in the development of various pharmaceutical agents.[1][2] Achieving high yield and purity is critical for downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to address common challenges encountered during its synthesis.
Reaction Overview: From Alcohol to Alkyl Bromide
The primary and most reliable synthetic route to this compound involves the nucleophilic substitution of the primary alcohol in its precursor, (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate.[1] This transformation is typically achieved via an Sₙ2 mechanism using standard brominating agents. The integrity of the chiral center at the C2 position of the morpholine ring is paramount and is generally retained under the recommended reaction conditions.
The overall process can be visualized as a multi-stage workflow, where careful control at each step is essential for success.
Caption: General workflow for the synthesis and isolation of the target compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem Area: Low or No Product Formation
Q: My reaction has stalled or resulted in a very low yield. What are the most common culprits?
A: Low conversion is almost always traced back to reagent quality or reaction environment. Consider these factors:
-
Moisture Contamination: This is the most frequent cause of failure. The brominating agents used (PBr₃ or PPh₃) are highly reactive towards water. Any moisture in the solvent, on the glassware, or in the starting alcohol will consume the reagent before it can react with your substrate.
-
Causality: PBr₃ hydrolyzes to form phosphorous acid and HBr. Triphenylphosphine can be oxidized in the presence of moisture and other reagents. This depletes your active brominating species.
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use a freshly opened bottle of anhydrous solvent (like dichloromethane) or pass it through an activated alumina column. The starting alcohol, (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate, should be dried under high vacuum for several hours before use if it has been stored for a long time.
-
-
Inert Atmosphere Integrity: Oxygen and moisture from the air can interfere with the reaction.
-
Causality: Maintaining a positive pressure of an inert gas (Nitrogen or Argon) prevents atmospheric moisture from entering the reaction vessel, which is critical for the reason mentioned above.
-
Solution: Use a well-sealed reaction setup with a gas bubbler or balloon to ensure a constant, gentle outflow of inert gas throughout the entire reaction period.
-
-
Reagent Quality & Stoichiometry: The purity and correct amount of the brominating agent are crucial.
-
Causality: Phosphorus tribromide (PBr₃) can degrade over time. The Appel reaction relies on the formation of a phosphonium salt intermediate from PPh₃ and CBr₄; impure reagents will hinder this. Using insufficient reagent will naturally lead to incomplete conversion.
-
Solution: Use a fresh bottle of PBr₃ or one that has been properly stored. For the Appel reaction, use high-purity triphenylphosphine and carbon tetrabromide. Refer to the stoichiometry table in Section 5 for recommended molar equivalents.
-
Problem Area: Multiple Spots on TLC / Impure Product
Q: My post-reaction TLC shows the starting material spot, my desired product, and several other spots. What are these impurities?
A: The presence of multiple spots indicates side reactions or incomplete conversion. The diagram below illustrates the desired pathway versus common off-target reactions.
Caption: Desired Sₙ2 reaction pathway versus potential side reactions.
-
Unreacted Starting Material: The most common "impurity." This indicates an incomplete reaction (see previous section).
-
Reagent Byproducts: If using the Appel reaction, triphenylphosphine oxide (TPPO) is a major byproduct. While it is crystalline, it can sometimes co-elute with the product if the solvent polarity is too high during chromatography.
-
Elimination Products: Although less common for primary alcohols, the use of a strong, non-hindered base during workup could potentially lead to elimination, forming an alkene.[1]
-
Hydrolysis Product: The bromomethyl group is a good leaving group and can be susceptible to hydrolysis back to the starting alcohol, especially if exposed to aqueous basic or acidic conditions for extended periods during the workup.[1]
Problem Area: Workup & Purification Challenges
Q: I seem to lose a significant amount of my product during the aqueous workup. How can I improve recovery?
A: Product loss during workup is often due to the chemical instability of the product in the workup environment.
-
Causality: The N-Boc protecting group can be labile under strongly acidic conditions. The C-Br bond can be cleaved via hydrolysis under strongly basic conditions or upon prolonged heating.
-
Solution:
-
Gentle Quenching: Quench the reaction by slowly adding it to a cold, saturated solution of sodium bicarbonate (NaHCO₃), not a stronger base like sodium hydroxide (NaOH). NaHCO₃ is sufficient to neutralize the acidic byproducts without being harsh enough to promote significant side reactions.
-
Minimize Contact Time: Perform extractions quickly. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods.
-
Avoid Emulsions: Agitate the separatory funnel gently to prevent the formation of emulsions, which can trap the product.[1]
-
Q: My column chromatography is not giving a clean separation. What's the best approach?
A: Effective chromatographic purification depends on the correct stationary phase, mobile phase, and technique.
-
Causality: The product and certain impurities (like unreacted starting material or TPPO) have similar polarities, making separation challenging with a suboptimal solvent system.
-
Solution:
-
Solvent System: A gradient elution of Ethyl Acetate in Hexanes (or Heptanes) is highly effective. Start with a low polarity (e.g., 5-10% EtOAc) to elute non-polar impurities, then gradually increase the polarity (e.g., to 20-30% EtOAc) to elute your product. The more polar starting alcohol will elute later.
-
Sample Loading: Adsorb your crude material onto a small amount of silica gel and load it dry onto the column. This "dry loading" technique typically results in sharper bands and better separation than loading the sample dissolved in a strong solvent.
-
TLC Analysis: Before running the column, carefully run TLC plates with different EtOAc/Hexane ratios to identify the optimal solvent system for separation.
-
Frequently Asked Questions (FAQs)
Q: Which bromination method is superior: Phosphorus Tribromide (PBr₃) or the Appel Reaction (PPh₃/CBr₄)?
A: Both methods are effective, but they have different advantages. The Appel reaction is generally considered milder and often results in fewer side reactions, making it a good choice for sensitive substrates.[1] However, it produces a large amount of triphenylphosphine oxide, which must be carefully removed during purification. The PBr₃ method is often higher yielding and more atom-economical, but the reagent is highly corrosive and reactive, requiring very strict anhydrous conditions.[1] A comparison is provided in Section 5.
Q: How critical is the chiral purity of the starting (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate?
A: It is absolutely critical. The synthetic methods described here do not alter the stereocenter at the C2 position. Therefore, the enantiomeric purity of your final product will be identical to that of your starting material. Always source your starting alcohol from a reputable supplier and verify its chiral purity if necessary.[1]
Q: What are the ideal storage conditions for the final product?
A: The product is sensitive to both thermal degradation and moisture.[1] It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures. For long-term storage, -20°C is recommended. For short-term storage, 2-8°C is acceptable.[1][3]
Q: What are the most important safety precautions for this synthesis?
A: Both the reagents and the final product have significant hazards.
-
Reagents: Phosphorus tribromide is highly toxic and corrosive. Carbon tetrabromide is toxic and an environmental hazard. Work with these reagents only in a certified chemical fume hood.
-
Product: this compound is classified as harmful if swallowed or inhaled, and causes skin and eye irritation.[1][3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
Optimized Experimental Protocols
Protocol A: Bromination using Phosphorus Tribromide (PBr₃)
This protocol is adapted from literature procedures and is known for high yields.[1]
-
Setup: Under a nitrogen atmosphere, dissolve (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise to the stirred solution over 15-20 minutes. Ensure the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., 30% EtOAc/Hexanes).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly pour it into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol B: Bromination using the Appel Reaction (CBr₄/PPh₃)
This protocol is a milder alternative to using PBr₃.[1]
-
Setup: Under a nitrogen atmosphere, dissolve (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) and carbon tetrabromide (CBr₄, ~1.2 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add triphenylphosphine (PPh₃, ~1.2 eq) portion-wise over 20-30 minutes, ensuring the internal temperature remains below 5°C. The reaction may turn milky or yellowish.
-
Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor progress by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove most of the DCM. Add diethyl ether or a hexanes/ether mixture to the residue. The triphenylphosphine oxide byproduct will precipitate as a white solid.
-
Filtration: Filter the mixture through a pad of Celite or silica gel, washing thoroughly with the same solvent mixture.
-
Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography as described in Protocol A.
Data Summary and Method Comparison
Table 1: Comparison of Bromination Methodologies
| Parameter | Method A: Phosphorus Tribromide (PBr₃) | Method B: Appel Reaction (CBr₄/PPh₃) |
| Typical Yield | 70–90%[1] | Generally high, can be comparable to PBr₃ |
| Key Reagents | PBr₃, Anhydrous DCM | CBr₄, PPh₃, Anhydrous DCM |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Primary Byproduct | Phosphorous Acid (H₃PO₃) | Triphenylphosphine Oxide (TPPO) |
| Pros | High yield, cost-effective, simple reagents. | Milder conditions, fewer side reactions for sensitive substrates.[1] |
| Cons | PBr₃ is highly corrosive and moisture-sensitive. Requires strict anhydrous conditions. | Generates stoichiometric amounts of TPPO which can complicate purification. Reagents are solids and require careful addition. |
Table 2: Recommended Reagent Stoichiometry
| Reagent | Molar Equivalents (vs. Starting Alcohol) |
| Method A | |
| Phosphorus Tribromide (PBr₃) | 0.35 - 0.40 eq |
| Method B | |
| Carbon Tetrabromide (CBr₄) | 1.1 - 1.3 eq |
| Triphenylphosphine (PPh₃) | 1.1 - 1.3 eq |
References
-
Benchchem. This compound | 919286-71-8.
-
PubChem. (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate.
-
BLDpharm. This compound | 919286-71-8.
-
ChemScene. tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | 765914-78-1.
-
PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate.
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 791–821.
-
Wolfe, J. P., & Rossi, M. A. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 9(24), 5043–5046.
Sources
Navigating the Nuances of Alcoholic Bromination: A Technical Support Guide to PBr₃ Reactions
For the synthetic chemist, the conversion of an alcohol to an alkyl bromide is a cornerstone transformation. Phosphorus tribromide (PBr₃) is a stalwart reagent for this purpose, prized for its efficacy with primary and secondary alcohols via a stereospecific Sₙ2 mechanism.[1][2] This pathway is often preferred over methods involving hydrobromic acid (HBr) to circumvent the carbocation rearrangements that plague reactions with certain substrates.[3][4] However, even this reliable reaction is not without its complexities and potential for side reactions, which can lead to diminished yields, impure products, and experimental frustration.
This technical support guide, structured in a troubleshooting format, addresses the common and uncommon issues encountered during the bromination of alcohols with PBr₃. It provides not only solutions but also the underlying mechanistic reasoning to empower researchers in drug development and other chemical sciences to optimize their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low (50-60%), but my starting material is fully consumed. Where is my product going?
This is a classic issue often traced back to the formation of stable phosphorus-containing intermediates. The reaction of an alcohol with PBr₃ proceeds through the formation of an alkyl phosphite ester, which is the actual substrate for the Sₙ2 attack by the bromide ion.[1][3]
-
Causality: If an insufficient amount of PBr₃ is used (the stoichiometry is 3 moles of alcohol to 1 mole of PBr₃), or if the reaction is not allowed to proceed to completion, significant amounts of alkyl dibromophosphite (ROPBr₂) and dialkyl bromophosphite ((RO)₂PBr) can remain in the reaction mixture.[1] These species are often more water-soluble than the desired alkyl bromide and can be lost during the aqueous workup.[5]
-
Troubleshooting & Protocol:
-
Stoichiometry: Ensure you are using at least 0.33 to 0.4 equivalents of PBr₃ per equivalent of alcohol. Using a slight excess of PBr₃ (e.g., 0.4 equivalents) can help drive the reaction to completion.
-
Reaction Time & Temperature: Allow the reaction to stir for an adequate amount of time. While many reactions are complete within an hour at 0 °C, more sterically hindered alcohols may require longer reaction times or gentle warming. Monitor the reaction by TLC or NMR to confirm the disappearance of the intermediate phosphites.
-
Inverse Addition: For exothermic reactions, consider adding the alcohol dropwise to a cooled solution of PBr₃. This "inverse addition" can help maintain better temperature control and prevent runaway reactions.[1]
-
Salvage Protocol: If you suspect the formation of stable phosphite esters, you can attempt to salvage the product. After the initial reaction, adding concentrated HBr to the mixture can help convert the remaining phosphite esters to the alkyl bromide.[1]
-
Q2: I'm trying to brominate a chiral secondary alcohol, but I'm observing a loss of stereochemical purity. I thought this was a clean Sₙ2 reaction?
While the reaction predominantly proceeds via an Sₙ2 mechanism with inversion of configuration, certain conditions and substrates can introduce competing pathways that erode stereochemical integrity.[4][5]
-
Causality:
-
Sₙ1 Character: For sterically hindered secondary alcohols or substrates that can form stabilized carbocations (e.g., benzylic or allylic alcohols), the reaction can begin to adopt some Sₙ1 character. The HBr generated in situ can protonate any unreacted alcohol, leading to water as a leaving group and subsequent carbocation formation, which results in racemization.
-
Elimination-Addition: Although less common, an E2 elimination to form an alkene followed by re-addition of HBr is a theoretical possibility, which would also scramble stereochemistry.
-
-
Troubleshooting & Protocol:
-
Temperature Control: Maintain a low temperature (typically 0 °C or below) throughout the reaction. Higher temperatures can favor Sₙ1 and elimination pathways.
-
Use of a Mild Base: The addition of a non-nucleophilic base, such as pyridine, can be beneficial. Pyridine scavenges the HBr generated during the reaction, preventing it from protonating the starting alcohol and initiating carbocation-based side reactions.[4] It also helps to deprotonate the intermediate oxophosphonium species, facilitating the Sₙ2 displacement.
-
Reagent Purity: Ensure your PBr₃ is of high purity and free from significant amounts of HBr, which can be present in older bottles due to hydrolysis.[1]
-
Troubleshooting Specific Side Reactions
Issue 1: Formation of an Alkene (Elimination Product)
Q: I am attempting to brominate a tertiary alcohol and am only isolating an alkene. Why is the substitution failing?
-
Mechanistic Explanation: The Sₙ2 reaction is highly sensitive to steric hindrance. Tertiary carbons are too sterically crowded to allow for the backside attack required for an Sₙ2 displacement.[4][6] Consequently, with tertiary alcohols, the bromide ion acts as a base, leading to an E2 elimination to form an alkene as the major product.
E2 elimination pathway for tertiary alcohols with PBr₃. -
Solution: PBr₃ is not a suitable reagent for converting tertiary alcohols to tertiary alkyl bromides. For this transformation, using HBr under controlled conditions is the preferred method, proceeding through a more stable tertiary carbocation via an Sₙ1 mechanism.
Q: I'm seeing a significant amount of alkene byproduct with my hindered secondary alcohol. How can I favor substitution?
-
Causality: For sterically hindered secondary alcohols, the energy barrier for the Sₙ2 transition state increases, making the competing E2 pathway more favorable. Higher reaction temperatures will exacerbate this issue, as elimination reactions generally have a higher activation energy and are more favored by heat.
-
Troubleshooting Protocol:
-
Lower the Temperature: Conduct the reaction at 0 °C or even lower (e.g., -20 °C) to disfavor the elimination pathway.
-
Solvent Choice: Use a non-polar, aprotic solvent like diethyl ether or dichloromethane. More polar solvents can stabilize the transition state of the elimination reaction.
-
Alternative Reagents: If elimination remains a persistent problem, consider converting the alcohol to a tosylate or mesylate first, followed by displacement with a bromide salt (e.g., NaBr in acetone or DMF). This two-step process often provides a cleaner route to the desired alkyl bromide.
-
Issue 2: Formation of a Rearranged Alkyl Bromide
Q: I started with a neopentyl-type primary alcohol, but my final product is a tertiary bromide. I thought PBr₃ prevented rearrangements?
-
Mechanistic Explanation: While PBr₃ is much less prone to inducing rearrangements than HBr, it is not entirely immune. In cases of highly hindered primary or secondary alcohols (like neopentyl alcohol), the direct Sₙ2 reaction is extremely slow due to steric hindrance.[2] Under these conditions, a small population of carbocation intermediates can be formed, likely facilitated by the HBr byproduct. This primary carbocation will then rapidly undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation, which is then trapped by the bromide ion.
Competing Sₙ2 and rearrangement pathways. -
Solution: For substrates prone to rearrangement, even with PBr₃, the tosylate/mesylate route is the most robust solution. This pathway cleanly separates the activation step (formation of the sulfonate ester, which does not involve the chiral center) from the substitution step, ensuring high fidelity.
Issue 3: Unexpected Reactivity with Other Functional Groups
Q: My starting material contains a carboxylic acid as well as an alcohol. The PBr₃ seems to be reacting with both. Is this expected?
-
Chemoselectivity Profile: Yes, this is expected. PBr₃ is a versatile reagent that also reacts with carboxylic acids to form acyl bromides.[4] This is, in fact, the first step of the Hell-Volhard-Zelinskii reaction for the alpha-bromination of carboxylic acids.
-
Troubleshooting & Strategy:
-
Protection Strategy: The most effective solution is to protect one of the functional groups. The carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester), which is generally unreactive towards PBr₃ under standard conditions. After the bromination of the alcohol, the ester can be hydrolyzed back to the carboxylic acid.
-
Reagent Choice: Alternatively, if protecting groups are not desirable, other brominating agents with different chemoselectivity profiles, such as those used in the Appel reaction (PPh₃, CBr₄), might be considered, although these come with their own set of challenges (e.g., removal of triphenylphosphine oxide).
-
Summary of Side Reactions and Avoidance Strategies
| Side Reaction/Issue | Substrate Most Affected | Favorable Conditions | Prevention & Troubleshooting Protocol |
| Incomplete Reaction | All types, especially hindered | Insufficient PBr₃, short reaction time | Use slight excess of PBr₃ (0.4 eq.), monitor by TLC/NMR, allow for longer reaction times. |
| Rearrangement | Hindered 1°/2° alcohols (e.g., neopentyl) | Steric hindrance slowing Sₙ2, presence of HBr byproduct | Maintain low temp, use pyridine. For prone substrates, convert to tosylate/mesylate first. |
| Elimination (E2) | Tertiary > Hindered Secondary | High temperatures, sterically crowded substrates | Use low temperatures (≤ 0 °C). For tertiary alcohols, use HBr instead. For hindered 2°, consider the tosylate route. |
| Reaction with Acids | Molecules with carboxylic acids | N/A | Protect the carboxylic acid as an ester before bromination. |
| Reagent Decomposition | N/A | Old PBr₃ bottle, exposure to moisture | Use a fresh bottle of PBr₃ or distill before use. Handle under an inert atmosphere (N₂ or Ar). |
Experimental Protocol: Optimized Bromination of a Secondary Alcohol
This protocol incorporates best practices to minimize common side reactions.
-
Setup: Under an inert atmosphere (N₂ or Argon), add the secondary alcohol (1.0 eq) and a suitable anhydrous solvent (e.g., diethyl ether or DCM, ~0.2 M) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add phosphorus tribromide (0.4 eq.) dropwise to the stirred alcohol solution via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-3 hours. Monitor the progress by TLC, checking for the consumption of the starting alcohol.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice with vigorous stirring. Caution: This is an exothermic process and will release HBr gas.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the same organic solvent (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution (to neutralize acidic byproducts), and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude alkyl bromide by distillation or flash column chromatography on silica gel as required.
References
-
Master Organic Chemistry. (2015). PBr3 and SOCl2. [Link]
-
Chemia. (2024). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3). [Link]
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BYJU'S. (n.d.). PBr3 Reaction. [Link]
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Leonard, M. S. (2013). Reaction of Alcohols with Phosphorus Tribromide.
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Wentzel Lab. (2020). Activation of Alcohols: Reactions with PBr3.
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Chemistry LibreTexts. (2019). 9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. [Link]
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Organic Chemistry Tutor. (2021). Alcohol Reactions - HBr, PBr3, SOCl2.
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Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]
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- 1. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 2. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
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Byproduct formation during the synthesis of (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate
Welcome to the technical support guide for the synthesis of (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the formation of potential byproducts. The following information is curated from established chemical literature and our in-house expertise to ensure scientific integrity and practical utility.
I. Overview of the Synthesis
The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates. The most common synthetic route involves the bromination of the precursor, (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Two prevalent methods for this transformation are the use of phosphorus tribromide (PBr₃) and the Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). Both reactions typically proceed via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the chiral center.
While seemingly straightforward, this synthesis can be accompanied by the formation of several byproducts that can complicate purification and reduce yields. This guide will address these potential challenges in a comprehensive question-and-answer format.
II. Troubleshooting Guide & FAQs
Reaction & Yield Issues
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, primarily incomplete reaction, degradation of starting material or product, or inefficient purification.
-
Incomplete Reaction:
-
PBr₃ Reaction: Ensure the PBr₃ is fresh and added slowly at a low temperature (typically 0 °C) to control the exothermic reaction. Inadequate amounts of PBr₃ will result in unreacted starting material. A molar ratio of at least 1:1.1 of alcohol to PBr₃ is recommended, though a slight excess of PBr₃ may be beneficial.
-
Appel Reaction: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The triphenylphosphine should be of high purity, as oxidized phosphine will not participate in the reaction.
-
-
Degradation:
-
PBr₃ Reaction: The generation of hydrobromic acid (HBr) as a byproduct, especially in the presence of moisture, can lead to the cleavage of the acid-labile tert-butoxycarbonyl (Boc) protecting group[1][2]. This results in the formation of the unprotected (S)-2-(bromomethyl)morpholine, which can undergo further side reactions. To mitigate this, use anhydrous solvents and consider adding a non-nucleophilic base like pyridine to scavenge the generated HBr.
-
Appel Reaction: This reaction is generally milder and less prone to acidic degradation of the Boc group. However, prolonged reaction times or elevated temperatures can lead to side reactions.
-
-
Purification:
-
The primary byproduct of the Appel reaction, triphenylphosphine oxide (TPPO), can be challenging to remove completely by standard column chromatography due to its polarity. Inefficient removal of TPPO can inflate the perceived mass of the crude product, leading to an overestimation of yield before purification and a seemingly low yield after.
-
Q2: I observe multiple spots on my TLC plate after the reaction. What are these byproducts?
A2: The presence of multiple spots on a TLC plate is indicative of byproduct formation. The identity of these byproducts will depend on the reaction conditions. Here are the most common culprits:
-
Unreacted Starting Material: (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate will have a different Rf value than the product. This is often due to insufficient reagent or reaction time.
-
De-Boc Byproduct: The most common byproduct, especially in the PBr₃ reaction, is the deprotected (S)-2-(bromomethyl)morpholine. This compound is more polar than the desired product and will have a lower Rf value. Its presence can be confirmed by mass spectrometry, which will show a molecular ion corresponding to the loss of the Boc group (a decrease of 100.12 g/mol ).
-
Triphenylphosphine Oxide (TPPO): In the Appel reaction, TPPO is a major byproduct. It is often visible on TLC plates and can streak.
-
Elimination Byproduct: Although less common for primary alcohols, an E2 elimination reaction can lead to the formation of (S)-tert-butyl 2-methylenemorpholine-4-carboxylate. This is more likely if a sterically hindered base is used or at elevated temperatures.
The following table summarizes the key characteristics of the main product and potential byproducts:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected MS Signal (M+H)⁺ | Notes |
| This compound | C₁₀H₁₈BrNO₃ | 280.16 | 280.05, 282.05 (isotope pattern) | Desired Product |
| (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C₁₀H₁₉NO₄ | 217.26 | 218.14 | Starting Material |
| (S)-2-(Bromomethyl)morpholine | C₅H₁₀BrNO | 180.04 | 180.00, 182.00 (isotope pattern) | De-Boc Byproduct |
| Triphenylphosphine Oxide (TPPO) | C₁₈H₁₅OP | 278.28 | 279.09 | Appel Reaction Byproduct |
Byproduct Formation Mechanisms
To better understand and prevent the formation of these byproducts, it is essential to understand their formation pathways.
Mechanism of PBr₃ Reaction and Boc-Deprotection:
The reaction with PBr₃ proceeds through the formation of a phosphite ester, which is then displaced by a bromide ion in an Sₙ2 fashion. If moisture is present, PBr₃ can hydrolyze to form HBr, which is a strong acid capable of cleaving the Boc protecting group.
Caption: PBr₃ reaction pathway and Boc-deprotection side reaction.
Mechanism of the Appel Reaction and TPPO Formation:
The Appel reaction involves the activation of triphenylphosphine by carbon tetrabromide to form a phosphonium salt. The alcohol then attacks the phosphorus center, and subsequent intramolecular rearrangement and Sₙ2 displacement by bromide yields the desired product and the highly stable triphenylphosphine oxide.
Caption: Appel reaction pathway leading to the desired product and TPPO.
Purification and Characterization
Q3: How can I effectively remove triphenylphosphine oxide (TPPO) from my product after an Appel reaction?
A3: Removing TPPO can be challenging due to its polarity, which is often similar to that of the desired product. Here are a few strategies:
-
Crystallization: If your product is a solid, recrystallization can be an effective method. TPPO is often more soluble in common organic solvents than the desired product.
-
Column Chromatography with Modified Eluent: While standard silica gel chromatography can be difficult, adding a small amount of a more polar solvent like methanol or a tertiary amine like triethylamine to your eluent system can sometimes improve separation.
-
Acid-Base Extraction: If your product is stable to mild acid, you can dissolve the crude mixture in a nonpolar solvent like diethyl ether and wash with dilute HCl. TPPO will remain in the organic layer, while any basic impurities will be extracted into the aqueous layer. The desired product should remain in the organic layer.
-
"Dry" Column Chromatography: A technique that sometimes works is to dissolve the crude product in a minimal amount of dichloromethane, add silica gel, and then evaporate the solvent to get a dry powder. This powder can then be loaded onto a column and eluted.
Q4: What are the key NMR signals to look for to confirm the structure of my product and identify impurities?
A4: ¹H and ¹³C NMR are powerful tools for characterizing your product and identifying byproducts.
-
This compound (Product):
-
¹H NMR: You should see a characteristic singlet for the tert-butyl group around 1.4-1.5 ppm. The protons of the bromomethyl group will appear as a doublet of doublets or a multiplet, typically shifted downfield compared to the hydroxymethyl precursor, in the range of 3.4-3.7 ppm. The morpholine ring protons will appear as a complex set of multiplets between 2.5 and 4.0 ppm.
-
¹³C NMR: The tert-butyl carbons will appear around 28 ppm, and the quaternary carbon of the tert-butyl group will be around 80-81 ppm. The bromomethyl carbon will be a key signal, typically appearing around 35-40 ppm.
-
-
(S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (Starting Material):
-
¹H NMR: The hydroxymethyl protons will be at a slightly higher field (upfield) compared to the bromomethyl protons of the product, typically around 3.5-3.6 ppm. The hydroxyl proton will be a broad singlet that can exchange with D₂O.
-
-
(S)-2-(Bromomethyl)morpholine (De-Boc Byproduct):
-
The most significant change will be the absence of the large singlet for the tert-butyl group in the ¹H NMR spectrum. The signals for the morpholine ring protons will also shift.
-
III. Experimental Protocols
Protocol 1: Bromination using Phosphorus Tribromide (PBr₃)
-
Dissolve (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of starting material) in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus tribromide (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Bromination using the Appel Reaction (CBr₄/PPh₃)
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane (DCM, 15 mL per gram of starting material).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve carbon tetrabromide (1.5 eq) in anhydrous DCM and add this solution dropwise to the reaction mixture over 20-30 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add diethyl ether to the residue and stir for 15 minutes. The triphenylphosphine oxide will precipitate.
-
Filter the mixture and wash the solid with cold diethyl ether.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
IV. References
-
PubChem. tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]
-
Supporting Information for Facile and Efficient N-tert-Butoxycarbonylation of Amines in Methanol. [Link]
-
PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Oxazolidinone synthesis. [Link]
-
Master Organic Chemistry. PBr3 and SOCl2. [Link]
-
Organic Chemistry Portal. Appel Reaction. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
ResearchGate. Intramolecular cyclization of N-Boc derivatives. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Sharma, P., & Kumar, A. (2020). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry, 18(36), 7146-7150. [Link]
-
Wikipedia. Appel reaction. [Link]
-
Reddy, K. L., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831-23836. [Link]
-
Vedantu. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. [Link]
-
ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
-
Li, Z., et al. (2014). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 10, 1236-1242. [Link]
-
Master Organic Chemistry. Mechanism of the E2 Reaction. [Link]
-
Organic Chemistry.com. Alcohol to Bromide - Common Conditions. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
ResearchGate. Example of intramolecular cyclization for morpholine ring formation. [Link]
-
Chemia Corporation. Overview of bromination reactions with phosphorus bromides. [Link]
-
Nurkenov, O. A., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Chemistry of Natural Compounds, 58(5), 844-849. [Link]
-
The Organic Chemistry Tutor. (2018, February 23). The Appel Reaction [Video]. YouTube. [Link]
-
Chemistry LibreTexts. 8.1: E2 Reaction. [Link]
-
The Organic Chemistry Tutor. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2 [Video]. YouTube. [Link]
-
Andersson, P. G. (Ed.). (2008). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Springer.
-
Reddy, T. J., et al. (2013). Synthesis of fungicidal morpholines and isochromenopyridinones via acid-catalyzed intramolecular reactions of isoindolinones. Organic & Biomolecular Chemistry, 11(48), 8495-8503. [Link]
-
Heller, S. R., & Milne, G. W. A. (Eds.). (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.
-
Hossain, M. A., & Kennedy, E. (2014). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. International Journal of Organic Chemistry, 4(3), 221-226. [Link]
-
Feroci, M., et al. (2000). The Reaction of 1,2-Amino Alcohols with Carbon Dioxide in the Presence of 2-Pyrrolidone Electrogenerated Base. New Synthesis of Chiral Oxazolidin-2-ones. The Journal of Organic Chemistry, 65(23), 7890-7893. [Link]
-
Wikipedia. Oxazolidine. [Link]
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Racemization issues in the synthesis of chiral bromides
Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of chiral bromides. This resource is designed to provide expert guidance, troubleshooting strategies, and in-depth answers to the common challenges associated with maintaining stereochemical integrity during these critical transformations. Loss of enantiomeric excess is a frequent and frustrating issue, and this guide is structured to help you diagnose the root causes of racemization and implement effective solutions in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I performed a bromination on my chiral secondary alcohol and the enantiomeric excess (ee) of my product is significantly lower than that of my starting material. What are the likely causes?
A1: A loss of enantiomeric excess during the synthesis of chiral bromides from chiral alcohols is a classic problem that almost always points to the reaction mechanism. The primary culprits are the presence of a competing SN1 (Substitution Nucleophilic Unimolecular) pathway or in-situ racemization of the product.
-
SN1 Pathway Competition: The SN1 reaction proceeds through a planar, achiral carbocation intermediate.[1][2][3] Once this intermediate is formed, the bromide nucleophile can attack from either face with nearly equal probability, leading to a racemic or near-racemic mixture of the two enantiomers.[3][4] This pathway is particularly favored for tertiary alcohols but can be a significant issue for secondary alcohols, especially under conditions that promote carbocation formation (e.g., protic solvents, elevated temperatures).[1][5]
-
Product Racemization: The chiral bromide product itself can undergo racemization. If there is a source of bromide ions in the reaction mixture (for example, from the brominating reagent or as a byproduct), it can act as a nucleophile and displace the bromide on the product in an SN2 reaction. Each SN2 displacement occurs with an inversion of stereochemistry.[6] A subsequent displacement will invert it back. Over time, this back-and-forth substitution will lead to a racemic mixture.[7]
-
Reaction Conditions:
-
Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for the SN1 pathway, even for secondary alcohols.[8]
-
Solvent: Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate, favoring the SN1 pathway.[7] Polar aprotic solvents (e.g., THF, acetone) are generally preferred for SN2 reactions.[9]
-
Reagent Choice: Some brominating agents can generate acidic byproducts that promote carbocation formation.
-
Q2: How can I choose the right brominating agent to minimize racemization when starting with a chiral alcohol?
A2: The choice of brominating agent is critical for preserving stereochemical integrity. The ideal reagent will facilitate an SN2 reaction, which proceeds with a predictable inversion of configuration, while avoiding conditions that favor the SN1 pathway.
| Reagent/Method | Typical Substrate | Stereochemical Outcome | Key Considerations & Potential for Racemization |
| HBr | Tertiary, Secondary | Racemization (SN1) | Strongly acidic conditions readily promote carbocation formation, especially for secondary and tertiary alcohols, leading to significant racemization.[5][10] Not recommended for stereospecific synthesis of chiral secondary bromides. |
| PBr₃ | Primary, Secondary | Inversion (SN2) | Generally reliable for SN2-type conversion with inversion. However, the reaction can generate HBr as a byproduct, which may cause some racemization of the product, particularly with longer reaction times or elevated temperatures. Careful control of stoichiometry and temperature is crucial.[11] |
| Appel Reaction (CBr₄, PPh₃) | Primary, Secondary | Inversion (SN2) | This reaction occurs under mild, neutral conditions, which is a major advantage for avoiding SN1 pathways.[12][13] It is a highly reliable method for achieving a clean inversion of stereochemistry.[13] |
| Mitsunobu Reaction (DEAD/DIAD, PPh₃, ZnBr₂ or LiBr) | Primary, Secondary | Inversion (SN2) | Similar to the Appel reaction, the Mitsunobu reaction proceeds with a clean inversion of configuration under mild conditions.[14][15][16][17] It is particularly useful for sterically hindered alcohols. The choice of bromide source (e.g., ZnBr₂) is important. |
Troubleshooting Workflow for Racemization
If you are experiencing unexpected racemization, follow this logical workflow to diagnose and solve the issue.
Caption: Troubleshooting Decision Tree for Racemization.
Q3: I'm using PBr₃ with my chiral secondary alcohol and still see some racemization. How can I optimize this procedure?
A3: While PBr₃ is a good choice for an SN2-mediated bromination, racemization can still occur. Here is a step-by-step protocol designed to minimize this issue. The key is to maintain low temperatures and control the stoichiometry to avoid generating excess HBr, which can catalyze racemization.
Experimental Protocol: Optimized Bromination using PBr₃
-
Preparation:
-
Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.
-
Use an anhydrous, aprotic solvent such as diethyl ether or THF. Ensure the solvent is freshly distilled or from a sure-seal bottle.
-
The reaction should be run under an inert atmosphere (nitrogen or argon).
-
-
Reaction Setup:
-
Dissolve your chiral alcohol (1.0 eq) in the chosen anhydrous solvent in a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to -10 °C to 0 °C using an ice-salt or dry ice-acetone bath. Maintaining a low temperature is critical to disfavor the SN1 pathway and any potential side reactions.
-
-
Addition of PBr₃:
-
Carefully measure phosphorus tribromide (PBr₃, ~0.35-0.40 eq). It is crucial to use a slight excess relative to the stoichiometry (3 R-OH + PBr₃ → 3 R-Br + H₃PO₃) but avoid a large excess.
-
Dilute the PBr₃ with your anhydrous solvent in the dropping funnel.
-
Add the PBr₃ solution dropwise to the cooled alcohol solution over 30-60 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
It is important not to let the reaction run for an unnecessarily long time, as prolonged exposure to the reaction conditions (even if mild) can lead to product racemization.
-
-
Workup:
-
Once the starting material is consumed, quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining PBr₃ and acidic byproducts.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature.
-
-
Purification and Analysis:
-
Purify the crude product promptly via flash column chromatography, preferably at a reduced temperature if the product is sensitive.
-
Determine the enantiomeric excess of the purified chiral bromide using chiral HPLC or GC.[18]
-
Q4: What is the mechanistic difference between the Appel and Mitsunobu reactions for chiral bromide synthesis, and why are they effective at preventing racemization?
A4: Both the Appel and Mitsunobu reactions are powerful methods for converting alcohols to bromides with high stereochemical fidelity because they operate under mild, neutral conditions and proceed via a clean SN2 mechanism. Their key difference lies in how the hydroxyl group is activated into a good leaving group.
Mechanism Comparison
Caption: Comparative workflows of Appel and Mitsunobu reactions.
In both pathways, the chiral alcohol's hydroxyl group is converted into a bulky, positively charged alkoxyphosphonium salt. This intermediate is an excellent leaving group. The subsequent step is a classic SN2 displacement by a bromide ion, which attacks the carbon center from the backside, forcing the inversion of stereochemistry.[12][16] Because these reactions do not involve the formation of a planar carbocation and are run under non-acidic conditions, the SN1 pathway is effectively suppressed, leading to a product with high enantiomeric purity.
References
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Chiral auxiliary - Wikipedia. Available at: [Link]
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What's a Racemic Mixture? – Master Organic Chemistry. (2012-05-23). Available at: [Link]
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19.11: Racemization - Chemistry LibreTexts. (2021-03-05). Available at: [Link]
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Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth | Journal of the American Chemical Society. (2022-12-19). Available at: [Link]
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Making Alkyl Halides From Alcohols - Master Organic Chemistry. (2015-02-27). Available at: [Link]
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Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents | Organic Letters - ACS Publications. (2026-01-21). Available at: [Link]
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Racemization, Enantiomerization and Diastereomerization | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications | Books Gateway. (2007-12-14). Available at: [Link]
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Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene - PubMed. (2014-03-04). Available at: [Link]
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Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - MDPI. (2020-12-19). Available at: [Link]
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Non racemization reaction when PBr3 reaction with benzyllic secondary alcohol - Reddit. Available at: [Link]
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Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F. (2019-09-03). Available at: [Link]
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10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides - Chemistry LibreTexts. (2014-08-09). Available at: [Link]
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Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. Available at: [Link]
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Appel Reaction - Organic Chemistry Portal. Available at: [Link]
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Video: Racemization Overview, Mechanism & Examples - Study.com. Available at: [Link]
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Absolute Asymmetric Synthesis and Resolution Mechanism of Chiral cis-bromoamminebis(ethylenediamine)cobalt(III) Bromide - ResearchGate. (2025-08-10). Available at: [Link]
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SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021-05-10). Available at: [Link]
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Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. Available at: [Link]
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Alkyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. Available at: [Link]
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Thermal racemization of biaryl atropisomers | Request PDF - ResearchGate. Available at: [Link]
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7.3: Stereochemical Consequences of SN1 Reactions - Chemistry LibreTexts. (2015-07-09). Available at: [Link]
-
Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017-01-13). Available at: [Link]
-
Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. - SciSpace. Available at: [Link]
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Role of Additives during Deracemization Using Temperature Cycling - PMC - NIH. Available at: [Link]
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7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Available at: [Link]
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Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. Available at: [Link]
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Part 6: Resolution of Enantiomers - Chiralpedia. (2025-09-15). Available at: [Link]
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New Directions in the Mitsunobu Reaction - Nottingham ePrints. (2020-11-23). Available at: [Link]
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Synthesis of Alkyl Halides from Alcohols - Chemistry LibreTexts. (2023-01-22). Available at: [Link]
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Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - MDPI. (2023-07-25). Available at: [Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed. (2020-06-15). Available at: [Link]
-
Comparing The SN1 vs Sn2 Reactions - Master Organic Chemistry. (2025-06-24). Available at: [Link]
-
11.4 The SN1 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]
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Mitsunobu Reaction - Chemistry Steps. Available at: [Link]
-
The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. (2025-08-06). Available at: [Link]
-
Appel Reaction: Mechanism & Examples - NROChemistry. Available at: [Link]
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- 12. Appel Reaction [organic-chemistry.org]
- 13. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 17. researchgate.net [researchgate.net]
- 18. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate
Welcome to the technical support center for the synthesis of (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of this key chiral building block. Morpholine and its derivatives are crucial pharmacophores in a wide array of therapeutic agents, making robust synthetic routes essential.[1] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of this compound.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: Low Yield During Bromination of (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate
Question: We are experiencing significantly lower than expected yields (<70%) during the bromination of the precursor alcohol, (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate, using phosphorus tribromide (PBr₃). What are the potential causes and how can we improve the yield?
Answer:
Low yields in this bromination step are a common challenge and can often be attributed to several factors. The conversion of a primary alcohol to a bromide using PBr₃ is an SN2 reaction, and its efficiency is highly dependent on reaction conditions.[2]
Potential Causes & Solutions:
-
Moisture Contamination: Phosphorus tribromide reacts violently with water, hydrolyzing to phosphorous acid and hydrobromic acid (HBr).[3] This not only consumes the reagent but the generated HBr can also lead to side reactions, including potential cleavage of the Boc protecting group under harsh conditions.
-
Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Dichloromethane is a common choice for this reaction.[4]
-
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reagent or reaction time.
-
Solution: While PBr₃ is typically added dropwise at 0°C to control the exothermic reaction, ensure the reaction is allowed to warm to room temperature and stir for an adequate duration (typically 2-4 hours).[4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A slight excess of PBr₃ can be used, but a large excess should be avoided to minimize purification challenges.
-
-
Side Reactions: Over-bromination or degradation of the starting material or product can occur, especially if the reaction temperature is not controlled. The reaction between PBr₃ and alcohols is exothermic.[5]
-
Solution: Maintain a low temperature (0°C) during the addition of PBr₃. Add the reagent dropwise to a solution of the alcohol in a suitable solvent like dichloromethane.[4]
-
-
Work-up Issues: The product can be lost during the aqueous work-up if the pH is not carefully controlled.
-
Solution: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate or another weak base until the solution is neutral or slightly basic. This neutralizes any remaining PBr₃ and HBr. Ensure thorough extraction with a suitable organic solvent.
-
Problem 2: Formation of Impurities and Difficult Purification
Question: Our final product, this compound, is contaminated with several impurities that are difficult to remove by column chromatography. What are these likely impurities and how can we minimize their formation?
Answer:
Impurity formation is a critical issue in large-scale synthesis. The nature of the impurities can often point to specific issues in the reaction or work-up procedure.
Likely Impurities & Mitigation Strategies:
-
Unreacted Starting Material: The presence of (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate indicates an incomplete reaction.
-
Mitigation: As discussed in the previous section, ensure sufficient reaction time and an appropriate stoichiometry of the brominating agent. Careful monitoring by TLC or LC-MS is crucial.
-
-
Over-brominated Species: While less common for primary alcohols, harsh conditions could potentially lead to other brominated byproducts.
-
Mitigation: Strict temperature control is key. Avoid excessive heating and prolonged reaction times once the starting material is consumed.
-
-
Phosphorous Byproducts: The reaction with PBr₃ generates phosphorous acid and its derivatives, which can complicate purification if not properly removed.
-
Mitigation: A thorough aqueous work-up is essential. Washing the organic layer with saturated sodium bicarbonate solution and then with brine will help remove most of these water-soluble impurities.
-
-
Boc-Deprotected Species: The tert-butoxycarbonyl (Boc) protecting group is generally stable to the conditions of PBr₃ bromination but can be labile to strong acids.[6] If significant HBr is generated due to moisture, some deprotection may occur.
-
Mitigation: The most effective way to prevent this is to run the reaction under strictly anhydrous conditions. If deprotection is still an issue, alternative, milder brominating agents like those used in the Appel reaction (triphenylphosphine and carbon tetrabromide) could be considered, although this may be less cost-effective on a large scale.[2]
-
Purification Tips:
-
If impurities persist, a careful optimization of the silica gel chromatography conditions is necessary. A gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity, can improve separation.
-
Consider a pre-purification step, such as a filtration through a plug of silica gel, to remove baseline impurities before the main chromatographic separation.
Problem 3: Inconsistent Stereochemical Purity
Question: We are observing batch-to-batch variation in the enantiomeric excess (ee) of our final product. What could be causing this loss of stereochemical integrity?
Answer:
Maintaining the (S)-configuration is critical for the utility of this chiral building block. The primary bromination step, being an SN2 reaction, should proceed with inversion of configuration if it were to occur at a chiral center. However, since the reaction is at a primary alcohol adjacent to the stereocenter, the stereochemistry at C2 should be retained. Therefore, the source of racemization or erosion of enantiomeric purity likely lies elsewhere.
Potential Causes of Stereochemical Inconsistency:
-
Starting Material Purity: The most probable cause is the variable enantiomeric purity of the starting material, (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate.
-
Solution: It is imperative to source or synthesize this precursor with high and consistent enantiomeric purity. Implement rigorous quality control measures, including chiral High-Performance Liquid Chromatography (HPLC) analysis, for each batch of the starting alcohol. A concise synthesis of this precursor from (S)-epichlorohydrin has been reported.[7]
-
-
Racemization During Synthesis of the Precursor: The synthetic route used to prepare the starting alcohol could have steps that are prone to racemization. For example, harsh basic or acidic conditions can sometimes lead to epimerization at an adjacent stereocenter if a plausible mechanism exists.
-
Solution: Review the synthetic route for the precursor alcohol. If preparing it in-house, ensure that any steps involving the formation or modification of the chiral center are well-controlled and optimized to minimize racemization.
-
-
Analysis Method: Ensure that the analytical method used to determine the enantiomeric excess is validated and reliable.
-
Solution: Use a well-established chiral HPLC or Gas Chromatography (GC) method with a suitable chiral stationary phase. Run a racemic standard to confirm the separation of the enantiomers.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common and direct synthesis involves a two-step process.[4] The first step is the synthesis of the precursor, (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. This can be achieved through various methods, including the ring-opening of (S)-epichlorohydrin.[4][7] The second step is the bromination of the hydroxymethyl group using a suitable brominating agent, most commonly phosphorus tribromide (PBr₃).[4]
Q2: Are there alternative brominating agents to PBr₃ for this transformation?
A2: Yes, several other reagents can be used for the bromination of primary alcohols. The Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is a mild and effective alternative.[2] Another option is using thionyl bromide (SOBr₂). However, for large-scale synthesis, PBr₃ is often preferred due to its lower cost and the straightforward reaction conditions, despite the need for careful handling.[8]
Q3: What are the key safety precautions to consider during this synthesis?
A3: Safety is paramount, especially on a large scale.
-
Phosphorus Tribromide (PBr₃): This reagent is corrosive and reacts violently with water.[3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Exothermic Reaction: The addition of PBr₃ to the alcohol is exothermic.[5] The reaction should be cooled in an ice bath during the addition to prevent the temperature from rising uncontrollably.
-
Solvent Hazards: Dichloromethane is a commonly used solvent and is a suspected carcinogen. Handle it with care and ensure proper ventilation.
Q4: How can the stability of the Boc protecting group be ensured throughout the synthesis?
A4: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[6] While it is generally stable to the conditions of PBr₃ bromination, the generation of HBr from the reaction of PBr₃ with adventitious water can lead to its cleavage. To ensure its stability:
-
Use anhydrous solvents and reagents.
-
Conduct the reaction under an inert atmosphere.
-
Neutralize the reaction mixture promptly during work-up with a mild base like sodium bicarbonate.
-
Avoid exposure to strong acids during purification. If acidic conditions are necessary for other reasons, a different N-protecting group might need to be considered.
III. Experimental Protocols & Data
Detailed Protocol for Bromination
This protocol is a representative example and may require optimization based on the specific scale and equipment.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10 volumes).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) or LC-MS until the starting material is consumed.
-
Quenching: Carefully cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH 7-8).
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 volumes).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 5 volumes) and then with brine (1 x 5 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.[4]
Troubleshooting Data Summary
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low Yield | Moisture in reaction | Use anhydrous solvents and inert atmosphere. | Increased yield, minimized side reactions. |
| Incomplete reaction | Increase reaction time, monitor by TLC/LC-MS. | Full conversion of starting material. | |
| Impurity Formation | Phosphorous byproducts | Thorough aqueous work-up with NaHCO₃. | Cleaner crude product, easier purification. |
| Boc-deprotection | Strictly anhydrous conditions. | Preservation of the Boc protecting group. | |
| Stereochemical Inconsistency | Impure starting material | QC of starting alcohol by chiral HPLC. | Consistent enantiomeric excess in the final product. |
IV. Visual Diagrams
Workflow for Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield in the bromination step.
General Synthetic Pathway
Caption: Overview of the bromination reaction.
V. References
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Available at: [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]
-
ResearchGate. (2011). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. Available at: [Link]
-
Google Patents. (1995). Process for the preparation of brominated compounds, especially from alcohols. Available at:
-
Chemia. (2022). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Available at: [Link]
-
Reddit. (2015). Help with PBr3 addition. Available at: [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 3. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 4. This compound | 919286-71-8 | Benchchem [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. US5384415A - Process for the preparation of brominated compounds, especially from alcohols - Google Patents [patents.google.com]
Technical Support Center: Stereocontrol in Morpholine Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support guide for controlling stereochemistry during morpholine ring formation. The morpholine scaffold is a cornerstone in medicinal chemistry and drug development, celebrated for its ability to improve the physicochemical properties of lead compounds.[1] However, the introduction and control of stereocenters within this saturated heterocycle present significant synthetic challenges.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during stereoselective morpholine synthesis. We will move beyond simple procedural lists to explore the underlying principles that govern stereochemical outcomes, empowering you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Common Stereochemical Challenges
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions grounded in established chemical principles.
Question 1: My reaction yields a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: Poor diastereoselectivity is a frequent hurdle, typically stemming from insufficient energy differentiation between the diastereomeric transition states. Several factors can be at play, and a systematic approach is required to identify the root cause.
Potential Causes & Solutions:
-
Inadequate Substrate Control: The inherent stereocenters in your starting material may not be exerting enough steric or electronic influence on the cyclization step.
-
Increase Steric Bulk: Consider modifying a substituent near the reacting centers. For instance, changing a protecting group from a simple methyl ether to a bulky tert-butyldimethylsilyl (TBDMS) ether can create a more sterically demanding environment, favoring one approach trajectory over another. This strategy relies on minimizing 1,3-diaxial interactions in a chair-like transition state.[2]
-
Utilize a Chiral Pool Starting Material: Begin your synthesis with an enantiomerically pure starting material like an amino acid or a carbohydrate.[3][4] The existing, well-defined stereocenters can serve as a powerful internal directing group for subsequent transformations. For example, cyclization of a diol derived from an L-amino acid will often favor a specific diastereomer due to the fixed stereochemistry of the amino acid backbone.
-
-
Flexible Transition State: If the cyclization proceeds through a flexible or acyclic transition state, multiple low-energy conformations can lead to different stereochemical outcomes.
-
Employ Metal Catalysis: Transition metal catalysts can form rigid, chelated intermediates that lock the conformation of the substrate.[5][6] For instance, palladium- or copper-catalyzed intramolecular cyclizations of N-tethered alkenols can proceed with high diastereoselectivity by forcing the molecule into a well-defined pre-transition state assembly.[6][7]
-
Change the Solvent: The polarity and coordinating ability of the solvent can influence transition state geometry. Non-coordinating solvents like toluene or dichloromethane may favor more organized, intramolecularly hydrogen-bonded transition states, whereas polar, coordinating solvents like DMSO or DMF can disrupt these interactions, leading to lower selectivity.[8]
-
-
Reaction Mechanism Issues: The reaction may be proceeding through a mechanism with poor intrinsic selectivity (e.g., an SN1-type ring closure involving a planar carbocation).
-
Favor SN2 Conditions: Ensure your cyclization conditions favor a bimolecular nucleophilic substitution (SN2) pathway. This involves using a good nucleophile, a primary leaving group if possible, and aprotic solvents. For example, in the cyclization of an amino alcohol onto an alkyl halide, using a strong, non-hindered base to generate the alkoxide in situ will promote an SN2 closure over a competing E2 or SN1 pathway.
-
Question 2: The enantiomeric excess (ee) of my product is low in my asymmetric catalysis protocol. What strategies can I employ to improve it?
Answer: Low enantiomeric excess in a catalytic asymmetric reaction indicates that the chiral catalyst is not effectively discriminating between the two enantiotopic faces of the substrate.
Potential Causes & Solutions:
-
Poor Catalyst-Substrate Matching: The chosen chiral ligand may not be creating a sufficiently differentiated chiral environment for your specific substrate.
-
Ligand Screening: This is the most critical step. A variety of chiral ligands should be tested. For metal-catalyzed reactions, parameters like the ligand's bite angle, steric bulk, and electronic properties are crucial. For instance, in an asymmetric transfer hydrogenation to form a 3-substituted morpholine, ligands like (S,S)-Ts-DPEN are effective because they engage in crucial hydrogen-bonding interactions with the substrate within the catalyst's chiral pocket.[9]
-
Review the Literature for Analogous Systems: Search for publications where similar substrates have been used in asymmetric catalysis. This can provide a valuable starting point for selecting a catalyst system that is more likely to succeed.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and concentration can have a profound impact on enantioselectivity.
-
Lower the Reaction Temperature: In many cases, running the reaction at a lower temperature will increase the energy difference between the two diastereomeric transition states, leading to higher ee. This is a direct consequence of the Eyring equation.
-
Solvent Effects: The solvent can interact with the catalyst or substrate, altering the structure of the chiral pocket. Screen a range of solvents with varying polarities and coordinating abilities.
-
Additive Screening: Sometimes, the addition of a co-catalyst, a Lewis acid, or even a specific salt can enhance enantioselectivity by promoting a more ordered transition state.
-
-
Background (Uncatalyzed) Reaction: A non-selective background reaction can compete with the desired catalytic pathway, eroding the overall enantiomeric excess.
-
Check for Reaction without Catalyst: Run a control experiment without the chiral catalyst. If you observe significant product formation, a background reaction is occurring.
-
Reduce Reactivity: If a background reaction is present, you may need to lower the reaction temperature or use a less reactive precursor to ensure the catalyzed pathway is dominant.
-
Frequently Asked Questions (FAQs)
Q: What are the main strategies for introducing stereocenters into a morpholine ring?
A: There are three primary strategies:
-
Substrate-Controlled Synthesis: This approach uses a chiral starting material, often from the "chiral pool" (e.g., L-amino acids), where the existing stereocenters direct the formation of new ones.[4]
-
Reagent-Controlled Synthesis: This involves using a chiral reagent that is consumed in the reaction, such as a chiral reducing agent or an auxiliary attached to the substrate.
-
Catalyst-Controlled Synthesis: This employs a substoichiometric amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand) to create a chiral environment and favor the formation of one enantiomer over the other.[5][10]
Q: When should I use a substrate-controlled vs. a catalyst-controlled approach?
A: The choice depends on several factors:
-
Availability of Starting Materials: If a suitable enantiopure starting material that already contains some of the desired stereocenters is readily and cheaply available, a substrate-controlled approach is often the most efficient.
-
Desired Stereoisomer: Substrate control often gives excellent selectivity for the "matched" diastereomer but may give poor results for the "mismatched" case. If you need access to an unnatural or mismatched stereoisomer, a catalyst-controlled approach is often superior as you can typically choose between enantiomers of the catalyst to produce either product enantiomer.
-
Scalability and Atom Economy: Catalytic methods are generally more scalable and atom-economical since the chiral source is used in small quantities. This is a major consideration in industrial and drug development settings.
Q: What are the best analytical techniques to determine the stereochemistry of my morpholine product?
A: A combination of techniques is usually required for unambiguous stereochemical assignment:
-
NMR Spectroscopy:
-
¹H NMR: Diastereomers will have different chemical shifts and coupling constants. Careful analysis of coupling constants can provide information about the relative stereochemistry (e.g., cis vs. trans substituents) based on the Karplus relationship.
-
NOESY/ROESY: These 2D NMR experiments can identify through-space correlations between protons, providing powerful evidence for relative stereochemistry.
-
-
Chiral Chromatography (HPLC or GC): This is the gold standard for determining enantiomeric excess (ee). By using a chiral stationary phase, the two enantiomers can be separated and quantified.
-
X-ray Crystallography: If you can grow a suitable single crystal of your product or a derivative, this technique provides absolute and unambiguous proof of both relative and absolute stereochemistry.
Visualizing a Synthetic Strategy
The following workflow diagram illustrates a decision-making process for selecting a stereocontrolled morpholine synthesis strategy.
Caption: Decision workflow for selecting a stereocontrol strategy.
Comparative Data: Catalyst and Solvent Effects
The choice of catalyst and solvent can dramatically influence the outcome of a stereoselective reaction. The following table summarizes data from a copper-catalyzed three-component synthesis of morpholines, illustrating the sensitivity of the reaction yield to these parameters.[11]
| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cu(MeCN)₄B(C₆F₅)₄ | Toluene | 90 | 70 |
| 2 | Cu(MeCN)₄B(C₆F₅)₄ | Toluene | 80 | 69 |
| 3 | Cu(MeCN)₄B(C₆F₅)₄ | DCE | 90 | 59 |
| 4 | Cu(MeCN)₄B(C₆F₅)₄ | MeCN | 90 | 36 |
| 5 | CuCl | Toluene | 90 | 0 |
| 6 | CuOTf | Toluene | 90 | 31 |
| 7 | Cu(MeCN)₄PF₆ | Toluene | 90 | 48 |
Data adapted from a study on copper-catalyzed morpholine synthesis. Yields were determined by ¹H NMR.[11] As shown, the counterion on the copper(I) catalyst and the choice of solvent significantly impact the reaction's efficiency.
Example Protocol: Diastereoselective Intramolecular Cyclization
This protocol describes a general procedure for the diastereoselective cyclization of an N-tosyl protected amino alkenol to a disubstituted morpholine, a common strategy in morpholine synthesis.[6]
Objective: To synthesize a 2,6-disubstituted morpholine with high diastereoselectivity via an intramolecular hydroalkoxylation.
Materials:
-
N-Tosyl amino alkenol substrate
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-Tosyl amino alkenol substrate (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous chloroform (approx. 0.1 M concentration).
-
Initiation: Cool the solution to 0 °C using an ice bath. Add boron trifluoride etherate (1.2 eq) dropwise via syringe over 5 minutes. A color change may be observed.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 5 hours.
-
Quenching (Self-Validation Step 1): Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with chloroform (3x). Combine the organic layers.
-
Workup: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Analysis (Self-Validation Step 2): Before purification, analyze the crude product by ¹H NMR to determine the crude diastereomeric ratio (dr). This provides a true measure of the reaction's selectivity before any potential purification bias.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired morpholine product.
-
Characterization (Self-Validation Step 3): Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. Use NOESY or X-ray crystallography to confirm the relative stereochemistry.
References
-
Chemler, S. R. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC NIH. Available at: [Link]
-
Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. organic-chemistry.org. Available at: [Link]
-
Nile Chemicals. (2022). Morpholine Preparation from Diethanolamine. YouTube. Available at: [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
-
Barbe, G. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]
-
Palchykov, V., et al. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]
-
Douglas, C. J. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. Available at: [Link]
-
Minami, H., & Takeda, Y. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research. Available at: [Link]
-
Stringer, T., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. Available at: [Link]
-
Palchykov, V. A. (2014). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]
-
Woerpel, K. A. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Available at: [Link]
-
Johnston, J. N. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. Available at: [Link]
-
Murugesan, V., et al. (2025). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society. Available at: [Link]
-
Vessally, E., et al. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace. Available at: [Link]
-
Wang, C., et al. (2021). Asymmetric Synthesis of Spiro[3,2′-morpholine-oxindoles] Derivatives via the [5 + 1] Annulation Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. Available at: [Link]
-
Murugesan, V., et al. (2025). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. ResearchGate. Available at: [Link]
-
Johnston, J. N. (2025). Aziridine-Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. PubMed. Available at: [Link]
-
Asymmetric Synthesis. (n.d.). University of Nairobi. Available at: [Link]
-
Baran Lab. (n.d.). Creativity from the Chiral Pool: Amino Acids. Scripps Research. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. (PDF) Recent progress in the synthesis of morpholines [academia.edu]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Morpholine synthesis [organic-chemistry.org]
- 10. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
Boc deprotection methods and potential complications
Welcome to the technical support center for tert-butyloxycarbonyl (Boc) protecting group removal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Boc deprotection, troubleshoot common issues, and ensure the integrity of your synthetic routes. Here, we synthesize established protocols with field-proven insights to address the specific challenges you may encounter in the lab.
Troubleshooting Guide: Navigating Common Boc Deprotection Hurdles
This section is formatted as a series of common problems, their potential causes, and actionable solutions.
Issue 1: Incomplete or Sluggish Deprotection
You've followed a standard TFA/DCM protocol, but TLC/LC-MS analysis shows significant amounts of remaining starting material even after prolonged reaction times.
-
Potential Cause 1: Insufficient Acid Strength or Concentration. The Boc group is cleaved by acidolysis, and the reaction rate is highly dependent on the acid concentration.[1] While TFA is a strong acid, its effectiveness can be diminished.
-
Solution:
-
Increase TFA Concentration: Instead of a 20% TFA/DCM solution, try a 50% or even neat TFA solution, especially for less reactive substrates.[2] Monitor the reaction closely as harsher conditions can promote side reactions.
-
Switch to a Different Acid System: A 4M solution of HCl in dioxane or diethyl ether is a common and effective alternative to TFA.[2] Some substrates that are resistant to TFA may deprotect cleanly with HCl.
-
-
-
Potential Cause 2: Presence of Water. Water can reduce the effective acidity of the reaction medium, slowing down the deprotection and potentially enabling side reactions like ester hydrolysis.[2]
-
Solution:
-
Use Anhydrous Solvents and Reagents: Ensure your DCM and TFA are anhydrous. Consider using freshly opened bottles of reagents.
-
Dry Conditions: Run the reaction under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture from interfering.
-
-
-
Potential Cause 3: Steric Hindrance. A sterically hindered Boc-protected amine may require more forcing conditions for deprotection.
-
Solution:
-
Increase Reaction Temperature: While most Boc deprotections are run at 0°C to room temperature, carefully increasing the temperature to 40-50°C can accelerate the reaction for stubborn substrates.[2] Proceed with caution and monitor for side product formation.
-
Thermal Deprotection (for suitable substrates): In the absence of other thermally sensitive groups, heating the substrate in a suitable solvent like methanol or in a continuous flow reactor can effect deprotection without any acid.[3]
-
-
Issue 2: Formation of Unidentified Byproducts
Your reaction mixture shows multiple new spots on TLC or peaks in LC-MS that do not correspond to your desired product.
-
Potential Cause 1: Alkylation by tert-Butyl Cation. The mechanism of acid-catalyzed Boc deprotection generates a reactive tert-butyl cation.[1] This electrophile can alkylate nucleophilic functional groups within your molecule, such as thiols, indoles (on tryptophan), phenols, and thioethers.[1]
-
Solution: Use a Scavenger. Scavengers are nucleophilic species added to the reaction mixture to trap the tert-butyl cation before it can react with your substrate.
-
Common Scavengers:
-
Triethylsilane (TES)
-
Thioanisole
-
Anisole
-
1,2-Ethanedithiol (EDT)
-
Water (in small amounts)
-
-
-
Application: Add 1-5% (v/v) of a suitable scavenger to your deprotection cocktail. The choice of scavenger depends on the nature of the sensitive functional groups in your molecule.
-
-
Potential Cause 2: Degradation of Other Acid-Sensitive Protecting Groups. Your molecule may contain other protecting groups that are labile to the acidic conditions used for Boc removal (e.g., tert-butyl esters, trityl groups).[1]
-
Solution: Employ Milder Deprotection Conditions or an Orthogonal Strategy.
-
Milder Acids: Consider using weaker acids like aqueous phosphoric acid or employing heterogeneous catalysts like acid resins which can sometimes offer greater selectivity.[4]
-
Lewis Acids: Reagents like ZnBr₂ in CH₂Cl₂ can selectively cleave certain N-Boc groups.[5]
-
Orthogonal Protecting Groups: For future syntheses, consider using an orthogonal protecting group strategy. For example, if your molecule is acid-sensitive, protect the amine with an Fmoc group, which is removed under basic conditions.[6]
-
-
Issue 3: Difficulty with Work-up and Product Isolation
After deprotection, you are struggling to isolate your product, or it remains as an intractable oil or is water-soluble.
-
Potential Cause 1: Product is a TFA or HCl Salt. The deprotected amine will be protonated by the acid, forming a salt. These salts often have very different solubility profiles than the free amine and can be difficult to handle.[7]
-
Solution:
-
Aqueous Basic Work-up: If your product is not water-soluble and stable to base, quench the reaction by carefully adding it to a cold, saturated aqueous solution of NaHCO₃ or a dilute NaOH solution. Then extract your product with an appropriate organic solvent.[7]
-
Resin-Based Scavenging: For water-soluble amines, a basic resin like Amberlyst A21 can be used to neutralize the acid and isolate the free amine without an aqueous work-up.[7]
-
Evaporation with a Non-Volatile Solvent: To remove residual TFA, which is volatile, co-evaporation with a higher boiling point solvent like toluene can be effective.
-
-
-
Potential Cause 2: Emulsion Formation During Extraction. The presence of salts and polar products can lead to the formation of stable emulsions during aqueous work-up.
-
Solution:
-
Addition of Brine: Adding a saturated solution of NaCl can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: Filtering the mixture through a pad of Celite can sometimes help to break emulsions.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best Boc deprotection method for my substrate?
The choice of method depends primarily on the other functional groups present in your molecule.
-
For robust molecules without other acid-sensitive groups: The standard method of 20-50% TFA in DCM is often the fastest and most efficient.[8]
-
For molecules with acid-labile esters (e.g., t-butyl esters): Milder conditions are necessary. Consider using 4M HCl in dioxane at 0°C and monitoring the reaction carefully.[2] Alternatively, non-acidic methods could be explored.
-
For molecules with nucleophilic residues (e.g., Trp, Met, Cys): Always include a scavenger like triethylsilane or thioanisole in your acidic deprotection cocktail to prevent tert-butylation.[1]
-
For large-scale synthesis: Consider greener and less corrosive alternatives to TFA, such as aqueous phosphoric acid or solid-supported acid catalysts.[1][4]
Q2: How can I monitor the progress of my Boc deprotection reaction?
-
Thin Layer Chromatography (TLC): This is the most common method. The deprotected amine will have a different Rf value (usually lower and may streak without base in the eluent) than the Boc-protected starting material. Staining with ninhydrin is an excellent way to visualize the appearance of the primary or secondary amine, which will typically show up as a colored spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more definitive way to monitor the reaction by observing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Q3: My product is an ester, and I'm worried about hydrolysis during the basic work-up. What should I do?
This is a common concern. If your ester is base-labile, a standard basic wash is not advisable.[7]
-
Option 1: Evaporate and Use Directly: If the resulting amine salt (e.g., TFA or HCl salt) is compatible with the next step in your synthesis, you can simply evaporate the reaction solvent and volatile acid and use the crude salt directly.
-
Option 2: Resin Work-up: Use a solid-phase basic resin to neutralize the acid. You can stir your reaction mixture with the resin, then filter it off to obtain a solution of the free amine.[7]
-
Option 3: Careful pH Adjustment: If an aqueous work-up is unavoidable, use a weak base like NaHCO₃ and carefully monitor the pH, keeping it as close to neutral as possible while still deprotonating the amine. Perform the extraction quickly at low temperatures.
Q4: Are there any safety concerns with Boc deprotection reagents?
Yes. Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Solutions of HCl in organic solvents are also corrosive and should be handled with care.
Experimental Protocols & Data
Protocol 1: Standard Boc Deprotection with TFA/DCM
This protocol is suitable for substrates that are not sensitive to strong acid.
-
Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). If your substrate contains sensitive groups prone to alkylation, add a scavenger (e.g., 2-5% triethylsilane).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
For non-polar products: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2-3 times) to remove residual TFA. The resulting TFA salt can be used directly or neutralized.
-
For base-stable products: Carefully add the reaction mixture to a cold, saturated aqueous solution of NaHCO₃. Extract the product with an appropriate organic solvent (e.g., DCM, EtOAc). Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Protocol 2: Boc Deprotection with HCl in Dioxane
This method is a common alternative to TFA and can be milder for some substrates.
-
Dissolve the Boc-protected amine in a minimal amount of a co-solvent like methanol or DCM if necessary.
-
Add a 4M solution of HCl in dioxane (typically 5-10 equivalents).
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS. The product hydrochloride salt may precipitate from the solution.
-
Work-up:
-
If the salt precipitates: Filter the solid, wash with a cold solvent like diethyl ether, and dry under vacuum.
-
If no precipitate forms: Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.
-
Table 1: Comparison of Common Boc Deprotection Conditions
| Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| TFA / DCM | 20-50% TFA, 0°C to RT | Fast, efficient, volatile reagents | Harsh conditions, potential for side reactions |
| HCl / Dioxane | 4M HCl, RT | Common alternative, can be milder than TFA | Dioxane is a peroxide-former and has health concerns |
| Aqueous H₃PO₄ | 85% H₃PO₄ in water | Greener, milder, selective | Slower, may not be suitable for all substrates |
| Thermal | 150-230°C in MeOH (Flow) | No acid required, can be selective | Requires high temperatures, specialized equipment for flow |
Visualizations
Mechanism of Acid-Catalyzed Boc Deprotection
This diagram illustrates the step-by-step mechanism of Boc group cleavage under acidic conditions, highlighting the formation of the key tert-butyl cation intermediate.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Troubleshooting Workflow for Incomplete Deprotection
This decision tree provides a logical workflow for addressing incomplete Boc deprotection reactions.
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. reddit.com [reddit.com]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. biosynth.com [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: PBr₃ Mediated Bromination of Benzyl Alcohols
Welcome to our dedicated technical support guide for troubleshooting low yields in the phosphorus tribromide (PBr₃) mediated bromination of benzyl alcohols. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with this common yet nuanced transformation. Here, we move beyond basic protocols to explore the underlying chemical principles, offering field-proven insights to help you diagnose and resolve issues in your experiments.
Introduction: The Challenge of Brominating Benzyl Alcohols
The conversion of benzyl alcohols to benzyl bromides is a fundamental transformation in organic synthesis. Phosphorus tribromide (PBr₃) is a widely used reagent for this purpose, generally favored over hydrobromic acid (HBr) for its milder conditions and ability to avoid carbocation rearrangements.[1][2] However, the reaction is often plagued by moderate to low yields, leaving chemists questioning the fate of their starting material. This guide will illuminate the common pitfalls and provide robust strategies to optimize your reaction outcomes.
Troubleshooting Guide: Diagnosing Low Yields
This section addresses the most common symptom: a lower-than-expected yield of the desired benzyl bromide. We will explore the likely causes and provide actionable solutions.
Question 1: My yield is consistently in the 50-60% range, even though TLC analysis suggests full consumption of the starting material. Where is my product going?
This is a classic and frequently encountered issue. When the starting material is consumed but the desired product is not isolated in high yield, the culprit is often the formation of stable, non-productive intermediates or side products that are lost during the aqueous workup.
Root Cause Analysis:
-
Formation of Alkoxyphosphonium and Phosphite Ester Intermediates: The reaction proceeds through the initial formation of an alkoxyphosphonium bromide intermediate. While this is on the main reaction pathway, subsequent reactions can lead to the formation of dibenzyloxy- and tribenzyloxy phosphite esters.[1] These species may be less reactive towards bromide substitution and can be hydrolyzed back to the starting alcohol or lost in the aqueous layer during workup, especially after quenching.[3]
-
Hydrolysis of the Product: Benzyl bromides, particularly those with electron-donating groups, can be susceptible to hydrolysis back to the corresponding alcohol during the aqueous workup phase.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yields.
Solutions & Protocols:
-
Optimize Reagent Stoichiometry: While theoretically 0.33 equivalents of PBr₃ are sufficient, in practice, using a slight excess (0.4 to 1.2 equivalents) can drive the reaction to completion and minimize the formation of stable phosphite esters.[1][3]
-
Inverse Addition at Low Temperature: To control the highly exothermic reaction and favor the formation of the desired bromophosphite intermediate over more stable esters, add the benzyl alcohol solution dropwise to a cooled solution of PBr₃.[3] A starting temperature of 0 °C or even lower is recommended.
-
Use of a Weak Base: The addition of a weak, non-nucleophilic base like pyridine can scavenge the HBr byproduct, preventing the reverse reaction and driving the equilibrium towards the product.[4][5][6]
Question 2: I'm observing the formation of a significant, non-polar side product. What could it be?
Beyond incomplete conversion, the formation of distinct side products can significantly reduce your yield.
Root Cause Analysis:
-
Dibenzyl Ether Formation: The alkoxyphosphonium intermediate can be attacked by another molecule of benzyl alcohol, leading to the formation of a symmetrical dibenzyl ether. This is more prevalent if the concentration of the alcohol is high and the bromide ion concentration is temporarily low.
-
SN1-Mediated Side Reactions: While the reaction with primary benzyl alcohol predominantly follows an Sₙ2 pathway, secondary benzylic alcohols or substrates with strongly electron-donating groups can stabilize a benzylic carbocation.[7] This can open the door to Sₙ1-type reactions, leading to racemization in chiral substrates and potential elimination or rearrangement products, although rearrangements are less common for benzylic systems.[2]
Reaction Mechanisms: Desired vs. Side Reactions
Caption: Competing reaction pathways in the PBr₃ bromination of benzyl alcohols.
Solutions & Protocols:
-
Control Reaction Temperature: Lower temperatures (0 °C to room temperature) generally favor the Sₙ2 pathway over Sₙ1.
-
Solvent Choice: Using non-polar, aprotic solvents like diethyl ether or dichloromethane can help suppress the formation of carbocation intermediates.
-
Monitor Reaction Progress: Use TLC or in-situ NMR to monitor the reaction.[3] This can help you determine the optimal reaction time to maximize product formation while minimizing side reactions.
Frequently Asked Questions (FAQs)
Q: Is the purity of PBr₃ important? A: Absolutely. PBr₃ is highly reactive with water and moisture, hydrolyzing to form phosphorous acid and HBr.[8] Using old or improperly stored PBr₃ that has been exposed to the atmosphere can lead to a significant reduction in the effective concentration of the reagent, resulting in incomplete reactions. It is best to use a freshly opened bottle or to distill the PBr₃ before use.
Q: How can I effectively remove the phosphorus-containing byproducts during workup? A: The primary phosphorus byproduct is phosphorous acid (H₃PO₃), which is water-soluble. A standard workup involves quenching the reaction with cold water or ice, followed by extraction with an organic solvent. Washing the organic layer with saturated sodium bicarbonate solution will neutralize any remaining acidic byproducts. However, some phosphite esters can be stubborn.[3] If you still have phosphorus-containing impurities, a wash with dilute HCl followed by a water wash can sometimes be effective. For very persistent impurities, column chromatography may be necessary.
Q: Can this reaction be used for secondary or tertiary benzyl alcohols? A: The reaction works well for primary and secondary benzyl alcohols.[4][8] For secondary alcohols, the potential for Sₙ1-type side reactions increases. For tertiary benzyl alcohols, the Sₙ2 mechanism is sterically hindered, and elimination to form an alkene is often the major reaction pathway.[8]
Experimental Protocols
Protocol 1: Optimized Bromination of Benzyl Alcohol
This protocol incorporates best practices to maximize yield and minimize side product formation.
Materials:
-
Benzyl alcohol (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.4 eq)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Dry pyridine (optional, 0.25 eq)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with PBr₃ (0.4 eq) and anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.
-
Dissolve benzyl alcohol (1.0 eq) and pyridine (if used) in anhydrous diethyl ether in the dropping funnel.
-
Add the benzyl alcohol solution dropwise to the stirred PBr₃ solution over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture over ice water with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude benzyl bromide.
-
Purify by vacuum distillation or column chromatography if necessary.
Table 1: Recommended Reaction Parameters
| Parameter | Recommendation | Rationale |
| PBr₃ Stoichiometry | 0.4 - 1.2 eq | Ensures complete conversion, minimizes stable phosphite esters.[1][3] |
| Temperature | 0 °C to RT | Controls exotherm, favors Sₙ2 pathway. |
| Solvent | Anhydrous Ether/DCM | Aprotic, non-polar solvents suppress Sₙ1 side reactions. |
| Addition Mode | Inverse (Alcohol to PBr₃) | Better temperature control and favors desired intermediate formation.[3] |
| Additive | Pyridine (optional) | Scavenges HBr, drives the reaction to completion.[4][5] |
References
-
BYJU'S. (n.d.). PBr3 Reaction. Retrieved from [Link]
-
Vedantu. (n.d.). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Phosphorus tribromide. Retrieved from [Link]
-
Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Retrieved from [Link]
-
Proprep. (n.d.). Provide the major organic product of the reaction shown with PBr3, focusing on the mechanism of bromide substitution. Retrieved from [Link]
-
Chegg. (2020, May 1). Solved Starting with benzyl alcohol, outline a synthesis of. Retrieved from [Link]
-
Ashenhurst, J. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry. Retrieved from [Link]
-
Reddit. (2016, February 21). Anyone who has experience with PBr3 - reasons for low yield? r/chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. Retrieved from [Link]
-
Sciencemadness.org. (2007, April 12). Prep of p-Nitrobenzyl Bromide & Relatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Tetrahydrofurfuryl bromide. Retrieved from [Link]
-
YouTube. (2016, January 13). Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). Retrieved from [Link]
-
YouTube. (2021, February 1). PBr3 nucleophilic substitution of alcohols. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]
-
YouTube. (2018, February 4). Alcohol Reactions PBr3 [Organic Chemistry] Smith 2018. Retrieved from [Link]
-
ResearchGate. (2014, July). Tetrahedron Letters. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. Retrieved from [Link]
-
ResearchGate. (2020, April 9). In situ high-pressure 13 C/ 1 H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al 2 O 3 catalyst. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]
-
YouTube. (2020, January 22). Activation of Alcohols: Reactions with PBr3. Retrieved from [Link]
-
NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
-
YouTube. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2. Retrieved from [Link]
-
ResearchGate. (2014, July). ChemInform Abstract: A Green Bromination Method for the Synthesis of Benzylic Dibromides. Retrieved from [Link]
-
ResearchGate. (2007, January). Facile Conversion of Alcohols into Their Bromides and Iodides by N-Bromo and N-Iodosaccharins/Triphenylphosphine under Neutral Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation and Bromodehydroxymethylation of Benzylic Alcohols Using NaBrO3/NaHSO3 Reagent. Retrieved from [Link]
Sources
- 1. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. byjus.com [byjus.com]
- 5. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
Validation & Comparative
A Comparative Guide to Determining Enantioenrichment of (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate
In the landscape of modern drug discovery and development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a critical determinant of a therapeutic candidate's efficacy and safety profile. The morpholine scaffold, a privileged structure in medicinal chemistry, is frequently incorporated into drug candidates, and its stereoisomers can exhibit vastly different pharmacological activities.[1] This guide provides an in-depth comparison of three orthogonal analytical techniques for determining the enantiomeric excess (e.e.) of (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate, a key chiral intermediate. We will explore the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents, offering field-proven insights and detailed experimental protocols to empower researchers in their pursuit of stereochemically pure pharmaceuticals.
The Imperative of Stereochemical Fidelity
The seemingly subtle difference in the three-dimensional arrangement of atoms in enantiomers can lead to profound differences in their interaction with the chiral environment of the human body, such as receptors and enzymes. Consequently, one enantiomer may elicit the desired therapeutic effect while the other could be inactive or, in some cases, contribute to off-target effects and toxicity. Therefore, the precise and accurate determination of enantiomeric excess is a non-negotiable aspect of process development and quality control in the pharmaceutical industry.
Comparative Analysis of Key Methodologies
The choice of analytical technique for determining enantiomeric excess is often guided by factors such as available instrumentation, sample throughput requirements, and the physicochemical properties of the analyte. Here, we compare the three most prevalent and powerful methods for the chiral analysis of this compound.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | 1H NMR with Chiral Solvating Agent |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Differential interaction of enantiomers with a chiral stationary phase using a supercritical fluid as the mobile phase. | Formation of transient diastereomeric complexes with a chiral solvating agent, inducing chemical shift non-equivalence. |
| Primary Strengths | High resolution, well-established, versatile. | High speed, reduced solvent consumption ("green" chemistry), often superior resolution.[2][3] | Rapid analysis without chromatographic separation, minimal sample preparation. |
| Primary Limitations | Longer analysis times, higher consumption of organic solvents. | Requires specialized instrumentation. | Lower sensitivity, potential for peak overlap, requires a suitable chiral solvating agent. |
| Typical Resolution | High (baseline separation often achievable). | Very High (often superior to HPLC).[3] | Dependent on the choice of solvating agent and analyte concentration. |
| Analysis Time | 10 - 30 minutes. | 2 - 10 minutes.[2] | < 5 minutes per sample.[4] |
| Sample Throughput | Moderate. | High. | High. |
Experimental Protocols
The following protocols are presented as robust starting points for the determination of the enantiomeric excess of this compound. Method optimization may be required based on the specific instrumentation and desired performance characteristics.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains a gold standard for enantiomeric separations due to its high resolving power and the wide variety of commercially available chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds.
Workflow for Chiral HPLC Method Development
Caption: A streamlined workflow for determining enantiomeric excess using chiral HPLC.
Detailed Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent amylose-based CSP).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the sample and record the chromatogram. c. The two enantiomers should be resolved as distinct peaks. The enantiomeric excess is calculated from the integrated peak areas (A1 and A2) using the formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100
Causality Behind Experimental Choices:
-
Polysaccharide-based CSP: These phases offer a wide range of chiral recognition capabilities through a combination of hydrogen bonding, dipole-dipole, and steric interactions.
-
Normal Phase Eluents: n-Hexane/IPA provides good solubility for the N-Boc protected morpholine derivative and is compatible with polysaccharide CSPs. The ratio of hexane to IPA can be adjusted to optimize the resolution and retention times.
Method 2: Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced environmental impact.[2] The use of supercritical CO₂ as the primary mobile phase component leads to lower viscosity and higher diffusivity, enabling faster separations without compromising resolution.[5]
Workflow for Chiral SFC Method Development
Caption: A typical workflow for rapid enantiomeric excess determination by chiral SFC.
Detailed Protocol:
-
Instrumentation: A supercritical fluid chromatography system with a UV detector and back-pressure regulator.
-
Chiral Stationary Phase: Chiralpak® IC-3, 3 µm, 4.6 x 150 mm (or equivalent cellulose-based CSP).
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol
-
-
Gradient: 5% to 40% B over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of methanol.
-
Injection Volume: 5 µL.
-
Analysis: The enantiomeric excess is calculated from the integrated peak areas as described for the HPLC method.
Causality Behind Experimental Choices:
-
Cellulose-based CSP: Immobilized polysaccharide phases are robust and compatible with a wider range of solvents, making them ideal for SFC method development.
-
Methanol as Co-solvent: Methanol is a common polar modifier in SFC that helps to increase the elution strength and improve peak shape. A gradient elution is often employed in screening to ensure the timely elution of the compound.
-
Elevated Temperature: A slightly elevated temperature can improve efficiency and reduce analysis time in SFC.
Method 3: 1H NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This technique offers a rapid, non-separative approach to determining enantiomeric excess.[6] A chiral solvating agent is added to the NMR sample, which forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This interaction leads to a subtle difference in the chemical environment of the enantiomers, resulting in the splitting of one or more proton signals in the 1H NMR spectrum. The ratio of the integrated areas of these split signals directly corresponds to the enantiomeric ratio.
Logical Flow for NMR-based Enantiomeric Excess Determination
Caption: The principle of enantiomeric excess determination by NMR using a chiral solvating agent.
Detailed Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE).[7]
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound into an NMR tube. b. Add approximately 0.6 mL of CDCl₃. c. Acquire a standard 1H NMR spectrum of the analyte alone. d. To the same NMR tube, add 1.0 to 1.5 equivalents of TFAE. e. Gently mix the contents of the tube.
-
NMR Acquisition: a. Acquire a 1H NMR spectrum of the mixture. b. Carefully examine the spectrum for signals that have split into two distinct resonances. Protons close to the chiral center, such as the morpholine ring protons or the bromomethyl protons, are most likely to show observable splitting.
-
Analysis: The enantiomeric excess is calculated from the integral values (I1 and I2) of the baseline-resolved, split signals. e.e. (%) = |(I1 - I2) / (I1 + I2)| * 100
Causality Behind Experimental Choices:
-
(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE): TFAE is a widely used and effective CSA. The aromatic anthryl group can engage in π-π stacking interactions, while the hydroxyl and trifluoromethyl groups can participate in hydrogen bonding and dipole-dipole interactions, leading to the formation of distinct diastereomeric complexes.[7]
-
CDCl₃: This is a standard, non-polar solvent for NMR that is unlikely to interfere with the interactions between the analyte and the CSA.
-
Stoichiometry of CSA: Using a slight excess of the CSA helps to ensure that all analyte molecules are in equilibrium with the solvating agent, maximizing the observable chemical shift differences.
Conclusion
The determination of enantiomeric excess is a critical analytical task in the development of chiral pharmaceuticals. Chiral HPLC, chiral SFC, and 1H NMR with chiral solvating agents each offer distinct advantages and can be employed as complementary techniques. Chiral SFC often provides the fastest separations, making it ideal for high-throughput screening. Chiral HPLC is a robust and widely accessible technique with a vast library of available stationary phases. NMR with a chiral solvating agent is an exceptionally rapid method that does not require chromatographic separation. The choice of the most appropriate method will depend on the specific needs of the laboratory, including considerations of sample throughput, instrumentation availability, and the stage of drug development. By understanding the principles and practical considerations of each technique, researchers can confidently and accurately assess the stereochemical purity of critical chiral intermediates like this compound, ensuring the quality and safety of the next generation of medicines.
References
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De Martino, A., et al. (2014). A generic approach for chiral separations in supercritical fluid chromatography. Journal of Chromatography A, 1363, 265-274. Available from: [Link]
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Chiral Technologies. (2021). SFC Achiral Separation Utilising achiral Column. LCGC International Application Note. Available from: [Link]
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Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Presentation. Available from: [Link]
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Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non-Chromatographers. Application Note. Available from: [Link]
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Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(10), 3078-3081. Available from: [Link]
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Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances, 12(40), 26035-26042. Available from: [Link]
- Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
- Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company.
-
Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14216-14221. Available from: [Link]
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Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12943-12954. Available from: [Link]
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Supelco. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available from: [Link]
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Ghosh, A., & Ramana, C. V. (2014). NMR determination of enantiomeric excess. RSC Advances, 4(94), 52243-52247. Available from: [Link]
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Armstrong, D. W., et al. (2018). High Efficiency Chiral Separations in HPLC and SFC. LCGC North America, 36(2), 98-109. Available from: [Link]
-
Le, T. N. (2017). Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS). Master's thesis, Ghent University. Available from: [Link]
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Waters Corporation. (2016). Simple Method Development for the Separation of Chiral Synthetic Cannabinoids using Ultra High Performance Supercritical Fluid Chromatography. Application Note. Available from: [Link]
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Wenzel, T. J., & Wilcox, J. D. (2016). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 21(11), 1568. Available from: [Link]
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Berger, T. A., & Smith, J. (2009). Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. Journal of Biochemical and Biophysical Methods, 72(1-2), 1-9. Available from: [Link]
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Budyka, M. F., et al. (2014). Photochemical properties of 1-(9-Anthryl)-2-(2-Quinolyl)ethylene. High Energy Chemistry, 48(3), 195-199. Available from: [Link]
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Fossey, J. S., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 79-84. Available from: [Link]
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A Senior Application Scientist's Guide to NMR Analysis for Stereochemistry Determination of Morpholines
Introduction
The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive compounds.[1] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and aqueous solubility. However, the synthesis of substituted morpholines often yields complex mixtures of stereoisomers.[1][2] The precise three-dimensional arrangement of atoms—the stereochemistry—is paramount, as different stereoisomers can exhibit dramatically different pharmacological and toxicological profiles.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the robust and unambiguous determination of morpholine stereochemistry. As a Senior Application Scientist, my objective is to move beyond a mere listing of methods and delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore how to leverage through-bond and through-space NMR correlations to confidently assign relative and, in some cases, absolute configurations.
The Foundational Principle: Morpholine Conformation
The stereochemical analysis of morpholines by NMR is fundamentally linked to their conformational behavior. The morpholine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[3][4] In this conformation, substituents at each carbon atom can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The relative orientation of these substituents (e.g., cis or trans) dictates the overall stereochemistry of the molecule.
Understanding this conformational preference is the first and most critical step. It allows us to predict and interpret the NMR data, as the spatial relationships between protons are directly tied to whether they are in axial or equatorial positions.
Caption: Diagnostic NOE correlations for cis and trans isomers.
Experimental Protocol: 2D NOESY/ROESY
A self-validating protocol is crucial for trustworthy results. This generalized workflow provides a robust starting point for acquiring high-quality data.
1. Sample Preparation (Critical Step)
-
Concentration: Dissolve 5-10 mg of the purified morpholine derivative in 0.5-0.7 mL of a high-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆). [5]* Oxygen Removal: For small molecules, dissolved paramagnetic oxygen can quench the NOE signal. [6]It is essential to remove it. The freeze-pump-thaw method is the gold standard:
-
Freeze the sample in an NMR tube using liquid nitrogen.
-
Evacuate the headspace with a vacuum pump.
-
Close the valve and thaw the sample. Bubbles of dissolved gas will be visible.
-
Repeat this cycle 3-4 times for complete removal. [6] 2. Instrument Setup & Acquisition
-
-
Standard Spectra: First, acquire standard ¹H and, if necessary, 2D COSY and HSQC spectra to assign all proton and carbon signals. This is a prerequisite for interpreting NOE data. [1][7]* Experiment Selection: Choose NOESY for small molecules (<600 Da) or ROESY for mid-sized molecules.
-
Mixing Time (tm or D8): This is the most important parameter to optimize. It is the delay during which NOE transfer occurs. [8] * Rationale: If the mixing time is too short, cross-peaks will be weak. If it's too long, spin diffusion can occur, leading to false correlations. [6] * Recommended Starting Points:
-
Number of Scans: NOE signals are inherently weak (often <2% of diagonal peaks). [8]Accumulate enough scans (8, 16, or more per increment) to achieve an excellent signal-to-noise ratio.
3. Data Processing & Interpretation
-
Phasing and Baseline Correction: Carefully phase the 2D spectrum and apply baseline correction in both dimensions.
-
Analysis:
-
Identify the diagonal peaks, which correspond to the 1D ¹H spectrum.
-
Look for off-diagonal cross-peaks. A cross-peak between proton A and proton B indicates they are close in space.
-
Correlate the observed cross-peaks with the expected correlations for each possible stereoisomer based on molecular models. The pattern of cross-peaks provides the definitive assignment.
-
Caption: A validated workflow for stereochemical analysis using NMR.
Advanced Topic: Determining Absolute Stereochemistry and Enantiomeric Excess
While the techniques above excel at determining relative stereochemistry (cis vs. trans), they cannot distinguish between enantiomers. For this, a chiral auxiliary is required to induce a diastereomeric interaction that can be observed by NMR.
-
Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte. [9][10]This results in separate NMR signals for the two enantiomers, allowing for the determination of enantiomeric excess (e.e.) by simple integration. [11]* Chiral Derivatizing Agents (CDAs): These agents, such as Mosher's acid, react covalently with a functional group (e.g., the morpholine nitrogen or a hydroxyl substituent) to form a stable diastereomeric mixture. [9][12]Each diastereomer will have a distinct NMR spectrum, enabling not only e.e. determination but, in many cases, the assignment of absolute configuration by analyzing the chemical shift differences induced by the chiral agent. [13]
Conclusion
NMR spectroscopy is an indispensable and powerful tool for the stereochemical elucidation of morpholine derivatives. A systematic approach, grounded in the principles of conformational analysis, is key to obtaining reliable and publishable results. By combining the analysis of through-bond J-couplings with the through-space information from NOE experiments, researchers can confidently assign the relative stereochemistry of complex morpholine structures. The careful selection of experimental parameters, particularly the choice between NOESY and ROESY and the optimization of mixing times, is critical for acquiring high-quality, unambiguous data. For determining enantiomeric purity and absolute configuration, the use of chiral solvating or derivatizing agents extends the power of NMR even further. This comprehensive approach ensures scientific rigor and provides the definitive structural insights required for advancing drug discovery and development programs.
References
-
Decatur, J. (2018). NOESY and ROESY. University of Connecticut. [Link]
-
Bailey, W. F., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]
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de Sousa, M. A., et al. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. [Link]
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ResearchGate. (n.d.). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. [Link]
-
Kontogiorgis, C. A., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. PubMed. [Link]
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ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. [Link]
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ResearchGate. (n.d.). NMR Chiral solvating agents. [Link]
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Kwon, C. H., et al. (2022). Determination of the highest occupied molecular orbital and conformational structures of morpholine based on its conformer-specific photoionization dynamics. PubMed. [Link]
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Hulme, A. N., et al. (n.d.). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. NIH. [Link]
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Sim, E., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. ACS Publications. [Link]
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Tambar, U. K., et al. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]
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Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]
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Schaller, C. (n.d.). NOESY Spectra. Chemistry LibreTexts. [Link]
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Jones, A. J., et al. (n.d.). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry. [Link]
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Kurutz, J. (2021). 1D NOESY made easy. University of Chicago NMR Facility. [Link]
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MDPI. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. [Link]
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Riguera, R., et al. (n.d.). The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. ACS Publications. [Link]
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Foley, B. L., et al. (n.d.). The impact of conformational sampling on first-principles calculations of vicinal COCH J-couplings in carbohydrates. PubMed Central. [Link]
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Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
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Ye, T., et al. (n.d.). The combination of synthesis and ultra-high-resolution NMR spectroscopy reveals the correct structure of caylobolide A. NIH. [Link]
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Ghorai, M. K., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications. [Link]
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Chong, E., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
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Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]
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Jones, A. J., et al. (n.d.). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry. [Link]
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A Senior Application Scientist's Guide to Synthetic Equivalents of the (S)-2-(Bromomethyl)morpholine Synthon
Authored for Researchers, Scientists, and Drug Development Professionals
The chiral (S)-morpholin-2-ylmethyl moiety is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of clinically relevant molecules and developmental candidates. Its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility, make it a desirable building block. The archetypal reagent for introducing this fragment is (S)-2-(bromomethyl)morpholine, or more commonly, its N-protected form. However, direct use of this bromide is not always optimal due to issues of stability, availability, or reactivity.
This guide provides an in-depth comparison of the most effective synthetic equivalents for this critical synthon. We move beyond a simple listing of alternatives to explore the mechanistic rationale behind each choice, offering field-proven insights into which strategy to deploy for a given synthetic challenge. Every protocol described is grounded in published experimental data, ensuring reliability and reproducibility for your research.
The Central Precursor: The Versatility of an Alcohol
The most common, stable, and commercially available starting point for accessing this synthon is not the bromide itself, but its precursor, tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate (N-Boc-(S)-2-hydroxymethylmorpholine). The primary hydroxyl group is a poor leaving group and requires activation to facilitate nucleophilic substitution. The choice of activation strategy is dictated by the nature of the nucleophile, desired reaction conditions, and scalability.
This guide will focus on three principal pathways for activating this precursor, transforming it into a potent electrophile for reaction with a wide array of nucleophiles (phenols, amines, thiols, azides, etc.).
Caption: Core activation strategies for the primary alcohol precursor.
Method 1: The Workhorse — Activation via Sulfonate Esters (Tosylate, Mesylate)
Converting the primary alcohol to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), is a robust and highly reliable method for generating an excellent leaving group for SN2 reactions. The formation of the sulfonate itself proceeds with retention of configuration, as the C-O bond of the alcohol is not broken during this step[1]. The subsequent SN2 attack by a nucleophile then occurs with the expected inversion of configuration.
Causality Behind Experimental Choices:
-
Reagents: p-Toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) are the standard reagents. TsCl is often preferred as tosylates are typically crystalline, facilitating purification.
-
Base: A non-nucleophilic base like triethylamine (TEA) or pyridine is used to neutralize the HCl generated during the reaction. Pyridine can also serve as the solvent.
-
Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) is frequently added to accelerate the reaction, especially for less reactive alcohols.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the sulfonyl chloride and the base/alcohol, and then allowed to warm to room temperature.
Experimental Protocol: Synthesis of tert-butyl (S)-2-(((tosyloxy)methyl)morpholine-4-carboxylate
This protocol is adapted from a validated procedure for a structurally similar piperidine analog, demonstrating high yields for this transformation[2][3].
-
Dissolve tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq.) in pyridine (approx. 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.0 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 5 °C for 10-16 hours, monitoring by TLC until consumption of the starting material.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash sequentially with 5% HCl solution (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, the tosylate, can often be used directly in the next step or purified by crystallization from an ethyl acetate/hexane mixture.
Expected Yield: 85-95%
Caption: Workflow for activation via tosylation and subsequent SN2 reaction.
Method 2: The Mild Master — The Mitsunobu Reaction
For sensitive substrates or nucleophiles, the Mitsunobu reaction is an exceptionally powerful tool for achieving the C-O, C-N, or C-S bond formation under mild, neutral conditions[4]. It facilitates the direct conversion of the alcohol using a combination of a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)[5][6]. The reaction proceeds via an oxyphosphonium intermediate and results in a clean inversion of stereochemistry, making it a favorite for complex natural product synthesis[7].
Causality Behind Experimental Choices:
-
Reagents: The classic PPh₃/DEAD or DIAD combination is standard. DIAD is often preferred as it is more stable and less hazardous than DEAD.
-
Nucleophile: The reaction works best with acidic nucleophiles (pKa < 13), such as phenols, imides, thiols, and carboxylic acids[6]. For generating an azide, diphenylphosphoryl azide (DPPA) is an excellent nucleophilic partner[7][8].
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent, as it effectively dissolves all reactants.
-
Purification: A significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct, which can be difficult to separate from the desired product. Chromatographic purification is often required.
Experimental Protocol: Synthesis of tert-butyl (S)-2-(azidomethyl)morpholine-4-carboxylate
This protocol is based on a high-yielding (98%) Mitsunobu azidation of a similar chiral alcohol, demonstrating the efficiency of this method[7].
-
To a stirred solution of tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq.), triphenylphosphine (1.2 eq.), and diphenylphosphoryl azide (DPPA, 1.02 eq.) in anhydrous THF (approx. 0.1 M) under a nitrogen atmosphere, cool the mixture to 0 °C.
-
Add diisopropyl azodicarboxylate (DIAD, 1.2 eq.) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the product from TPPO and hydrazine byproducts.
Expected Yield: >95%
Method 3: The Direct Halogenation — Appel Reaction and PBr₃
Directly converting the alcohol to the corresponding bromide or chloride provides the most direct synthetic equivalent to the target synthon. This can be achieved under mild conditions using either the Appel reaction or reagents like phosphorus tribromide (PBr₃).
The Appel Reaction
The Appel reaction utilizes triphenylphosphine (PPh₃) and a tetrahalomethane (CBr₄ for bromides, CCl₄ for chlorides) to convert alcohols to alkyl halides[9]. The reaction is mild, compatible with many functional groups, and proceeds with inversion of stereochemistry for primary and secondary alcohols. Like the Mitsunobu reaction, it generates a stoichiometric amount of triphenylphosphine oxide (TPPO), which can complicate purification.
Phosphorus Tribromide (PBr₃)
A more direct and atom-economical method for bromination is the use of phosphorus tribromide (PBr₃). This classic transformation is highly effective for primary alcohols and also proceeds via an SN2 mechanism, ensuring inversion of configuration.
Causality Behind Experimental Choices:
-
Reagents: PBr₃ is a liquid and can be added dropwise. It is moisture-sensitive and should be handled under an inert atmosphere.
-
Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or diethyl ether are used.
-
Temperature: The reaction is highly exothermic and must be performed at 0 °C with slow addition of the PBr₃ to prevent side reactions.
-
Workup: The reaction is quenched by carefully adding a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts (H₃PO₃ and residual HBr).
Experimental Protocol: Synthesis of tert-butyl (S)-2-(bromomethyl)morpholine-4-carboxylate[10]
-
Dissolve tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus tribromide (PBr₃, 0.4 eq.) dropwise to the stirred solution over 20 minutes.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired bromide.
Expected Yield: 70-85%
Performance Comparison: A Head-to-Head Analysis
| Parameter | Sulfonate Esters (Tosylate/Mesylate) | Mitsunobu Reaction | Halogenation (PBr₃/Appel) |
| Starting Material | Alcohol | Alcohol | Alcohol |
| Key Reagents | TsCl or MsCl, Base (Pyridine/TEA), DMAP (cat.) | PPh₃, DEAD or DIAD, Acidic Nucleophile (Nu-H) | PBr₃ or PPh₃/CBr₄ |
| Stereochemistry | Retention in activation, Inversion in substitution[1] | Clean Inversion[7] | Clean Inversion[10] |
| Conditions | 0 °C to RT; Tolerant of moisture | 0 °C to RT; Requires anhydrous conditions | 0 °C to RT; Requires anhydrous conditions |
| Typical Yields | Very High (85-95% for activation) | Very High (>95%)[7] | Good to High (70-85%)[10] |
| Key Advantages | - Stable, often crystalline intermediate- High-yielding & reliable- Scalable | - Extremely mild, neutral conditions- Broad nucleophile scope- One-pot procedure | - Direct conversion to halide- PBr₃ is atom economical |
| Key Disadvantages | - Two-step process (activate, then substitute)- Can be slower overall | - Stoichiometric phosphine oxide waste (TPPO)- Purification can be difficult- Requires acidic nucleophile (pKa < 13) | - PBr₃ is corrosive/moisture sensitive- Appel reaction also generates TPPO- Halides can be less stable than sulfonates |
Senior Scientist's Recommendation: Choosing the Right Path
The optimal choice of synthetic equivalent depends entirely on the specific application and the nucleophile .
Caption: Decision workflow for selecting the optimal synthetic equivalent.
-
For Maximum Versatility and Mildness: The Mitsunobu reaction is unparalleled, especially for sensitive or complex molecules where avoiding harsh bases or temperatures is critical. It is the method of choice for coupling with phenols, imides, and for direct conversion to azides. Be prepared for a challenging purification.
-
For Reliability and Scalability: Activation via sulfonate esters is the industrial workhorse. The ability to prepare, isolate, and purify a stable tosylate intermediate makes process control straightforward and reliable. This is the recommended path for routine alkylations with robust nucleophiles.
-
For Direct Halide Access: When the alkyl bromide or chloride is specifically required, direct halogenation with PBr₃ is efficient and avoids the phosphine oxide byproduct of the Appel reaction, simplifying the workup.
By understanding the mechanistic underpinnings and practical considerations of each approach, researchers can confidently select the most appropriate synthetic equivalent to advance their drug discovery and development programs.
References
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Demir, A. S., & Sesenoglu, O. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 18(6), 754-773. [Link]
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Organic Synthesis. Mitsunobu reaction. [Link]
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Organic Chemistry Portal. Mitsunobu Reaction. [Link]
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Hughes, D. L. The Mitsunobu Reaction. Organic Reactions, 2004 , 42, 335-656. [Link]
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PubChem. tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. [Link]
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Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
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Chemistry LibreTexts. The Discovery of Nucleophilic Substitution Reactions. [Link]
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Demchuk, O. M., et al. (2019). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Molecules, 24(12), 2292. [Link]
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ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
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Chemistry LibreTexts. SN1 Reaction with Carbocation Rearrangement. [Link]
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Mikołajczyk, M., et al. (2022). Nucleophilic Substitution at Heteroatoms—Identity Substitution Reactions at Phosphorus and Sulfur Centers: Do They Proceed in a Concerted (SN2) or Stepwise (A–E) Way?. International Journal of Molecular Sciences, 23(2), 947. [Link]
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Alnasleh, B. K., et al. (2009). Highly Diastereoselective Formal Nucleophilic Substitution of Bromocyclopropanes. Organic Letters, 11(8), 1733-1735. [Link]
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Ogasa, C., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239. [Link]
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A Comparative Guide to Bromomethyl vs. Chloromethyl Morpholine Reagents in N-Alkylation Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the introduction of the morpholine moiety is a common strategy to enhance aqueous solubility, modulate pKa, and improve the pharmacokinetic profile of a molecule. The morpholinomethyl group, in particular, is a prevalent structural motif. This is typically introduced via N-alkylation using a suitable electrophile. Among the most common reagents for this purpose are 4-(chloromethyl)morpholine and its bromo-analogue, 4-(bromomethyl)morpholine.
While structurally similar, the choice between these two reagents is not trivial and has significant implications for reaction kinetics, yield, and overall process efficiency. This guide provides an in-depth, objective comparison of their performance, grounded in fundamental chemical principles and supported by practical, field-proven insights to inform your experimental design.
The Decisive Factor: Leaving Group Ability
The fundamental difference governing the reactivity of these two reagents lies in the nature of the halide leaving group. In nucleophilic substitution reactions (typically S_N2 for these primary halides), the rate of reaction is critically dependent on the ability of the leaving group to depart, stabilizing the negative charge it accepts.
The efficacy of a leaving group is inversely related to its basicity: weaker bases are better leaving groups.[1] Comparing the halides, iodide is the best leaving group, followed by bromide, chloride, and finally fluoride, which is a poor leaving group.[1] This is because the C-Br bond is weaker and more polarizable than the C-Cl bond, leading to a lower activation energy for the substitution reaction.[2]
-
Bromide (Br⁻): The conjugate base of a strong acid (HBr, pKa ≈ -9), making it a very weak base and an excellent leaving group.
-
Chloride (Cl⁻): The conjugate base of a strong acid (HCl, pKa ≈ -7), making it a weak base and a good, but significantly less effective, leaving group compared to bromide.
This core principle dictates the practical differences observed in the laboratory.
Caption: Logical relationship between bond strength, leaving group ability, and reactivity.
Comparative Performance Analysis
The superior leaving group ability of bromide translates directly into tangible differences in synthetic applications.
Data Summary: Head-to-Head Comparison
| Feature | 4-(Bromomethyl)morpholine | 4-(Chloromethyl)morpholine | Justification |
| Relative Reactivity | High | Moderate | Bromide is a superior leaving group to chloride, resulting in a lower activation energy for nucleophilic substitution.[1][2] |
| Reaction Kinetics | Fast | Slow | Reactions often proceed to completion in significantly less time, sometimes at lower temperatures. |
| Typical Conditions | Milder (e.g., RT to 60 °C) | More Forcing (e.g., 60 °C to >100 °C) | The lower reactivity of the C-Cl bond necessitates higher thermal energy to achieve comparable reaction rates. |
| Side Reactions | Potential for over-alkylation with highly nucleophilic amines if not controlled. | Lower risk of over-alkylation due to slower primary reaction; risk of decomposition at high temperatures. | |
| Stability & Handling | Generally less stable; potential lachrymator. Requires careful storage. | More stable and easier to handle for prolonged periods. | The weaker C-Br bond makes the bromo-reagent inherently more susceptible to degradation. |
| Substrate Scope | Ideal for less reactive nucleophiles (e.g., hindered amines, anilines). | Suitable for reactive nucleophiles; may fail with sterically hindered or electron-poor substrates. | The higher electrophilicity allows it to react with a broader range of weaker nucleophiles. |
Experimental Protocols: A Validated Comparison
To illustrate the practical differences, we present two parallel, validated protocols for the N-alkylation of a model substrate, 4-nitroaniline. The electron-withdrawing nature of the nitro group reduces the nucleophilicity of the amine, making this a suitable test case to highlight the reactivity differences.
Core Reaction Mechanism: S_N2 Alkylation
The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The amine nucleophile attacks the electrophilic methylene carbon, displacing the halide in a single, concerted step.
Caption: Generalized S_N2 mechanism for N-alkylation of an amine.
Protocol 1: N-Alkylation using 4-(Bromomethyl)morpholine
This protocol leverages the high reactivity of the bromo-reagent, allowing for milder conditions.
Materials:
-
4-Nitroaniline (1.0 eq)
-
4-(Bromomethyl)morpholine hydrobromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Acetonitrile (ACN), anhydrous (approx. 0.1 M concentration)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitroaniline and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile via syringe to create a suspension.
-
Add 4-(bromomethyl)morpholine hydrobromide to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS.
-
Causality: The use of K₂CO₃ is crucial. It neutralizes the HBr byproduct of the reaction and deprotonates the hydrobromide salt of the reagent, freeing the amine for reaction. Acetonitrile is a polar aprotic solvent that effectively solvates the cation of the base while poorly solvating the anion, enhancing its basicity and nucleophilicity. The 60 °C temperature provides sufficient energy without promoting significant side reactions.
-
Upon completion (typically 4-6 hours), cool the reaction to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography or recrystallization to yield the desired product, 4-((4-nitrophenyl)methyl)morpholine.
Protocol 2: N-Alkylation using 4-(Chloromethyl)morpholine
This protocol requires more forcing conditions to overcome the lower reactivity of the chloro-reagent.
Materials:
-
4-Nitroaniline (1.0 eq)
-
4-(Chloromethyl)morpholine hydrochloride (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Potassium iodide (KI), catalytic (0.1 eq)
-
Dimethylformamide (DMF), anhydrous (approx. 0.1 M concentration)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitroaniline, anhydrous potassium carbonate, and potassium iodide.
-
Add anhydrous DMF via syringe.
-
Add 4-(chloromethyl)morpholine hydrochloride to the stirring suspension.
-
Heat the reaction mixture to 100-110 °C and monitor by TLC or LC-MS.
-
Causality: The higher temperature is necessary to overcome the larger activation energy of C-Cl bond cleavage. DMF is used as it has a higher boiling point than acetonitrile and is excellent at solvating salts. The addition of catalytic KI is a classic example of the Finkelstein reaction; the iodide ion displaces the chloride to form the more reactive 4-(iodomethyl)morpholine in situ, which then reacts faster with the aniline.[3] This halide exchange is an equilibrium process, but the subsequent rapid reaction of the iodo-intermediate drives the overall transformation forward.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as described in Protocol 1.
Caption: General experimental workflow for N-alkylation.
Conclusion and Recommendations
The choice between 4-(bromomethyl)morpholine and 4-(chloromethyl)morpholine is a classic trade-off between reactivity and stability.
-
Choose 4-(Bromomethyl)morpholine when:
-
Working with weakly nucleophilic or sterically hindered substrates.
-
Reaction time is a critical factor (e.g., high-throughput synthesis).
-
The substrate is sensitive to high temperatures.
-
-
Choose 4-(Chloromethyl)morpholine when:
-
Working with highly reactive nucleophiles where controlled reactivity is desired.
-
Cost and long-term reagent stability are primary concerns.
-
The substrate is robust and can tolerate higher reaction temperatures.
-
A catalytic amount of an iodide salt can be used to accelerate the reaction via an in situ Finkelstein reaction.
-
Ultimately, the bromomethyl variant offers greater versatility and efficiency for challenging substrates, while the chloromethyl analogue remains a reliable and cost-effective workhorse for more straightforward N-alkylations. Understanding the fundamental principles of their reactivity allows the discerning scientist to make an informed decision that best suits the specific synthetic challenge at hand.
References
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Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
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ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
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National Center for Biotechnology Information. (n.d.). 4-(Chloromethyl)morpholine. PubChem. Retrieved from [Link]
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A Senior Application Scientist's Guide to Strategic Synthesis: The Decisive Advantages of Pre-Installed Chirality in Morpholine Building Blocks
For medicinal chemists and drug development professionals, the morpholine ring is a well-established "privileged structure."[1][2] Its presence in numerous FDA-approved drugs is a testament to its ability to confer favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and desirable pharmacokinetic profiles.[2][3] However, the true potential of this versatile scaffold is unlocked when its three-dimensional architecture is precisely controlled. This guide provides an in-depth comparison of synthetic strategies, making a data-supported case for the strategic implementation of morpholine building blocks with pre-installed chirality.
The Chirality Imperative: Why Stereochemistry is Non-Negotiable
Biological systems—enzymes, receptors, and ion channels—are inherently chiral. The interaction between a drug molecule and its biological target is a highly specific, three-dimensional handshake. Consequently, the different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[4][5] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[5] Therefore, accessing stereochemically pure morpholine-containing compounds is not a matter of academic curiosity; it is a fundamental requirement for developing safe and effective medicines.[6]
The central challenge for chemists, then, is not merely to construct the morpholine ring, but to do so with absolute control over its stereocenters. Two primary philosophical approaches dominate this endeavor:
-
The De Novo / Late-Stage Resolution Approach: Building the morpholine ring from achiral precursors to form a racemic mixture, followed by separating the desired enantiomer.
-
The Chiral Building Block Approach: Utilizing a starting material that already contains the required stereocenter(s), thereby directing the stereochemical outcome of the final product.[]
While both paths can lead to the desired molecule, the strategic, economic, and practical advantages are heavily skewed toward the use of pre-chiral building blocks.
Comparative Analysis: Pre-Installed vs. De Novo Synthesis
The decision of which synthetic strategy to employ has profound implications for the efficiency, cost, and timeline of a drug discovery program. Let's dissect the core differences.
The De Novo Pathway: A Road Fraught with Inefficiency
Synthesizing a racemic morpholine and then separating the enantiomers is a classic but often inefficient strategy.[6] The primary drawback is the immediate loss of at least 50% of the material that has been synthesized and carried through multiple steps. This is not only wasteful but also costly, especially as the synthesis becomes more complex. Furthermore, developing a robust chiral resolution method—be it through diastereomeric salt formation or chiral chromatography—can be a time-consuming and resource-intensive process in itself, requiring significant optimization for each new compound.[8]
The Building Block Pathway: A Strategy of Efficiency and Predictability
Employing a building block with pre-installed chirality, such as an enantiomerically pure amino alcohol, circumvents these issues entirely.[9][10] The chirality is locked in from the very beginning, and subsequent transformations are designed to preserve this stereochemistry. This approach offers several compelling advantages:
-
Maximized Atom Economy and Yield: By starting with the correct enantiomer, the synthesis proceeds directly toward the target molecule without discarding half of the material. This drastically improves the overall yield and reduces chemical waste.
-
Predictable Stereochemical Outcome: The stereochemistry of the final product is predetermined by the starting material, eliminating the uncertainty and developmental effort associated with resolution or asymmetric catalysis steps.[]
-
Accelerated Timelines: It significantly shortens the path to the target molecule by removing the need for late-stage resolution development. In the fast-paced environment of drug discovery, this can translate to a critical competitive advantage.[6]
-
Facilitated Structure-Activity Relationship (SAR) Studies: The availability of diverse, enantiopure building blocks allows for the systematic and unambiguous exploration of SAR.[9] Researchers can confidently attribute changes in biological activity to specific structural modifications, knowing that the stereochemistry is constant.
The logical flow of these two competing strategies can be visualized as follows:
Caption: Comparative workflows of De Novo vs. Building Block synthesis.
Data-Driven Comparison
The theoretical advantages of the building block approach are borne out by experimental data. Let's consider a hypothetical but realistic comparison for the synthesis of a substituted chiral morpholine.
| Metric | De Novo Synthesis & Resolution | Pre-Installed Chirality Approach | Advantage of Building Block |
| Starting Material | Simple, achiral precursors | Enantiopure amino alcohol | Chirality secured from Step 1 |
| Typical Step Count | 5-8 steps + resolution | 2-4 steps | Shorter, more efficient route |
| Max Theoretical Yield | <50% (due to resolution) | Up to 100% | >2x higher potential yield |
| Enantiomeric Excess (ee) | >99% (post-resolution) | >99% (retained from start) | No resolution development needed |
| Development Time | High (synthesis + resolution R&D) | Low to Medium (synthesis R&D) | Faster path to target compound |
| Waste Generation | High (>50% of advanced intermediate) | Low | More sustainable process |
This quantitative summary highlights the clear superiority of the building block strategy in terms of efficiency, yield, and speed.
Experimental Protocols: A Practical Illustration
To provide a tangible understanding, we present generalized, step-by-step protocols for both synthetic philosophies.
Protocol 1: De Novo Synthesis & Resolution
This protocol describes the synthesis of a racemic 2-substituted morpholine followed by chiral resolution.
Step 1: Synthesis of Racemic Amide Intermediate [8]
-
To a solution of a suitable carboxylic acid (1.0 eq) in an anhydrous solvent like THF (10 volumes) at 0 °C, add a coupling agent such as isobutyl chloroformate (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (2.0 eq).
-
Stir the mixture for 30 minutes to form the mixed anhydride.
-
Add morpholine (1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, monitored by TLC or LCMS.
-
Perform an aqueous work-up, extract the product with an organic solvent, dry, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the racemic morpholine amide.
Step 2: Chiral Resolution via Diastereomeric Salt Formation [11]
-
Dissolve the racemic morpholine product (1.0 eq) in a suitable solvent (e.g., isopropanol).
-
Add a chiral resolving agent (e.g., (R)-(-)-Mandelic acid, ~0.5 eq) to the solution.
-
Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature to facilitate crystallization of one diastereomeric salt.
-
Collect the crystals by filtration and wash with a cold solvent.
-
Liberate the free base from the salt by treatment with an aqueous base (e.g., NaHCO₃) and extract the enantiomerically enriched morpholine into an organic solvent.
-
Determine the enantiomeric excess (ee%) using chiral HPLC. Multiple recrystallizations may be necessary to achieve >99% ee.
Protocol 2: Synthesis Using a Pre-Chiral Building Block
This protocol utilizes an enantiopure amino alcohol to directly synthesize the desired chiral morpholine, preserving the initial stereochemistry.
Step 1: Electrophile-Induced Cyclization of an N-Allyl-β-aminoalcohol [12]
-
Dissolve the enantiopure N-allyl-β-aminoalcohol (1.0 eq) (derived from a natural amino acid) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of bromine (1.0 eq) in DCM dropwise over 5 minutes. The reaction is often instantaneous.
-
After the addition is complete, immediately quench the reaction with a saturated aqueous solution of sodium carbonate (Na₂CO₃) to prevent side reactions or racemization.
-
Separate the organic layer, and extract the aqueous layer with additional DCM.
-
Combine the organic layers, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the enantiomerically pure 2,5-disubstituted morpholine. The stereochemistry at the 5-position is transferred directly from the starting amino alcohol.
The contrast in the complexity and efficiency of these two protocols is stark. The building block approach is more direct, avoids the wasteful resolution step, and provides a more reliable and scalable route to the enantiopure target.
The Impact of Chirality on Target Engagement
The fundamental reason for controlling stereochemistry is its direct impact on molecular recognition. A chiral morpholine-containing drug must fit precisely into the binding pocket of its target protein.
Caption: Stereospecific binding of drug enantiomers to a receptor.
As the diagram illustrates, only the enantiomer with the correct 3D arrangement of its functional groups can achieve optimal binding and elicit the desired biological response. The other enantiomer may not bind at all or may bind to off-targets, leading to unwanted side effects. Using pre-chiral building blocks ensures that the synthesis is exclusively focused on producing the therapeutically active molecule.
Conclusion
In the resource-intensive and highly competitive field of drug discovery, efficiency is paramount. The synthesis of chiral morpholine derivatives presents a clear strategic choice. While de novo synthesis followed by resolution is a viable method, it is fundamentally inefficient, wasteful, and time-consuming.
The use of morpholine building blocks with pre-installed chirality represents a more advanced and rational approach. It streamlines the synthetic route, maximizes yield, guarantees the desired stereochemical outcome, and ultimately accelerates the discovery and development timeline. For researchers and organizations looking to optimize their synthetic campaigns and focus resources on generating meaningful SAR data, embracing the chiral building block strategy is not just a best practice—it is a strategic imperative.
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Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
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Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-26. [Link]
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Organic Chemistry Portal. (2024). Synthesis of morpholines. Organic Chemistry Portal. [Link]
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Wang, Z., et al. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]
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Ieawsuwan, W., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central. [Link]
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Cheong, P. H.-Y., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC. [Link]
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Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]
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Kjell, D. P., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 13(4), 659–664. [Link]
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Strieth-Kalthoff, F., et al. (2023). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]
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Kourounakis, A. P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
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Kjell, D. P., et al. (2009). Practical Synthesis of Chiral 2-Morpholine... Organic Process Research & Development. [Link]
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Palchykov, V. (2020). Recent progress in the synthesis of morpholines. Academia.edu. [Link]
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Norman, R. A., et al. (2014). The Exploration of Chirality for Improved Druggability within the Human Kinome. PubMed Central. [Link]
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Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Morpholine Derivatives
Morpholine, a six-membered heterocyclic compound containing both a secondary amine and an ether functional group, has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its significance stems not from its own biological activity, but from the advantageous physicochemical, metabolic, and pharmacokinetic properties it imparts to a larger molecule.[3] The morpholine ring's flexible chair-like conformation, combined with its ability to engage in hydrogen bonding via its oxygen atom and its weak basicity (pKa ~8.5), allows it to improve aqueous solubility, enhance metabolic stability, and optimize blood-brain barrier (BBB) permeability.[4][5] These features have propelled medicinal chemists to incorporate this versatile moiety into a wide array of therapeutic agents, leading to potent compounds in oncology, neuropharmacology, and infectious diseases.[1][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of morpholine derivatives across these key therapeutic areas, supported by experimental data and detailed protocols.
I. Morpholine Derivatives as Anticancer Agents: Targeting Cellular Proliferation
The morpholine moiety is a cornerstone in the design of numerous anticancer agents, particularly kinase inhibitors. Its ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases, coupled with its role in conferring favorable drug-like properties, makes it an invaluable component.[1]
A. SAR of Quinoline and Quinazoline-Based Morpholine Derivatives
A prominent class of anticancer agents involves the fusion of a morpholine ring with quinoline or quinazoline scaffolds. These compounds often target signaling pathways critical for cancer cell growth and survival, such as the PI3K/AKT/mTOR pathway.
Key SAR Insights:
-
Position and Nature of Substituents: The anticancer activity of 2-morpholino-4-anilinoquinolines is highly dependent on the substituents on the C4 aniline ring. Bulky and electron-withdrawing groups at the para and/or meta positions of the aniline ring significantly enhance cytotoxic activity against liver cancer (HepG2) cells.[6] For instance, compound 3d with a 3,4-dichloro substitution showed a lower IC50 value (8.50 µM) compared to less substituted analogs.[6]
-
Halogenation: The presence of halogen atoms on aromatic rings attached to the core structure is a recurring theme for increased potency. SAR studies on various derivatives revealed that a halogen-substituted aromatic ring linked to the morpholine moiety leads to a marked increase in inhibitory action against HepG2 cells.[1]
-
Bioisosteric Replacement: In PI3K inhibitors like ZSTK474, replacing a morpholine group with a piperazine ring resulted in a significant reduction in activity (a 36-fold decrease for PI3Kα), highlighting the critical role of the morpholine's oxygen in binding interactions.[7]
-
Trifluoromethyl Groups: The incorporation of trifluoromethyl (-CF3) groups, which are highly electron-withdrawing, has been shown to enhance cytotoxicity. In a series of tetrahydroquinoline derivatives, compounds bearing two -CF3 groups on the benzamide moiety were the most potent against A549 (lung), MCF-7 (breast), and MDA-MB-231 (triple-negative breast) cancer cell lines.[8]
B. Comparative Performance Data
The following table summarizes the in vitro cytotoxic activity of representative morpholine derivatives against various human cancer cell lines.
| Compound ID | Core Scaffold | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 3c | 2-morpholino-4-anilinoquinoline | 4-(trifluoromethyl) | HepG2 | 11.42 | [6] |
| 3d | 2-morpholino-4-anilinoquinoline | 3,4-dichloro | HepG2 | 8.50 | [6] |
| 3e | 2-morpholino-4-anilinoquinoline | 4-(trifluoromethoxy) | HepG2 | 12.76 | [6] |
| AK-3 | Morpholine-quinazoline | Varied | A549 (Lung) | 10.38 | [9] |
| AK-3 | Morpholine-quinazoline | Varied | MCF-7 (Breast) | 6.44 | [9] |
| AK-10 | Morpholine-quinazoline | Varied | A549 (Lung) | 8.55 | [9] |
| AK-10 | Morpholine-quinazoline | Varied | MCF-7 (Breast) | 3.15 | [9] |
| 10e | Morpholine-tetrahydroquinoline | 3,5-bis(trifluoromethyl) | A549 (Lung) | 0.033 | [8] |
C. Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the steps for determining the cytotoxic effects of morpholine derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HepG2, A549, MCF-7) in a 96-well microtiter plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the morpholine derivatives in culture medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing the compounds at various concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Sorafenib).
-
Incubation: Incubate the treated plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability using the formula: (OD of treated cells / OD of control cells) x 100. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
D. Visualization: PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a frequent target of morpholine-containing anticancer agents.
Caption: PI3K/AKT/mTOR pathway inhibited by morpholine derivatives.
II. Morpholine Derivatives in the Central Nervous System (CNS)
Developing drugs for CNS disorders is challenging due to the need to cross the BBB. The morpholine ring is frequently used in CNS drug design because its physicochemical properties strike a fine balance between lipophilicity and hydrophilicity, which is crucial for BBB permeability.[4][10]
A. SAR of Morpholine Derivatives for Neurodegenerative Diseases
Morpholine-based compounds are being explored as inhibitors of key enzymes implicated in neurodegenerative conditions like Alzheimer's and Parkinson's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[10][11]
Key SAR Insights:
-
Enhanced BBB Permeability: The presence of both nitrogen and oxygen atoms in the morpholine ring provides an optimal balance of hydrophilicity and lipophilicity, which is a key factor in enhancing BBB penetration.[10] This makes it a superior scaffold compared to more basic heterocycles like piperidine and piperazine for CNS targets.[10]
-
Dual Inhibition: Morpholine-based chalcones have been identified as potent dual inhibitors of MAO-B and AChE. Some derivatives exhibit very strong inhibitory activity with IC50 values as low as 0.030 µM for MAO-B.[10]
-
Scaffold Function: The flexible conformation of the morpholine ring allows it to act as a suitable scaffold, directing its substituents into the correct orientation to interact with the active sites of target enzymes.[4]
-
Pharmacokinetic Modulation: The morpholine ring is often used to modulate the pharmacokinetic and pharmacodynamic (PK/PD) properties of a drug candidate.[4] Its weak basicity enhances solubility in the blood, facilitating transport to the brain.[4]
B. Comparative Performance Data
The table below shows the inhibitory activity of morpholine-based chalcones against enzymes relevant to neurodegeneration.
| Compound Class | Enzyme Target | Potency (IC50) | Reference |
| Morpholine-based chalcones | MAO-B | As low as 0.030 µM | [10] |
| Morpholine-based chalcones | AChE | ~6.1 µM | [10] |
C. Experimental Protocol: Assessing CNS Drug Penetration
Evaluating whether a compound can reach its target in the brain is a critical step. Microdialysis is considered the gold standard for measuring the unbound drug concentration in the brain.
Principle: A semi-permeable probe is implanted into a specific brain region of a live animal. The drug in the extracellular fluid diffuses across the membrane into a perfusate, which is then collected and analyzed.
Step-by-Step Methodology:
-
Probe Implantation: Surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum or hippocampus) of an anesthetized rodent (e.g., rat). Allow the animal to recover for at least 24 hours.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe (with a specific molecular weight cut-off) into the guide cannula.
-
Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) solution at a constant, low flow rate (e.g., 1-2 µL/min).
-
Drug Administration: Administer the morpholine derivative to the animal via a relevant route (e.g., intravenous or oral).
-
Sample Collection: Collect the dialysate fractions at regular intervals (e.g., every 20-30 minutes) into collection vials. Simultaneously, collect blood samples to determine plasma drug concentration.
-
Sample Analysis: Analyze the concentration of the drug in the dialysate and plasma samples using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the unbound brain-to-plasma concentration ratio (Kp,uu), which is a key indicator of BBB penetration. This involves correcting for in vitro probe recovery.
D. Visualization: CNS Drug Discovery Workflow
This diagram illustrates the typical workflow for developing and evaluating a CNS-active compound.
Caption: Workflow for CNS drug discovery and evaluation.
III. Morpholine Derivatives as Antimicrobial Agents
The morpholine ring is present in several antimicrobial agents and is a valuable pharmacophore for developing new drugs to combat bacterial infections, including those caused by resistant strains.[12]
A. SAR of Morpholine-Based Antibacterial Compounds
Research has focused on incorporating the morpholine moiety into various scaffolds to enhance antibacterial potency.
Key SAR Insights:
-
Broad Spectrum Activity: Certain morpholine derivatives exhibit a broad spectrum of antibacterial action. One study showed a derivative with high inhibitory action against over 82% of bacterial strains tested, with inhibition zones ranging from 16 to 31 mm.[13]
-
Metal Complexes: Introducing a morpholine moiety into ruthenium-based structures has yielded novel antibacterial agents with potent activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these complexes ranged from 0.78 to 25 µg/mL.[12]
-
Linker Length: In these ruthenium complexes, the length of the alkyl chain linking the morpholine to the core structure influences activity. The compound Ru(ii)-3 , with an optimized linker, showed the strongest effect with a MIC of only 0.78 µg/mL.[12]
-
Rapid Action: The most potent ruthenium-morpholine complex demonstrated rapid bactericidal efficacy, killing over 99% of bacteria within two hours at its MIC.[12]
B. Comparative Performance Data
This table presents the MIC values for novel ruthenium-morpholine complexes against S. aureus.
| Compound ID | Metal Core | Linker | MIC vs. S. aureus (µg/mL) | Reference |
| Ru(ii)-1 | Ruthenium | Varied | 1.56 | [12] |
| Ru(ii)-2 | Ruthenium | Varied | 1.56 | [12] |
| Ru(ii)-3 | Ruthenium | Varied | 0.78 | [12] |
| Ru(ii)-4 | Ruthenium | Varied | 25 | [12] |
| Ru(ii)-5 | Ruthenium | Varied | 6.25 | [12] |
C. Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion)
The Kirby-Bauer disk diffusion method is a standardized technique for determining the susceptibility of bacteria to antibiotics.[14]
Principle: An agar plate is inoculated with a standardized bacterial suspension. Paper disks impregnated with a specific concentration of the antibiotic are placed on the surface. The antibiotic diffuses into the agar, and if the bacteria are susceptible, a clear zone of inhibition will form around the disk.
Step-by-Step Methodology:
-
Inoculum Preparation: Select 3-5 well-isolated colonies of the test bacterium (e.g., S. aureus) and suspend them in a sterile broth (e.g., Tryptic Soy Broth).[14]
-
Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.[14]
-
Disk Application: Aseptically apply paper disks impregnated with the morpholine derivatives onto the surface of the agar. Ensure the disks are firmly placed and evenly spaced.
-
Incubation: Invert the plates and incubate them at 35-37°C for 16-24 hours.
-
Measurement: After incubation, measure the diameter of the zones of complete inhibition (in millimeters) around each disk using a ruler or caliper.
-
Interpretation: Compare the measured zone diameters to standardized interpretive charts (e.g., from CLSI) to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R) to the tested compound.
D. Visualization: Antimicrobial Susceptibility Testing Workflow
This diagram shows the key steps in the disk diffusion method.
Caption: Workflow for the Kirby-Bauer disk diffusion test.
IV. Conclusion and Future Perspectives
The morpholine ring is undeniably a privileged scaffold in medicinal chemistry, consistently contributing to the development of potent and effective therapeutic agents. The structure-activity relationship studies across oncology, CNS disorders, and infectious diseases reveal common themes: the morpholine moiety enhances pharmacokinetic properties, provides critical binding interactions through its oxygen atom, and serves as a versatile anchor for further chemical modification. Future research will likely focus on the synthesis of novel morpholine derivatives with even greater selectivity and potency, particularly through the exploration of bioisosteric replacements and the use of computational modeling to refine drug design.[1][10] As our understanding of disease pathways deepens, the strategic incorporation of the morpholine scaffold will continue to be a cornerstone of rational drug development.
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Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
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Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. Available at: [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
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Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. Available at: [Link]
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Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry. Available at: [Link]
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A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]
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Antimicrobial Susceptibility Testing. StatPearls. Available at: [Link]
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Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Dalton Transactions. Available at: [Link]
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Strategies for Utilizing Neuroimaging Biomarkers in CNS Drug Discovery and Development: CINP/JSNP Working Group Report. International Journal of Neuropsychopharmacology. Available at: [Link]
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Viewing a reaction path diagram. Cantera. Available at: [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Methods in Molecular Biology. Available at: [Link]
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Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules. Available at: [Link]
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How To Use Graphviz for SEM Models and Path Diagrams. Stas Kolenikov. Available at: [Link]
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(PDF) morpholine antimicrobial activity. ResearchGate. Available at: [Link]
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Antimicrobial Susceptibility Testing. APEC. Available at: [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]
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Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Pharmaceutics. Available at: [Link]
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Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(II), Co(II) and Ni(II) complexes. RSC Publishing. Available at: [Link]
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The Morpholine Moiety in Drug Design: A Comparative Guide to Bioisosteric Replacements
The morpholine ring, a saturated heterocycle, is a privileged scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its popularity stems from a favorable combination of physicochemical properties: the ether oxygen acts as a hydrogen bond acceptor, improving solubility and target engagement, while the tertiary amine provides a key handle for derivatization and can be a crucial interaction point with biological targets.[2] Furthermore, the morpholine ring often imparts favorable pharmacokinetic (PK) properties, contributing to improved metabolic stability and reduced off-target toxicity compared to more lipophilic or metabolically labile groups.[3]
However, the very features that make morpholine attractive can also present challenges. The ring can be susceptible to oxidative metabolism, leading to the formation of undesired metabolites and impacting in vivo exposure. This has driven the exploration of bioisosteric replacements—chemical groups that mimic the steric and electronic properties of the morpholine ring while offering improved metabolic stability, altered physicochemical properties, or novel intellectual property.
This guide provides a comparative analysis of common and emerging bioisosteric replacements for the morpholine ring, offering experimental data to guide researchers in selecting the optimal scaffold for their drug discovery programs.
The Rationale for Morpholine Replacement: A Balancing Act
The decision to replace a morpholine ring is driven by the need to optimize a lead compound's overall profile. Key considerations include:
-
Metabolic Stability: To block or slow down metabolic pathways that lead to rapid clearance.
-
Physicochemical Properties: To fine-tune solubility, lipophilicity (LogP/LogD), and basicity (pKa) to improve absorption, distribution, and reduce off-target effects.
-
Target Engagement: To alter the vector projections of substituents and explore new binding interactions within the target protein.
-
Intellectual Property: To create novel chemical matter with freedom to operate.
The following sections will delve into specific bioisosteric replacements, presenting a head-to-head comparison of their properties against the parent morpholine scaffold where data is available.
I. Spirocyclic Analogs: Constraining Conformational Flexibility for Improved Properties
Spirocyclic scaffolds, where two rings share a single atom, have emerged as powerful bioisosteres for the morpholine ring. Their rigid, three-dimensional structures can lead to significant improvements in drug-like properties.
2-Oxa-6-azaspiro[3.3]heptane: A Leading Contender
Among the spirocyclic replacements, 2-oxa-6-azaspiro[3.3]heptane has garnered significant attention for its ability to mimic the morpholine scaffold while offering distinct advantages.[4]
Comparative Physicochemical and ADME Properties: Morpholine vs. 2-Oxa-6-azaspiro[3.3]heptane
| Property | Morpholine Analog (6a) | 2-Oxa-6-azaspiro[3.3]heptane Analog (6b, AZD1979) | Rationale for Change |
| pKa | 6.7 | 8.2 | The spirocyclic structure alters the electronics of the nitrogen, leading to increased basicity. |
| logD at pH 7.4 | 2.8 | 1.6 | The more polar, 3D-character of the spirocycle reduces lipophilicity.[5] |
| Permeability (10⁻⁶ cm/s) | 16 | 22 | Despite lower lipophilicity, the rigid structure can maintain or even improve permeability.[5] |
| Metabolic Stability (HLM, µL/min/mg) | 72 | 13 | The strained ring system is less susceptible to CYP-mediated metabolism.[5] |
| Metabolic Stability (Hepatocytes, µL/min/10⁶ cells) | 61/190 (Human/Rat) | 11/5.1 (Human/Rat) | Demonstrates significantly improved stability in a more complete metabolic system.[5] |
The data clearly illustrates the potential of 2-oxa-6-azaspiro[3.3]heptane to enhance metabolic stability and reduce lipophilicity while maintaining or improving permeability. This can be a crucial advantage in developing drug candidates with longer half-lives and reduced potential for off-target effects.
Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Building Blocks:
The synthesis of this key building block has been a focus of process chemistry research. A practical and scalable two-step process has been developed, making this bioisostere more accessible for drug discovery programs.[6]
III. Acyclic and Alternative Heterocyclic Replacements
In some cases, a complete ring system is not necessary to mimic the key interactions of the morpholine moiety. Acyclic ethers or alternative heterocycles can offer a simpler synthetic route while still providing the desired properties.
Tetrahydropyran (THP) and Dihydropyran (DHP): Shifting the Hydrogen Bond Acceptor
Replacing the morpholine with a tetrahydropyran or dihydropyran ring removes the basic nitrogen, which can be advantageous in reducing off-target effects related to basicity. These bioisosteres retain a hydrogen bond accepting oxygen atom. In a study on mTOR kinase inhibitors, a tetrahydropyran-substituted triazine (compound 11b) was found to have high metabolic stability. [7]
Sulfoximines: A Versatile Sulfur-Based Bioisostere
Sulfoximines have emerged as versatile bioisosteres for a variety of functional groups, including amines and ethers. They offer a unique combination of hydrogen bond donor and acceptor capabilities and can significantly impact physicochemical properties. [4] In a case study, the replacement of a piperidine ring in the PDE5 inhibitor vardenafil with a sulfoximine led to a significant decrease in logD (from 2.6 to 2.0) and improved in vitro metabolic stability in both rat hepatocytes and human liver microsomes. [8]However, this came at the cost of significantly reduced permeability in a Caco-2 assay. [8]This highlights the importance of a multi-parameter optimization approach when considering bioisosteric replacements.
Comparative ADME Properties: Vardenafil vs. Sulfoximine Analog
| Property | Vardenafil | Sulfoximine Analog (29) |
| logD at pH 7.4 | 2.6 | 2.0 |
| Permeability (Papp A→B, nm/s) | 206 | <1 |
| Efflux Ratio | 0.87 | >200 |
Experimental Protocols for Evaluating Morpholine Bioisosteres
To enable a robust comparison of morpholine replacements, a suite of standardized in vitro ADME assays should be employed.
Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance of a compound by measuring its rate of disappearance when incubated with HLM, which are rich in drug-metabolizing enzymes like cytochrome P450s.
Protocol:
-
Prepare Solutions:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
HLM suspension in phosphate buffer (e.g., 0.5 mg/mL).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
-
Incubation:
-
Pre-warm the HLM suspension and test compound to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
-
Time Points:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Quenching:
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of remaining compound versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (k / [protein concentration]) * 1000.
-
Aqueous Kinetic Solubility
Objective: To determine the solubility of a compound in an aqueous buffer, which is a critical parameter for oral absorption.
Protocol:
-
Prepare Solutions:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Sample Preparation:
-
Add the DMSO stock solution to the aqueous buffer to a final concentration (e.g., 200 µM).
-
-
Equilibration:
-
Shake the mixture at room temperature for a set period (e.g., 2 hours).
-
-
Separation:
-
Filter the samples through a filter plate to remove any precipitated compound.
-
-
Analysis:
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable method (e.g., LC-MS/MS, UV-Vis spectroscopy).
-
-
Data Analysis:
-
The measured concentration is reported as the kinetic solubility.
-
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer, which mimics the human intestinal epithelium.
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports in a transwell plate until a confluent monolayer is formed (typically 21 days).
-
-
Assay Preparation:
-
Wash the cell monolayers with transport buffer.
-
-
Dosing:
-
Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.
-
-
Incubation:
-
Incubate the plate at 37°C.
-
-
Sampling:
-
At specified time points, take samples from the receiver compartment (B side for A-to-B transport, A side for B-to-A transport).
-
-
Analysis:
-
Quantify the concentration of the test compound in the samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.
-
Conclusion
The morpholine ring remains a valuable scaffold in drug design, but its metabolic liabilities can limit the potential of a lead compound. The bioisosteric replacements discussed in this guide offer a range of strategies to address these challenges and fine-tune the properties of a molecule. Spirocyclic analogs, particularly 2-oxa-6-azaspiro[3.3]heptane, have demonstrated significant promise in improving metabolic stability and reducing lipophilicity. Bridged analogs provide a means to explore new binding interactions through conformational constraint. Acyclic and alternative heterocyclic mimics offer simpler synthetic alternatives that can still impart favorable properties.
The selection of an appropriate bioisostere is highly context-dependent and requires a careful evaluation of the structure-activity and structure-property relationships within a given chemical series. A systematic approach, employing the standardized in vitro assays outlined in this guide, will enable researchers to make data-driven decisions and accelerate the optimization of their drug candidates.
References
- Di Pietro, O., & Carretero, J. C. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2247–2267.
- Müller, T. J. J., et al. (2017). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. Chemistry – A European Journal, 23(63), 15995-16006.
- Jain, A., & Sahu, S. K. (2024).
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A Comparative Review of Chiral Morpholine Synthesis Routes: A Guide for Researchers and Drug Development Professionals
The morpholine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous FDA-approved drugs and clinical candidates. Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it a privileged structural motif in drug design. The stereochemistry of substituents on the morpholine ring is often critical for pharmacological activity, necessitating the development of robust and efficient synthetic routes to enantiomerically pure morpholines. This guide provides a comparative overview of the most prominent strategies for chiral morpholine synthesis, offering insights into their underlying principles, practical applications, and relative merits.
Synthesis from Chiral 1,2-Amino Alcohols: The Classical and a Modern Approach
The use of readily available chiral 1,2-amino alcohols as starting materials represents one of the most established and versatile approaches to chiral morpholines. This strategy leverages the pre-existing stereocenter of the amino alcohol to install chirality in the final morpholine product.
The Traditional Morpholinone Route
A common and well-documented method involves the initial acylation of the amino alcohol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis to form a morpholinone intermediate. Subsequent reduction of the amide functionality furnishes the desired morpholine.
Reaction Workflow:
Caption: Traditional synthesis of chiral morpholines via a morpholinone intermediate.
Experimental Protocol (General):
-
Acylation: To a solution of the chiral 1,2-amino alcohol in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) and a base (e.g., triethylamine, pyridine) at 0 °C, add chloroacetyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Cyclization: To the crude N-(2-hydroxyalkyl)-2-chloroacetamide, add a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., tetrahydrofuran) to effect intramolecular cyclization to the morpholinone.
-
Reduction: Reduce the morpholinone using a powerful reducing agent such as lithium aluminum hydride or borane in an appropriate solvent (e.g., tetrahydrofuran).
Causality and Insights: This stepwise approach is reliable and has been widely used. The choice of a strong reducing agent in the final step, however, limits the functional group tolerance of the overall sequence. This method often generates significant waste, which is a consideration for large-scale synthesis.[1]
A Greener Approach: Ethylene Sulfate Annulation
A more recent and sustainable alternative to the traditional morpholinone route employs ethylene sulfate as a two-carbon linchpin for the annulation of 1,2-amino alcohols.[2] This one or two-step, redox-neutral protocol offers high yields and utilizes inexpensive and less hazardous reagents.[2]
Reaction Workflow:
Caption: Green synthesis of chiral morpholines using ethylene sulfate.
Experimental Protocol (Representative):
-
To a solution of the 1,2-amino alcohol in a suitable solvent, add ethylene sulfate.
-
After the initial N-alkylation, add a base such as potassium tert-butoxide to promote the intramolecular cyclization, yielding the morpholine product.[2]
Causality and Insights: This method's key advantage is the selective monoalkylation of the primary amine, avoiding the over-alkylation often seen with other electrophiles.[2] The reaction conditions are generally mild, making it compatible with a wider range of functional groups compared to the morpholinone route. The scalability of this process has been demonstrated on a >50 g scale.[2]
Asymmetric Catalytic Approaches: Building Chirality from Prochiral Precursors
Asymmetric catalysis offers an elegant and atom-economical strategy for the synthesis of chiral morpholines from prochiral starting materials. These methods often involve the use of chiral transition metal catalysts to induce enantioselectivity.
Asymmetric Hydrogenation of Dehydromorpholines
The asymmetric hydrogenation of prochiral dehydromorpholines (enamines) provides a direct route to 2-substituted chiral morpholines. This method has been successfully developed using rhodium catalysts bearing chiral bisphosphine ligands with large bite angles.[3][4][5]
Reaction Workflow:
Caption: Asymmetric hydrogenation of a dehydromorpholine to a chiral morpholine.
Experimental Protocol (General):
-
In a glovebox, a vial is charged with the dehydromorpholine substrate, a chiral rhodium precursor (e.g., [Rh(cod)2]SbF6), and a chiral bisphosphine ligand (e.g., (R,R,R)-SKP).
-
The vial is placed in an autoclave, which is then purged and pressurized with hydrogen gas (typically 30-50 atm).
-
The reaction is stirred at room temperature for a specified time (e.g., 24 hours).
-
After carefully releasing the hydrogen pressure, the product is isolated and purified.[5]
Causality and Insights: The choice of the chiral ligand is paramount for achieving high enantioselectivity. Ligands with large bite angles, such as SKP, have proven to be particularly effective in creating a chiral environment around the metal center that directs the hydrogenation to one face of the double bond.[3] This method can provide quantitative yields and excellent enantioselectivities (up to 99% ee).[5]
Table 1: Asymmetric Hydrogenation of Dehydromorpholines - Substrate Scope [5]
| Entry | Substrate (R group) | Yield (%) | ee (%) |
| 1 | Phenyl | >99 | 98 |
| 2 | 4-Fluorophenyl | >99 | 99 |
| 3 | 4-Chlorophenyl | >99 | 99 |
| 4 | 2-Naphthyl | >99 | 99 |
| 5 | 3-Thienyl | >99 | 98 |
Tandem Hydroamination and Asymmetric Transfer Hydrogenation
A powerful one-pot strategy for the synthesis of 3-substituted chiral morpholines involves a tandem sequence of titanium-catalyzed intramolecular hydroamination of an aminoalkyne followed by a ruthenium-catalyzed asymmetric transfer hydrogenation of the resulting cyclic imine.[6][7][8][9]
Reaction Workflow:
Caption: Tandem hydroamination-asymmetric transfer hydrogenation for chiral morpholine synthesis.
Causality and Insights: This tandem approach is highly efficient as it avoids the isolation of the intermediate cyclic imine. The success of the asymmetric transfer hydrogenation step relies on the use of a chiral ruthenium catalyst, such as the Noyori-Ikariya catalyst. Mechanistic studies have revealed that hydrogen-bonding interactions between the substrate and the catalyst are crucial for achieving high enantioselectivity.[6][7] This method tolerates a wide range of functional groups and consistently delivers high enantiomeric excesses (>95% ee).[7][8][9]
Diastereoselective Synthesis from Vinyloxiranes
For the synthesis of polysubstituted morpholines, diastereoselective methods are essential. A notable example is the one-pot synthesis from vinyloxiranes and amino alcohols, which proceeds via a sequential palladium-catalyzed Tsuji-Trost reaction and an iron(III)-catalyzed heterocyclization.[6]
Reaction Workflow:
Caption: Diastereoselective synthesis of morpholines from vinyloxiranes.
Causality and Insights: This atom-economical method generates water as the only byproduct. The palladium catalyst facilitates the initial allylic amination, while the iron(III) catalyst promotes the subsequent intramolecular cyclization. The diastereoselectivity is often high, favoring the formation of the thermodynamically more stable cis-isomer. This approach allows for the synthesis of a variety of di- and trisubstituted morpholines with good to excellent yields and diastereoselectivities.[6]
Table 2: Diastereoselective Synthesis from Vinyloxiranes - Representative Examples
| Vinyloxirane Substituent | Amino Alcohol | Yield (%) | Diastereomeric Ratio (dr) |
| Phenyl | Ethanolamine | 85 | >95:5 |
| n-Butyl | 2-Amino-1-phenylethanol | 78 | 90:10 |
| Cyclohexyl | (R)-2-phenylglycinol | 82 | >95:5 |
Case Studies: Industrial Synthesis of Chiral Morpholine-Containing Drugs
The practical application of these synthetic strategies is best illustrated by examining the industrial-scale synthesis of blockbuster drugs containing chiral morpholine moieties.
Aprepitant (Emend®)
Aprepitant, a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting, features a complex trisubstituted chiral morpholine core. Its industrial synthesis is a testament to the power of stereoselective catalysis and process optimization. A key step in a reported synthesis involves the asymmetric transfer hydrogenation of a ketone to establish one of the stereocenters.[10] A highly efficient synthesis of Aprepitant has been developed that proceeds in three highly atom-economical steps, nearly doubling the yield of the traditional six-step process.[9] This improved route also eliminates the use of hazardous reagents like sodium cyanide and dimethyl titanocene.[9]
Reboxetine (Edronax®)
Reboxetine, a selective norepinephrine reuptake inhibitor used in the treatment of clinical depression, contains a 2,3-disubstituted chiral morpholine. Several synthetic routes have been developed, with many relying on the construction of the morpholine ring from a chiral amino alcohol precursor.[11] One reported synthesis of (S,S)-Reboxetine starts from commercially available (S)-3-amino-1,2-propanediol and proceeds in eight linear steps with an overall yield of 30% and 99% ee.
Conclusion and Comparative Outlook
The synthesis of chiral morpholines is a mature field with a diverse array of methodologies available to the synthetic chemist. The choice of a particular route depends on several factors, including the desired substitution pattern, the availability of starting materials, scalability, and green chemistry considerations.
Table 3: Comparative Overview of Chiral Morpholine Synthesis Routes
| Synthetic Route | Key Features | Advantages | Disadvantages |
| From 1,2-Amino Alcohols (Traditional) | Multi-step, morpholinone intermediate | Well-established, reliable | Use of harsh reagents, poor atom economy, limited functional group tolerance |
| From 1,2-Amino Alcohols (Ethylene Sulfate) | One or two-step, redox-neutral | Green, high yielding, scalable, good functional group tolerance | |
| Asymmetric Hydrogenation | Catalytic, direct enantioselective reduction | High yields and enantioselectivities, atom-economical | Requires specialized catalysts and high-pressure equipment |
| Tandem Hydroamination-ATH | One-pot, catalytic | Highly efficient, excellent enantioselectivity, broad substrate scope | Requires two different catalysts |
| From Vinyloxiranes (Diastereoselective) | One-pot, Pd/Fe dual catalysis | Good for polysubstituted morpholines, high diastereoselectivity |
For the synthesis of simple, monosubstituted chiral morpholines, the modern ethylene sulfate annulation of 1,2-amino alcohols offers a compelling combination of efficiency, scalability, and sustainability. For more complex targets, particularly those with substitution at the 2-position, asymmetric hydrogenation of dehydromorpholines provides an excellent enantioselective route. The tandem hydroamination-asymmetric transfer hydrogenation stands out for its elegance and efficiency in accessing 3-substituted chiral morpholines. Finally, for the construction of polysubstituted morpholines with defined stereochemistry, diastereoselective methods such as the one-pot reaction of vinyloxiranes and amino alcohols are invaluable.
The continued development of novel catalytic systems and more sustainable synthetic methods will undoubtedly further expand the synthetic chemist's toolbox for accessing this important class of chiral heterocycles, paving the way for the discovery of new and improved morpholine-containing therapeutics.
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Safety Operating Guide
A Guide to the Safe Disposal of (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate
This document provides essential guidance for the safe and compliant disposal of (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate (CAS No. 765914-78-1). As a trusted partner in your research, we are committed to providing information that ensures safety and operational excellence beyond the use of our products. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
The following procedures are based on an expert synthesis of safety data for structurally related compounds and established best practices for hazardous waste management. Given the absence of specific public disposal data for this exact molecule, a cautious and conservative approach is paramount.
The Prudent Operator Principle: A Logic-Based Approach to Safety
In the absence of a specific, officially published Safety Data Sheet (SDS) detailing disposal procedures for this compound, we must operate under the "Prudent Operator Principle." This principle dictates that we infer the hazards and handling requirements based on the chemical's constituent parts: a brominated organic compound, a morpholine derivative, and a tert-butyl carboxylate (Boc) protecting group. This structural analysis forms the basis for the safety and disposal protocols outlined herein.
Part 1: Hazard Assessment and Characterization
Understanding the chemical nature of this compound is the first step in its safe management.
Structural Components and Inferred Hazards:
-
Brominated Organic Compound: This classification immediately designates the substance as a halogenated organic waste. Such compounds can be toxic and environmentally persistent. Upon combustion, they can form acidic and corrosive byproducts like hydrogen bromide, necessitating disposal via specialized incineration.[1]
-
Morpholine Moiety: Morpholine and its derivatives are cyclic amines.[2][3] While morpholine itself is biodegradable, many of its derivatives can be irritants and harmful.[2][4] They are incompatible with strong acids and oxidizing agents.[2][5]
-
tert-Butyl Carboxylate (Boc Group): This protecting group is known for its stability under many conditions but is labile to strong acids.[6][7]
-
GHS Hazard Profile (Inferred): Based on data for similar compounds, such as other Boc-protected morpholines and brominated organics, this compound should be handled as if it possesses the following hazards:
| Parameter | Inferred Characteristic | Primary Rationale |
| Waste Type | Halogenated Organic Hazardous Waste | Presence of Bromine |
| GHS Pictogram (Anticipated) | GHS07 (Exclamation Mark) | Irritant, Harmful[9] |
| Reactivity Concerns | Incompatible with strong acids and strong oxidizing agents. | Boc group lability with acid; amine nature of morpholine. |
| Toxicity Profile | Potential for skin, eye, and respiratory irritation. Harmful if ingested. | Based on analogous chemical structures.[8][9][10] |
Part 2: Safe Handling and Spill Management
Proper personal protective equipment (PPE) and spill response procedures are critical when handling this compound.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and/or a face shield.[4]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Skin and Body Protection: A lab coat is mandatory. Ensure skin is not exposed.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[5][8]
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert colleagues in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Contain: For small spills, contain the material using an inert absorbent material like vermiculite, sand, or commercial spill kits for solvents.[3] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralize (if applicable for final cleanup): After absorption, the area can be wiped with a cloth dampened with a mild soap and water solution.
-
Collect Waste: Carefully scoop the absorbent material and any contaminated debris into a designated, properly labeled hazardous waste container for halogenated organic waste.[3]
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup.
Part 3: Step-by-Step Disposal Protocol
Disposing of this compound requires a systematic approach to ensure safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain. [11]
Step 1: Waste Segregation and Collection
-
Rationale: Proper segregation is a cornerstone of safe laboratory practice, preventing dangerous reactions between incompatible waste streams.[12]
-
Procedure:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass) and have a secure, tight-fitting lid.[2]
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), in this container.
-
Step 2: Labeling and Storage
-
Rationale: Federal and local regulations (e.g., EPA) mandate accurate labeling for tracking and safe handling by waste management professionals.[11][13]
-
Procedure:
-
Label the waste container with the words "Hazardous Waste," the full chemical name: "this compound," and an indication of its hazards (e.g., "Irritant," "Halogenated").
-
Store the sealed container in a designated Satellite Accumulation Area (SAA).[12] This area should be away from acids and strong oxidizers.
-
Ensure the container remains closed at all times, except when adding waste.[12]
-
Step 3: Arranging for Professional Disposal
-
Rationale: The recommended disposal method for brominated organic compounds is high-temperature incineration in a facility equipped with acid gas scrubbers.[1] This process ensures complete destruction and neutralizes harmful byproducts. This specialized disposal must be handled by licensed professionals.
-
Procedure:
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[14]
-
Provide them with the chemical name and any available hazard information.
-
Follow their specific instructions for waste pickup and documentation.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
